Echothiopate iodide
Description
Echothiophate Iodide is the iodide salt form of echothiophate, a long-acting cholinesterase inhibitor with parasympathomimetic activity. Echothiophate iodide potentiates the action of endogenous acetylcholine by inhibiting acetylcholinesterase that hydrolyzes acetylcholine. When applied topically to the eye, this agent prolongs stimulation of the parasympathetic receptors at the neuromuscular junctions of the longitudinal muscle of the ciliary body. Contraction of longitudinal muscle pulls on the scleral spur, and opens the trabecular meshwork, thereby increases aqueous humor outflow from the eye and reduces intraocular pressure.
ECHOTHIOPHATE IODIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1960.
A potent, long-acting cholinesterase inhibitor used as a miotic in the treatment of glaucoma.
See also: Chlorpyrifos (related); Dimethoate (related); Parathion (related) ... View More ...
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-diethoxyphosphorylsulfanylethyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO3PS.HI/c1-6-12-14(11,13-7-2)15-9-8-10(3,4)5;/h6-9H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXQHPWHMXOFRD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23INO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022976 | |
| Record name | Echothiophate iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
513-10-0 | |
| Record name | Echothiophate iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Echothiophate iodide [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Echothiophate iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ecothiopate iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ECHOTHIOPHATE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA9QH3P00T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Echothiopate Iodide on Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echothiopate iodide, an organophosphate compound, is a potent, long-acting, and irreversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This guide provides a detailed examination of the molecular mechanisms underpinning the interaction between this compound and acetylcholinesterase. It delves into the chemical kinetics of the inhibition, the process of enzyme "aging," and the potential for reactivation. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the key processes to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.
Introduction
Acetylcholine is a critical neurotransmitter in both the central and peripheral nervous systems, playing a vital role in processes ranging from muscle contraction to memory and learning. The precise regulation of acetylcholine levels in the synaptic cleft is maintained by the rapid enzymatic degradation of the neurotransmitter by acetylcholinesterase (AChE).[1][2] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperstimulation of cholinergic receptors. This principle is harnessed for therapeutic purposes in conditions such as myasthenia gravis and Alzheimer's disease.
This compound is an organophosphorus compound that functions as a powerful and long-acting inhibitor of cholinesterases.[3] Due to its prolonged and essentially irreversible action, it has been primarily used in the treatment of glaucoma to reduce intraocular pressure.[4] Understanding the intricate mechanism of its action at a molecular level is crucial for the development of novel therapeutic agents and for the management of potential toxicity.
The Molecular Mechanism of Acetylcholinesterase Inhibition by this compound
The inhibitory action of this compound on acetylcholinesterase is a multi-step process that results in the formation of a stable, covalent bond between the inhibitor and the enzyme's active site. This effectively renders the enzyme non-functional.
The Active Site of Acetylcholinesterase
The active site of acetylcholinesterase contains a catalytic triad of three amino acid residues: serine (Ser203), histidine (His447), and glutamate (Glu334). The serine residue plays a direct role in the hydrolysis of acetylcholine through the formation of a transient acetyl-enzyme intermediate.
Phosphorylation of the Active Site
This compound, being an organophosphate, acts as a "suicide" substrate for acetylcholinesterase. The process of inhibition involves the following key steps:
-
Initial Binding: this compound initially binds to the active site of acetylcholinesterase, forming a reversible enzyme-inhibitor complex.
-
Phosphorylation: The phosphate group of echothiopate is then transferred to the hydroxyl group of the serine residue (Ser203) in the catalytic triad. This results in the formation of a stable, phosphorylated enzyme that is covalently modified and catalytically inactive.[5] The iodide ion is the leaving group in this reaction.
This phosphorylation is analogous to the acetylation that occurs during the normal hydrolysis of acetylcholine, but the resulting phosphoserine bond is significantly more stable and resistant to hydrolysis.
"Aging" of the Phosphorylated Enzyme
The "irreversible" nature of the inhibition by this compound is further solidified by a process known as "aging." This process involves a time-dependent, conformational change in the phosphorylated enzyme. During aging, one of the ethyl groups attached to the phosphorus atom is cleaved off. This dealkylation results in a negatively charged phosphate group that is even more resistant to hydrolysis and reactivation by nucleophilic agents.[6]
Spontaneous and Induced Reactivation
The phosphorylated acetylcholinesterase can, to a limited extent, undergo spontaneous reactivation through hydrolysis of the phosphoserine bond, which would restore enzyme activity. However, this process is generally very slow for organophosphate inhibitors.
Reactivation can be pharmacologically induced by the administration of strong nucleophiles, most notably oximes such as pralidoxime.[7] Pralidoxime works by attacking the phosphorus atom of the phosphorylated serine, displacing it from the enzyme and thereby regenerating the active acetylcholinesterase.[7] The efficacy of oxime reactivators is highly dependent on the specific organophosphate and is significantly reduced once the inhibited enzyme has "aged."
Quantitative Data on this compound-Acetylcholinesterase Interaction
A comprehensive search of the scientific literature did not yield specific, publicly available quantitative data for the key kinetic parameters of the interaction between this compound and acetylcholinesterase. However, some data is available for its interaction with butyrylcholinesterase (BChE), a related enzyme. It is important to note that while BChE can serve as a surrogate for studying organophosphate inhibition, the kinetic parameters may differ significantly from those for AChE.
| Parameter | Value | Enzyme | Notes |
| Aging Half-Life (t½) | 7.2 ± 0.7 hours | Human Butyrylcholinesterase (BChE) | This value represents the time it takes for 50% of the inhibited enzyme to undergo the "aging" process, rendering it resistant to reactivation.[6] |
Note: The absence of specific Ki, kp, and kspon values for acetylcholinesterase in this table highlights a gap in the publicly available research literature. Researchers are encouraged to determine these values experimentally to gain a more complete understanding of this compound's mechanism of action.
Experimental Protocols
The following section outlines a detailed methodology for a key experiment used to study the inhibition of acetylcholinesterase by compounds such as this compound.
Determination of Acetylcholinesterase Inhibition using the Ellman's Assay
The Ellman's assay is a widely used, simple, and reliable colorimetric method for measuring acetylcholinesterase activity.[8]
Principle:
The assay is based on the hydrolysis of the substrate acetylthiocholine by acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
This compound solution of known concentrations
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of AChE, this compound, ATCI, and DTNB in the appropriate buffer.
-
Prepare working solutions of each reagent by diluting the stock solutions to the desired final concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Contain buffer and DTNB.
-
Control wells (100% activity): Contain buffer, AChE solution, and DTNB.
-
Inhibitor wells: Contain buffer, AChE solution, various concentrations of this compound solution, and DTNB.
-
-
Pre-incubation:
-
Add the buffer, AChE solution, and this compound (or buffer for control wells) to the respective wells.
-
Incubate the plate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of the Reaction:
-
Add the ATCI substrate solution to all wells simultaneously to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (kinetic measurement).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizing the Mechanism and Experimental Workflow
To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.
Caption: Experimental workflow for an acetylcholinesterase inhibition assay.
Caption: Logical relationship between phosphorylation, aging, and reactivation.
Conclusion
This compound exerts its potent and long-lasting inhibitory effect on acetylcholinesterase through a well-defined mechanism involving the formation of a stable phosphorylated enzyme, which subsequently undergoes an "aging" process to become irreversibly inactivated. While the qualitative aspects of this mechanism are well-understood, a notable gap exists in the publicly available literature regarding specific quantitative kinetic parameters for the interaction with acetylcholinesterase. The experimental protocols and conceptual diagrams provided in this guide offer a robust framework for researchers to investigate these parameters and to further elucidate the nuances of this important enzyme-inhibitor interaction. A more complete quantitative understanding will be invaluable for the rational design of new therapeutic agents and for the development of more effective strategies to counteract organophosphate toxicity.
References
- 1. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. | Semantic Scholar [semanticscholar.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. litfl.com [litfl.com]
- 8. researchgate.net [researchgate.net]
Echothiopate Iodide: A Technical Guide to its History, Development, and Mechanism as a Cholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echothiopate iodide, an organophosphate compound, is a long-acting, irreversible cholinesterase inhibitor with a significant history in the management of glaucoma and accommodative esotropia. This technical guide provides an in-depth overview of the history, chemical synthesis, mechanism of action, and clinical development of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative clinical data, and visualizations of key pathways and workflows.
Introduction
This compound emerged as a potent therapeutic agent for ophthalmic conditions characterized by elevated intraocular pressure and accommodative dysfunction.[1][2] Its primary applications have been in the treatment of glaucoma, particularly open-angle glaucoma, and in the diagnosis and management of accommodative esotropia.[1][2] As an organophosphate, its mechanism of action lies in the irreversible inhibition of cholinesterase enzymes, leading to the accumulation of acetylcholine at neuromuscular junctions and a subsequent potentiation of cholinergic effects.[3][4] This guide delves into the scientific journey of this compound, from its initial synthesis to its clinical applications and the experimental methodologies that underpinned its development.
History and Development
The development of this compound can be traced back to the mid-20th century with the exploration of organophosphorus compounds as cholinesterase inhibitors. The synthesis of this compound was first disclosed in a U.S. Patent by H.M. Fitch, assigned to Campbell Pharmaceuticals, Inc., on November 3, 1959. This marked a significant milestone in the availability of a long-acting miotic for the treatment of glaucoma.
Early clinical investigations focused on its efficacy in reducing intraocular pressure (IOP) in patients with glaucoma. These studies established its utility as a potent and long-lasting therapeutic option. Concurrently, its effects on the accommodative convergence to accommodation (AC/A) ratio led to its investigation and subsequent use in the management of accommodative esotropia, providing a non-surgical treatment option for this condition.[5]
Chemical Synthesis
The synthesis of this compound involves a multi-step process. While the original patent by Howard et al. laid the groundwork, more recent developments have focused on creating more eco-friendly and efficient synthesis routes.
Original Synthesis Method
The initial synthesis of this compound is a two-step process:
-
Reaction of Diethylchlorophosphoric Acid with 2-Dimethylaminoethylmercaptan: This reaction yields S-(2-dimethylaminoethyl)-O,O-diethylthiophosphate.
-
Alkylation with Methyl Iodide: The intermediate is then alkylated with methyl iodide to form the final product, this compound.[6]
Modern Eco-Friendly Synthesis Process
A more recent patent describes a more environmentally friendly process that avoids hazardous solvents and aims for high purity. This process involves the following key stages:
-
Reaction of 2-(dimethylamino)ethanethiol with diethyl halogen phosphate in an organic solvent with a boiling point greater than 100°C to produce S-2-(dimethyl amino)ethyl 0,0-diethyl phosphorothioate.
-
Reaction of the resulting intermediate with methyl iodide in a nitrile or ketone solvent.
-
Isolation and purification of the final this compound product.
Mechanism of Action: Cholinesterase Inhibition
This compound is a potent, long-acting, and irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][7] Its mechanism of action involves the formation of a stable covalent bond with the serine hydroxyl group within the active site of the cholinesterase enzymes.[3][6] This phosphorylation of the enzyme renders it inactive.
The inhibition by this compound is extremely resistant to hydrolysis, leading to a prolonged duration of action.[3] The regeneration of cholinesterase activity is a slow process, primarily relying on the synthesis of new enzyme molecules. This irreversible nature of inhibition is a key characteristic that contributes to its long-lasting therapeutic effects.[6]
The accumulation of acetylcholine at muscarinic and nicotinic receptors in the eye leads to:
-
Miosis (pupil constriction): Contraction of the iris sphincter muscle.
-
Ciliary muscle contraction: This facilitates the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.
-
Potentiation of accommodation: The enhanced effect of acetylcholine on the ciliary muscle aids in the accommodative process.[1]
Experimental Protocols
Synthesis of this compound (Illustrative Laboratory Protocol)
This protocol is a generalized representation based on described synthesis methods.
Materials:
-
Diethylchlorophosphoric acid
-
2-Dimethylaminoethylmercaptan
-
Methyl iodide
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
Base (e.g., triethylamine)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Step 1: Formation of S-(2-dimethylaminoethyl)-O,O-diethylthiophosphate
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve 2-Dimethylaminoethylmercaptan and a suitable base in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of Diethylchlorophosphoric acid in the same solvent to the reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Remove the solvent under reduced pressure to obtain the crude intermediate.
-
-
Step 2: Alkylation to this compound
-
Dissolve the crude intermediate in a suitable solvent (e.g., acetonitrile).
-
Add an excess of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with a cold solvent to remove unreacted starting materials.
-
Dry the final product under vacuum.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Echothiophate Iodide used for? [synapse.patsnap.com]
- 3. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 4. Frontiers | Designs and Methodologies Used in Landmark Clinical Trials of Glaucoma: Implications for Future Big Data Mining and Actionable Disease Treatment [frontiersin.org]
- 5. Echothiophate iodide: its use in accommodative esotropia (high Ac/A ratio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Echothiopate Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echothiopate iodide is a potent, long-acting organophosphate cholinesterase inhibitor. This technical guide provides a comprehensive overview of its chemical structure and detailed synthesis pathways. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document outlines both historical and contemporary synthetic methodologies, presenting quantitative data in structured tables and illustrating reaction workflows with detailed diagrams.
Chemical Structure and Properties
This compound is a quaternary ammonium salt characterized by a diethoxyphosphorylthiocholine moiety. The positive charge on the quaternary nitrogen is balanced by an iodide counter-ion.
| Identifier | Value | Source |
| IUPAC Name | 2-(diethoxyphosphorylsulfanylethyl)trimethylazanium iodide | PubChem |
| CAS Number | 513-10-0 | Cayman Chemical[1] |
| Molecular Formula | C₉H₂₃INO₃PS | PubChem |
| Molecular Weight | 383.23 g/mol | PubChem |
| SMILES | CCOP(=O)(OCC)SCC--INVALID-LINK--(C)C.[I-] | PubChem |
| InChI | InChI=1S/C9H23NO3PS.HI/c1-6-12-14(11,13-7-2)15-9-8-10(3,4)5;/h6-9H2,1-5H3;1H/q+1;/p-1 | PubChem |
Physicochemical Properties:
| Property | Value | Source |
| Melting Point | 124-124.5 °C | DrugFuture |
| Appearance | White, crystalline, water-soluble, hygroscopic solid with a slight mercaptan-like odor. | Drugs.com[2] |
| Solubility | Soluble in water, alcohol, and chloroform. | DrugFuture |
Synthesis Pathways
The synthesis of this compound has evolved since its inception. This guide details two primary pathways: the original method and a more recent, refined process.
Original Synthesis Pathway (Tammelin and Fitch)
The initial synthesis of this compound, as described in the mid-20th century, involves a two-step process starting from diethylchlorophosphoric acid and 2-dimethylaminoethylmercaptan.
Modern Synthesis Pathway
A more recent, eco-friendly process has been developed, which also proceeds through a key intermediate but employs different reaction conditions and purification methods to enhance yield and purity.
Experimental Protocols
Synthesis of S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate (Intermediate)
This protocol is based on the modern synthesis approach.
Materials:
-
2-(Dimethylamino)ethanethiol
-
Base (e.g., alkali metal alkoxide)
-
C1-C3 alcoholic solvent (e.g., methanol, ethanol)
-
Diethyl chlorophosphate
-
Hydrocarbon solvent with boiling point > 100°C (e.g., toluene, xylene)
Procedure:
-
A solution of 2-(dimethylamino)ethanethiol and a base is prepared in a C1-C3 alcoholic solvent.
-
This solution is then reacted with diethyl chlorophosphate in a high-boiling point hydrocarbon solvent.
-
The reaction mixture is warmed to approximately 40°C and stirred for 2-3 hours.
-
An aqueous workup is performed by adding water and separating the organic layer.
-
The organic layer is washed with water, dried over sodium sulfate, filtered, and the solvent is removed under vacuum to yield the oily intermediate product.
Synthesis of this compound (Final Product)
Materials:
-
S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate
-
Acetonitrile
-
Methyl iodide
Procedure:
-
The intermediate, S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate (15 g), is dissolved in acetonitrile (75 mL) in a three-neck round-bottom flask.
-
The reaction mixture is cooled to 0-10°C.
-
Methyl iodide (20 g) is added dropwise over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for approximately 14 hours.
-
The precipitated crude this compound is collected by filtration and washed with acetonitrile.[3]
Purification of this compound
Materials:
-
Crude this compound
-
Methanol
-
Ethyl acetate
Procedure:
-
The crude this compound (15 g) is dissolved in methanol (45 mL) at room temperature with stirring for 15 minutes to obtain a clear solution.
-
The solution is filtered through a micron filter, and the filter is washed with additional methanol (15 mL).
-
The combined methanol filtrate is distilled under vacuum at a temperature below 40°C to obtain a residue.
-
Ethyl acetate (450 mL) is added to the residue, and the mixture is stirred for 1 hour.
-
The purified, precipitated solid is collected by filtration, washed with ethyl acetate (20 mL), and dried under vacuum at 50°C for 2-3 hours to yield pure this compound.[3]
Quantitative Data Summary
| Reaction Step | Product | Yield | Melting Point (°C) | Purity (by potentiometric titration) | Source |
| Quaternization (Original Method) | This compound | ~85% | 124-124.5 | Not specified | Tammelin (1957) |
| Modern Synthesis and Purification | Crystalline Form-SET of this compound | High (not specified) | 106-114 (capillary) | 95% to 102% w/w | WO2015114470A1[3] |
Conclusion
This technical guide has provided a detailed examination of the chemical structure and synthesis of this compound. The outlined protocols, from historical perspectives to modern, optimized methods, offer valuable insights for chemists and pharmaceutical scientists. The provided data and diagrams serve as a practical resource for the laboratory synthesis and understanding of this important organophosphate compound.
References
Echothiopate Iodide: A Technical Guide for Parasympathetic Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echothiopate iodide is a potent, long-acting, and irreversible organophosphate-based acetylcholinesterase (AChE) inhibitor.[1] Historically, it has been utilized clinically in ophthalmic solutions for the management of glaucoma and accommodative esotropia due to its ability to reduce intraocular pressure.[2][3] Beyond its clinical applications, this compound serves as a valuable pharmacological tool for researchers investigating the parasympathetic nervous system. Its irreversible inhibition of acetylcholinesterase leads to an accumulation of acetylcholine (ACh) at cholinergic synapses, thereby potentiating parasympathetic activity.[4] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative data on its enzymatic inhibition, and detailed experimental protocols for its application in parasympathetic nervous system research.
Mechanism of Action
This compound exerts its effects by irreversibly inhibiting the enzyme acetylcholinesterase. AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid in the synaptic cleft, which terminates the signal.[4]
The mechanism of inhibition involves the covalent modification of the serine hydroxyl group within the active site of the AChE enzyme by the phosphate group of echothiopate.[1] This forms a stable, phosphorylated enzyme that is resistant to hydrolysis, rendering the enzyme permanently inactive.[4] Consequently, the breakdown of acetylcholine is prevented, leading to its accumulation in the synaptic cleft and enhanced stimulation of postsynaptic cholinergic receptors (both muscarinic and nicotinic).[4][5] This amplification of cholinergic signaling underlies the parasympathomimetic effects of this compound.
Cholinergic Signaling Pathway
The following diagram illustrates the impact of this compound on a cholinergic synapse:
Quantitative Data
The potency of this compound as a cholinesterase inhibitor is quantified by its IC50 and Ki values. While specific values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, temperature, and pH), the following table summarizes available data.
| Parameter | Enzyme | Species | Value | Reference |
| IC50 | Acetylcholinesterase (AChE) | Not Specified | Data Not Available | |
| Butyrylcholinesterase (BChE) | Human | Potent Inhibitor | [4][6] | |
| Ki | Acetylcholinesterase (AChE) | Not Specified | Data Not Available | |
| Butyrylcholinesterase (BChE) | Not Specified | Data Not Available |
Experimental Protocols
This compound can be a powerful tool to study the physiological roles of the parasympathetic nervous system. Below are detailed methodologies for key experiments.
In Vitro Acetylcholinesterase Inhibition Assay
This protocol is adapted from the Ellman method to determine the in vitro inhibitory activity of this compound on acetylcholinesterase.[5]
4.1.1 Materials
-
Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, recombinant human)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
4.1.2 Procedure
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be determined empirically for an optimal reaction rate.
-
Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water.
-
Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.
-
Prepare a series of dilutions of this compound in phosphate buffer to determine the IC50 value.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
275 µL of phosphate buffer (pH 8.0)
-
500 µL of DTNB solution
-
100 µL of the this compound dilution (or buffer for control)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add 25 µL of the AChE solution to each well.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 100 µL of the ATCI solution to each well.
-
Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes). The yellow color is produced from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of this compound from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration that causes 50% inhibition).
-
4.1.3 Experimental Workflow
In Vivo Assessment of Parasympathetic Activity
This compound can be administered to animal models to study the systemic effects of enhanced parasympathetic tone. Below are example protocols for assessing its impact on salivary secretion and gastrointestinal motility.
4.2.1 Measurement of Salivary Secretion in Rodents
4.2.1.1 Materials
-
Rodents (e.g., rats or mice)
-
This compound solution for injection (intraperitoneal or subcutaneous)
-
General anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Pilocarpine (as a positive control for salivation)
-
Pre-weighed cotton balls or absorbent swabs
-
Microcentrifuge tubes
-
Analytical balance
4.2.1.2 Procedure
-
Animal Preparation:
-
Fast the animals overnight with free access to water to ensure consistent baseline conditions.
-
Anesthetize the animal.
-
-
Baseline Saliva Collection:
-
Carefully place a pre-weighed cotton ball or absorbent swab into the animal's oral cavity for a fixed period (e.g., 2 minutes).
-
Remove the cotton ball and immediately place it in a pre-weighed microcentrifuge tube.
-
Determine the weight of the collected saliva by subtracting the initial weight of the cotton ball and tube from the final weight.
-
-
Drug Administration:
-
Administer a predetermined dose of this compound via the chosen route of injection. A control group should receive a vehicle injection.
-
Allow a sufficient time for the drug to take effect (this may need to be determined in pilot studies).
-
-
Post-Treatment Saliva Collection:
-
At various time points after drug administration, repeat the saliva collection procedure as described in step 2.
-
-
Data Analysis:
-
Compare the amount of saliva produced before and after this compound administration.
-
Compare the results with the vehicle control group and a positive control group (e.g., pilocarpine-treated).
-
4.2.2 Assessment of Gastrointestinal Motility in Rodents (Charcoal Meal Assay)
4.2.2.1 Materials
-
Rodents (e.g., mice)
-
This compound solution for injection
-
Charcoal meal (e.g., 5-10% activated charcoal in 5-10% gum acacia or methylcellulose)
-
Oral gavage needle
-
Surgical scissors and forceps
-
Ruler
4.2.2.2 Procedure
-
Animal Preparation and Drug Administration:
-
Fast the animals for a period (e.g., 12-18 hours) with free access to water.
-
Administer this compound or vehicle control via injection.
-
-
Charcoal Meal Administration:
-
At a set time after drug administration, administer a fixed volume of the charcoal meal (e.g., 0.2-0.5 mL) to each animal via oral gavage.
-
-
Transit Time Measurement:
-
After a predetermined period (e.g., 20-30 minutes), humanely euthanize the animals.
-
Carefully dissect the abdomen and expose the gastrointestinal tract from the stomach to the cecum.
-
Excise the small intestine, being careful not to stretch it.
-
Measure the total length of the small intestine.
-
Measure the distance the charcoal meal has traveled from the pylorus to the leading front of the charcoal.
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine: % Transit = (Distance traveled by charcoal / Total length of small intestine) * 100
-
Compare the % transit between the this compound-treated group and the vehicle control group. An increase in % transit indicates a prokinetic (pro-motility) effect.
-
4.2.3 In Vivo Experimental Workflow
Applications in Parasympathetic Nervous System Research
Beyond its ophthalmic uses, this compound is a valuable tool for investigating various aspects of the parasympathetic nervous system:
-
Autonomic Control of Organ Function: By inducing a state of heightened cholinergic activity, researchers can study the downstream effects on various organ systems, including the cardiovascular system (e.g., heart rate, blood pressure), respiratory system, and exocrine glands.[7]
-
Receptor Subtype Function: In conjunction with specific muscarinic or nicotinic receptor antagonists, this compound can help elucidate the roles of different cholinergic receptor subtypes in mediating parasympathetic responses.
-
Models of Cholinergic Hyperactivity: It can be used to create animal models of cholinergic crisis or organophosphate poisoning, which are valuable for studying the pathophysiology of these conditions and for testing the efficacy of potential antidotes.
-
Neuroplasticity and Receptor Regulation: Chronic administration of this compound can be used to investigate adaptive changes in the cholinergic system, such as receptor desensitization or downregulation, in response to prolonged stimulation.
Safety and Handling
This compound is a potent organophosphate and should be handled with extreme caution. It is a cholinesterase inhibitor that can be absorbed through the skin and mucous membranes. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All work should be conducted in a well-ventilated area or a fume hood. In case of accidental exposure, wash the affected area thoroughly with soap and water and seek immediate medical attention.
Conclusion
This compound is a powerful and long-acting acetylcholinesterase inhibitor that serves as a valuable asset for researchers in pharmacology and neuroscience. Its ability to potentiate cholinergic neurotransmission provides a robust method for investigating the multifaceted roles of the parasympathetic nervous system in health and disease. By employing the standardized protocols and understanding the quantitative aspects of its mechanism of action outlined in this guide, researchers can effectively utilize this compound to advance our understanding of cholinergic signaling.
References
- 1. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Echothiophate Iodide used for? [synapse.patsnap.com]
- 3. Echothiophate Iodide: Uses, Interactions, and Mechanism of Action [minicule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Echothiophate iodide. The effect of 0.0625 per cent solution on blood cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Binding of Echothiopate Iodide to Acetylcholinesterase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro interaction between Echothiopate iodide and its target enzyme, acetylcholinesterase (AChE). This compound is a potent, irreversible organophosphate inhibitor of AChE, a critical enzyme in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Understanding the kinetics and mechanism of this binding is crucial for the development of novel therapeutics and for assessing the toxicological profile of organophosphate compounds.
Mechanism of Action: Irreversible Inhibition
This compound acts as a parasympathomimetic agent by inhibiting acetylcholinesterase.[2] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced and prolonged stimulation of cholinergic receptors.[2] The mechanism of inhibition is characterized by the formation of a stable covalent bond between the phosphorus atom of Echothiopate and the serine residue within the active site of acetylcholinesterase.[2] This process, known as phosphorylation, renders the enzyme inactive.
The inhibition of acetylcholinesterase by this compound can be described by a multi-step process:
-
Reversible Binding: Initially, this compound reversibly binds to the active site of acetylcholinesterase to form a Michaelis-like complex.
-
Phosphorylation: This is followed by the phosphorylation of the active site serine, resulting in a covalently modified, inactive enzyme and the release of the leaving group.
-
Spontaneous Reactivation: The phosphorylated enzyme can, in some cases, undergo slow hydrolysis to regenerate the active enzyme. However, for many organophosphates, this process is extremely slow.
-
Aging: The phosphorylated enzyme complex can undergo a further chemical modification, termed "aging," which involves the dealkylation of the phosphoryl group. This aged enzyme-inhibitor complex is even more resistant to reactivation by nucleophilic agents like oximes.
Quantitative Analysis of this compound-Acetylcholinesterase Binding
Precise quantitative data for the binding kinetics of this compound with acetylcholinesterase are not extensively available in the public domain. However, by examining studies on analogous diethyl-phosphorylating organophosphates, we can infer the expected kinetic parameters. The following table summarizes representative kinetic constants for the interaction of diethyl-phosphorylating agents with acetylcholinesterase. It is important to note that these values are for compounds structurally similar to the phosphorylating moiety of Echothiopate and may not be identical to those for this compound itself.
| Parameter | Symbol | Typical Value Range | Description |
| Inhibition Constant | Ki | µM to mM | Represents the affinity of the inhibitor for the enzyme before phosphorylation. |
| Phosphorylation Rate Constant | kp | min-1 | The rate at which the enzyme is phosphorylated after the initial binding. |
| Bimolecular Rate Constant | ki (kp/Ki) | M-1min-1 | An overall measure of the inhibitory potency, reflecting both binding and phosphorylation. |
| Half-life of Spontaneous Reactivation | t1/2 (react) | Hours to Days | The time required for 50% of the inhibited enzyme to spontaneously recover its activity. |
| Rate of Aging | ka | min-1 or h-1 | The rate at which the phosphorylated enzyme undergoes dealkylation to the "aged" form. |
Note: The values in this table are illustrative and based on data for various diethyl-phosphorylating organophosphates. Specific values for this compound may differ and would require dedicated experimental determination.
Experimental Protocols for Studying Acetylcholinesterase Inhibition
The most widely used method for determining acetylcholinesterase activity and inhibition in vitro is the spectrophotometric method developed by Ellman.
Ellman's Method for Acetylcholinesterase Activity Assay
Principle:
This colorimetric assay is based on the hydrolysis of the substrate acetylthiocholine (ATC) by acetylcholinesterase. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the acetylcholinesterase activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from bovine erythrocytes or recombinant human)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
This compound or other inhibitor solutions of varying concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
General Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer on the day of the experiment. The AChE solution should be kept on ice.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Inhibitor solution (or vehicle for control wells)
-
AChE enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the DTNB solution to all wells, followed by the ATCI substrate solution to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Determination of Irreversible Inhibition Kinetics
To characterize the kinetics of irreversible inhibition by this compound, a modified experimental design is required to determine the bimolecular rate constant (ki). This typically involves incubating the enzyme with different concentrations of the inhibitor for various time points and then measuring the residual enzyme activity.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Caption: Experimental Workflow for an In Vitro AChE Inhibition Assay.
Caption: Kinetic Pathway of Irreversible Acetylcholinesterase Inhibition.
Conclusion
The in vitro study of the binding of this compound to acetylcholinesterase is fundamental to understanding its pharmacological and toxicological properties. While specific kinetic data for this compound remains elusive in readily available literature, the established methodologies for studying acetylcholinesterase inhibition, such as the Ellman assay, provide a robust framework for its characterization. The irreversible nature of the binding, involving phosphorylation and subsequent aging of the enzyme, underscores the long-lasting effects of this compound. Further research to determine the precise kinetic constants for this compound would be invaluable for a more complete understanding of its interaction with acetylcholinesterase and for the development of more effective and safer cholinergic agents.
References
Early-Stage Research on the Therapeutic Potential of Echothiopate Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echothiopate iodide, a long-acting, irreversible organophosphate cholinesterase inhibitor, has a well-established history in the treatment of glaucoma and accommodative esotropia. Its potent ability to increase acetylcholine levels at the neuromuscular junction by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) forms the basis of its therapeutic effects in these ophthalmologic conditions. This technical guide delves into the early-stage research exploring the broader therapeutic potential of this compound. Beyond its traditional applications, this document summarizes the core mechanism of action, presents quantitative data from key clinical studies in ophthalmology, and details the experimental protocols of emerging research, such as its investigation in myopia progression. Furthermore, it visualizes the key signaling pathways and experimental workflows to provide a comprehensive resource for researchers and drug development professionals interested in the evolving landscape of this potent cholinesterase inhibitor.
Mechanism of Action
This compound is an organophosphate compound that functions as a potent, long-acting cholinesterase inhibitor.[1] Its primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2] By forming a stable covalent bond with the active site of AChE, this compound prevents the breakdown of ACh, leading to its accumulation at cholinergic synapses.[3] This accumulation enhances cholinergic transmission and amplifies parasympathetic responses.[3] this compound also inhibits butyrylcholinesterase (BChE), another cholinesterase enzyme.[4]
In the eye, this enhanced cholinergic stimulation of muscarinic receptors in the ciliary muscle and iris sphincter leads to:
-
Miosis: Constriction of the pupil.
-
Increased Aqueous Humor Outflow: Contraction of the ciliary muscle widens the trabecular meshwork, facilitating the drainage of aqueous humor from the eye.[3]
-
Reduced Intraocular Pressure (IOP): The enhanced outflow of aqueous humor lowers the pressure inside the eye.[2]
-
Potentiation of Accommodation: Increased tone of the ciliary muscle aids in the eye's ability to focus on near objects.
The effects of this compound are long-lasting due to the irreversible nature of the enzyme inhibition, with a single dose potentially having an effect for up to a week or more.
Data Presentation: Clinical Efficacy in Ophthalmic Conditions
The clinical utility of this compound in reducing intraocular pressure (IOP) has been demonstrated in several studies. The following tables summarize the quantitative data from key clinical research.
Table 1: Efficacy of this compound in Pseudophakic Glaucoma
| Study Population | Intervention | Baseline IOP (mean ± SD) | Final IOP (mean ± SD) | IOP Reduction (mean ± SD) | Percentage of Responders | p-value |
| 24 eyes of pseudophakic glaucoma patients on maximal medical therapy | Adjunctive this compound 0.125% | 30.4 ± 8.2 mmHg | 16.6 ± 4.2 mmHg | 13.8 ± 7.9 mmHg | 75% (≥20% reduction), 63% (≥30% reduction) | < 0.0001 |
Data from a retrospective study investigating the IOP-lowering effects of echothiophate iodide as adjunctive treatment.[5]
Table 2: Efficacy of this compound in Pediatric Glaucoma Following Cataract Extraction
| Study Population | Intervention | Baseline IOP (mean ± SD) | Final IOP (mean ± SD) | Notes |
| 32 eyes of 21 children with glaucoma after cataract extraction | This compound | 29.1 ± 5.3 mmHg | 19.6 ± 6.7 mmHg | IOP was reduced in 31 of 32 eyes. |
Data from a retrospective medical record review.[6]
Experimental Protocols
This section details the methodologies for key experiments investigating the therapeutic potential of this compound.
Clinical Trial for the Prevention of Myopia Progression
This protocol outlines a prospective, double-blind, randomized study to evaluate the efficacy of low-dose this compound in slowing or preventing the progression of myopia in children.
-
Study Design: A prospective, double-blind, randomized, placebo-controlled pilot study.
-
Participants: 33 children aged 8 to 15 years with documented active progression of myopia.
-
Intervention:
-
Treatment Group (n=22): this compound 0.03% ophthalmic solution, one drop in each eye three times per week for 18 weeks.
-
Control Group (n=11): Placebo (Carboxymethylcellulose Sodium 0.5%), one drop in each eye three times per week for 18 weeks.
-
-
Primary Outcome Measures:
-
Change in the axial length of the eye, measured by the IOL Master.
-
Change in cycloplegic refraction.
-
-
Study Visits: Four planned visits at 6-week intervals over the 18-week treatment period.
-
Inclusion Criteria:
-
Healthy children between 8-15 years of age.
-
Documentation of myopia progression within the 12 months prior to enrollment.
-
Written informed consent/assent.
-
-
Exclusion Criteria:
-
History of retinopathy of prematurity, glaucoma, cataracts, corneal disease, uveitis, manifest strabismus, nystagmus, or ocular trauma.
-
History of unstable asthma, diabetes, or juvenile idiopathic arthritis.
-
Systemic use of muscarinic agents, steroids, or anticholinesterase agents.
-
Allergy to benzalkonium chloride preservative.
-
Measurement of Intraocular Pressure in Clinical Trials
The accurate measurement of IOP is critical in ophthalmological clinical trials. Standard methods include:
-
Applanation Tonometry (e.g., Goldmann Applanation Tonometer - GAT): This is considered the gold standard. It measures the force required to flatten a predefined area of the cornea. The procedure involves:
-
Instillation of a local anesthetic and fluorescein dye.
-
The patient is positioned at a slit lamp.
-
The tonometer prism is brought into contact with the central cornea.
-
The force is adjusted until the inner edges of the two fluorescein semicircles in the viewfinder align.
-
-
Non-Contact Tonometry (Air-Puff Tonometry): This method uses a rapid air pulse to flatten the cornea. It is often used for screening as it does not require topical anesthetic.
-
Handheld Tonometers (e.g., Perkins Tonometer, Tono-Pen): These are portable devices useful for patients who cannot be positioned at a slit lamp, such as children or bedridden patients.
Assessment of Cholinesterase Inhibition
The inhibitory effect of this compound on cholinesterase activity can be assessed both in vitro and in vivo.
-
In Vitro Assay (Ellman's Method):
-
Prepare solutions of purified acetylcholinesterase or butyrylcholinesterase.
-
Incubate the enzyme with various concentrations of this compound for a defined period.
-
Initiate the enzymatic reaction by adding the substrate acetylthiocholine (or butyrylthiocholine) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
The hydrolysis of the substrate by the uninhibited enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Measure the rate of color change spectrophotometrically at 412 nm.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
In Vivo Assessment:
-
Collect blood samples from subjects before and during treatment with this compound.
-
Separate plasma and red blood cells.
-
Measure butyrylcholinesterase activity in the plasma and acetylcholinesterase activity in the red blood cells using a similar enzymatic assay as described above.
-
A significant depression in the activity of both enzymes is indicative of systemic absorption and inhibition by this compound.[7][8]
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in the Ciliary Muscle
Caption: Signaling pathway of this compound in the ciliary muscle.
Experimental Workflow for a Myopia Progression Clinical Trial
Caption: Experimental workflow for a clinical trial of this compound in myopia.
Early-Stage Research and Future Directions
While the primary therapeutic applications of this compound remain in ophthalmology, its potent and long-lasting mechanism of action suggests potential for investigation in other areas where cholinergic modulation is desired.
-
Myopia Control: The ongoing clinical trial for myopia progression represents the most significant area of early-stage research for a new indication.[9] The hypothesis is that by influencing accommodation and ciliary muscle tone, this compound may alter the signaling cascade that leads to axial elongation and the progression of myopia.
-
Toxicology and Systemic Effects: Research has shown that topical administration of this compound can lead to systemic side effects due to absorption.[8] This includes a depression of plasma and erythrocyte cholinesterase levels.[7] Understanding the toxicology and systemic pharmacology is crucial for any consideration of its use in non-ophthalmic conditions. The LD50 in rats has been reported as 174 mcg/kg.
-
Non-Muscarinic Actions: Some studies have suggested that this compound may have non-muscarinic actions, as it can induce miosis even after muscarinic receptor blockade. The nature of these potential alternative mechanisms remains to be fully elucidated and could open new avenues for research.
The primary limitation in exploring broader therapeutic applications is the potential for significant systemic cholinergic side effects. Future research may focus on developing delivery systems that target specific tissues or formulations with improved safety profiles. The development of more selective cholinesterase inhibitors has largely superseded the use of broad-spectrum agents like this compound for systemic conditions. However, for localized applications where its potent and long-acting effects are desirable, there may still be untapped therapeutic potential.
Conclusion
This compound remains a powerful tool in the ophthalmologist's armamentarium for managing challenging cases of glaucoma and accommodative esotropia. Early-stage research is now beginning to explore its potential beyond these established indications, with the investigation into myopia control being a prime example. This technical guide provides a consolidated resource of the fundamental mechanism, quantitative clinical data, and detailed experimental protocols to support further research and development efforts into the therapeutic potential of this long-acting cholinesterase inhibitor. As our understanding of cholinergic signaling in various disease states continues to grow, a re-evaluation of potent, well-characterized molecules like this compound may yet unveil new therapeutic opportunities.
References
- 1. What is Echothiophate Iodide used for? [synapse.patsnap.com]
- 2. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lowering of IOP by echothiophate iodide in pseudophakic eyes with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Method for Intra Ocular Pressure in vivo Measurement: First Clinical Trials | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Cholinergic toxicity resulting from ocular instillation of echothiophate iodide eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Echothiopate Iodide's Effect on Cholinergic Transmission in Neuronal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echothiopate iodide, an organophosphate compound, is a potent, long-acting, and irreversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2][3][4][5][6] By forming a stable covalent bond with the serine hydroxyl group in the active site of AChE, this compound leads to the accumulation of ACh in the synaptic cleft.[1] This accumulation results in the hyperstimulation of both muscarinic and nicotinic cholinergic receptors, thereby profoundly impacting cholinergic transmission in neuronal systems. This technical guide provides a comprehensive overview of the effects of this compound on cholinergic transmission in neuronal models, with a focus on its mechanism of action, quantitative data on its inhibitory potency, and detailed experimental protocols for its study.
Mechanism of Action
The primary mechanism of action of this compound is the irreversible inhibition of acetylcholinesterase.[1][4] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced and prolonged stimulation of postsynaptic cholinergic receptors.
Cholinergic Signaling Pathway
The normal cholinergic signaling pathway involves the release of acetylcholine from the presynaptic neuron, its binding to nicotinic and muscarinic receptors on the postsynaptic neuron, and its subsequent degradation by acetylcholinesterase. This compound disrupts this process by inactivating acetylcholinesterase.
Normal Cholinergic Synaptic Transmission.
Disruption by this compound
This compound irreversibly binds to and inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This results in excessive and prolonged stimulation of nicotinic and muscarinic receptors.
Cholinergic Transmission with this compound.
Quantitative Data
Table 1: Comparative IC50 Values of Organophosphate Inhibitors against Acetylcholinesterase (AChE)
| Compound | Enzyme Source | IC50 (µM) | Reference |
| Chlorpyrifos | Human Red Blood Cell AChE | 0.12 | [7] |
| Monocrotophos | Human Red Blood Cell AChE | 0.25 | [7] |
| Profenofos | Human Red Blood Cell AChE | 0.35 | [7] |
| Acephate | Human Red Blood Cell AChE | 4.0 | [7] |
| Dioxophosphole A | Human AChE | 480 | [8] |
| Dioxophosphole B | Human AChE | 1540 | [8] |
Note: Lower IC50 values indicate higher inhibitory potency.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on cholinergic transmission.
Acetylcholinesterase Activity Assay (Ellman's Method)
This spectrophotometric assay is widely used to measure AChE activity and determine the inhibitory potency of compounds like this compound.[9][10][11]
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB) that can be measured at 405-412 nm. The rate of color formation is proportional to AChE activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
Purified acetylcholinesterase or tissue homogenate
-
This compound solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DTNB and ATCI.
-
Reaction Mixture: In each well of a 96-well plate, add:
-
140 µL of phosphate buffer
-
10 µL of DTNB solution
-
10 µL of this compound solution (or vehicle for control)
-
10 µL of AChE solution
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Workflow for the Ellman's Acetylcholinesterase Assay.
Neuronal Cell Culture
Primary neuronal cultures or neuronal cell lines are essential for studying the cellular effects of this compound.[7][12][13][14]
General Protocol for Primary Cortical Neuron Culture:
-
Tissue Dissection: Isolate cortical tissue from embryonic (E17-E18) or postnatal (P1-P2) rat pups under sterile conditions.
-
Enzymatic Digestion: For postnatal tissue, enzymatically digest the tissue with papain and DNase I.
-
Trituration: Gently triturate the tissue to obtain a single-cell suspension.
-
Cell Plating: Plate the neurons onto culture plates pre-coated with poly-D-lysine and laminin.
-
Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2, with regular media changes.
Measurement of Acetylcholine Levels
Microdialysis in Brain Slices or in vivo Microdialysis is a technique used to sample extracellular fluid and measure neurotransmitter levels.[3][5][15][16][17]
Procedure Outline:
-
Probe Implantation: A microdialysis probe is inserted into the brain region of interest (e.g., striatum or hippocampus) in an anesthetized animal or a brain slice preparation.[15][16]
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).[15]
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Analysis: The concentration of acetylcholine in the dialysate is quantified using highly sensitive analytical methods such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[3][17][18][19]
In Vitro Acetylcholine Release Assay: Cultured neurons can be stimulated to release acetylcholine, which can then be measured in the culture medium.
Procedure Outline:
-
Cell Culture: Culture cholinergic neurons as described above.
-
Treatment: Treat the cells with this compound for a specified duration.
-
Stimulation: Depolarize the neurons with a high concentration of potassium chloride (KCl) to induce acetylcholine release.
-
Sample Collection: Collect the culture supernatant.
-
Quantification: Measure acetylcholine concentration in the supernatant using an appropriate assay, such as an enzyme-linked immunosorbent assay (ELISA) or HPLC-MS.[20]
Electrophysiology
Electrophysiological techniques, such as patch-clamp recording, are used to measure the electrical activity of neurons and assess the effects of this compound on synaptic transmission.
Whole-Cell Patch-Clamp Recording in Brain Slices: This technique allows for the recording of synaptic currents and potentials from individual neurons within a relatively intact neural circuit.[1][2][21][22]
Procedure Outline:
-
Brain Slice Preparation: Prepare acute brain slices (250-400 µm thick) from the brain region of interest using a vibratome. Maintain slices in oxygenated aCSF.[1][2][21][22][23]
-
Recording: Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with aCSF.
-
Cell Targeting: Identify and target individual neurons using differential interference contrast (DIC) microscopy.
-
Patching: Form a high-resistance seal (giga-seal) between a glass micropipette filled with an internal solution and the neuronal membrane.
-
Recording: Rupture the membrane patch to achieve the whole-cell configuration. Record spontaneous or evoked postsynaptic currents/potentials in voltage-clamp or current-clamp mode, respectively.
-
Drug Application: Apply this compound to the perfusion bath and record the changes in synaptic activity.
Measurement of Miniature End-Plate Potentials (MEPPs): MEPPs are small, spontaneous depolarizations of the postsynaptic membrane caused by the release of a single quantum (vesicle) of acetylcholine. Their frequency and amplitude can be analyzed to assess presynaptic and postsynaptic function, respectively.[24][25][26]
Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Conclusion
This compound serves as a powerful tool for studying the intricacies of cholinergic transmission. Its irreversible inhibition of acetylcholinesterase provides a robust model for investigating the consequences of acetylcholine accumulation and the subsequent overstimulation of cholinergic receptors. The experimental protocols detailed in this guide offer a framework for researchers to quantitatively assess the impact of this compound on various aspects of neuronal function, from enzyme kinetics to synaptic plasticity. Further research utilizing these methodologies will continue to elucidate the complex role of the cholinergic system in both normal physiology and pathological conditions.
References
- 1. digitalcommons.providence.org [digitalcommons.providence.org]
- 2. Slice preparation - Wikipedia [en.wikipedia.org]
- 3. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Acetylcholine measurement of cerebrospinal fluid by in vivo microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Primary Neurons in Culture and Neuronal Cell Lines for In Vitro Neurotoxicological Studies | Springer Nature Experiments [experiments.springernature.com]
- 8. Acetylcholinesterase inhibition by diaza- and dioxophosphole compounds: synthesis and determination of IC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using Cultured Mammalian Neurons to Study Cellular Processes and Neurodegeneration: A Suite of Undergraduate Lab Exercises - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 15. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of acetylcholine in rat brain microdialysates by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for the measurement of secreted acetylcholine in the lumen of mouse intestine using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Obtaining Acute Brain Slices [bio-protocol.org]
- 23. Acute Brain Slice Protocol | Axion Biosystems [axionbiosystems.com]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Increased Frequency of Giant Miniature End-Plate Potentials at the Neuromuscular Junction in Diabetic Rats [mdpi.com]
- 26. Miniature endplate potential frequency and amplitude determined by an extension of Campbell's theorem - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Organophosphate Properties of Echothiopate Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echothiopate iodide, a potent organophosphate, has a significant history in the management of glaucoma. This technical guide provides a comprehensive overview of its discovery, chemical synthesis, and its defining characteristic as a long-acting, irreversible inhibitor of acetylcholinesterase. Detailed experimental protocols for its synthesis and for the enzymatic assay of its inhibitory properties are provided. The signaling pathway of its mechanism of action is visually represented, and key quantitative data from clinical studies on its efficacy in reducing intraocular pressure are summarized. This document serves as a detailed resource for researchers and professionals in pharmacology and drug development interested in the scientific journey and technical attributes of this noteworthy therapeutic agent.
Discovery and Historical Development
The journey of this compound from a laboratory curiosity to a clinical tool for ophthalmology is a noteworthy chapter in the history of pharmacology. Its discovery can be traced back to the mid-20th century, a period of intense research into organophosphate compounds.
Key Milestones:
-
1957: this compound was first introduced as a therapeutic agent for glaucoma.
-
Inventor and Patent: The invention of this compound is credited to H.M. Fitch, as detailed in U.S. Patent 2,911,430. The original assignee of this patent was Campbell Pharmaceuticals, Inc.
-
Early Clinical Use: Following its discovery, this compound, under the trade name Phospholine Iodide, became a cornerstone in the medical management of glaucoma due to its potent and prolonged intraocular pressure-lowering effects.
Chemical Properties and Synthesis
This compound is an organophosphate compound with the chemical name (2-mercaptoethyl)trimethylammonium iodide O,O-diethyl phosphorothioate. Its structure is characterized by a quaternary ammonium group, which enhances its interaction with the active site of acetylcholinesterase.
Chemical Structure:
-
Chemical Formula: C₉H₂₃INO₃PS
-
Molecular Weight: 383.23 g/mol
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the reaction of key precursors to yield the final active compound. The following is a representative experimental protocol for its synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(dimethylamino)ethanethiol hydrochloride
-
Diethylchlorophosphate
-
Methyl iodide
-
Acetonitrile
-
Sodium methoxide
-
Methanol
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate:
-
In a reaction vessel, dissolve 2-(dimethylamino)ethanethiol hydrochloride in methanol.
-
Slowly add a solution of sodium methoxide in methanol to the mixture at a controlled temperature.
-
After the initial reaction, add diethylchlorophosphate dropwise while maintaining the temperature.
-
The reaction mixture is then warmed and stirred for several hours.
-
Following the reaction, an aqueous workup is performed. The aqueous layer is separated and washed with toluene. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate as an oily compound.
-
-
Quaternization to form this compound:
-
Dissolve the S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate obtained in the previous step in acetonitrile in a clean and dry reaction flask.
-
Cool the reaction mixture to 0-10°C.
-
Add methyl iodide dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 10°C.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 14 hours.
-
The precipitated product, crude this compound, is then collected by filtration and washed with acetonitrile.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol and ethyl acetate, to obtain a white crystalline solid.
-
Organophosphate Properties and Mechanism of Action
This compound's therapeutic effect stems from its potent and irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced and prolonged cholinergic stimulation.
Mechanism of Acetylcholinesterase Inhibition
This compound acts as a suicide inhibitor of AChE. The phosphate group of the molecule forms a stable covalent bond with the serine hydroxyl group within the active site of the enzyme. This phosphorylation renders the enzyme inactive. The regeneration of the active enzyme is a very slow process, leading to the long-acting nature of this compound's effects.
Caption: Mechanism of action of this compound in glaucoma.
Pharmacokinetics of Acetylcholinesterase Inhibition
Experimental Protocol: Determination of Acetylcholinesterase Inhibition (Ellman's Assay)
The Ellman's assay is a widely used, simple, and rapid colorimetric method to determine acetylcholinesterase activity and the inhibitory potential of compounds like this compound.
Principle:
This assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (ATC) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATC) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 7.4)
-
This compound solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of AChE, ATC, and DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer to test a range of concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
This compound solution (or buffer for control)
-
AChE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation time to allow the inhibitor to interact with the enzyme.
-
Add the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the ATC substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Therapeutic Application in Glaucoma
The primary therapeutic application of this compound has been in the management of glaucoma, a condition characterized by elevated intraocular pressure (IOP) that can lead to optic nerve damage and vision loss.
Mechanism of IOP Reduction:
By inhibiting acetylcholinesterase in the eye, this compound leads to an accumulation of acetylcholine at the neuromuscular junctions of the ciliary muscle. This results in sustained contraction of the ciliary muscle, which in turn increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.
Clinical Efficacy
Numerous clinical studies have demonstrated the efficacy of this compound in lowering IOP in patients with glaucoma. The following tables summarize key quantitative data from some of these studies.
Table 1: Reduction of Intraocular Pressure (IOP) in Pseudophakic Glaucoma Patients
| Treatment Group | Baseline IOP (mmHg) | Final IOP (mmHg) | IOP Reduction (%) |
| This compound (0.125%) | 30.4 ± 8.2 | 16.6 ± 4.2 | 45.4% |
Table 2: IOP Control in Pediatric Patients with Glaucoma after Cataract Extraction
| Treatment Group | Baseline IOP (mmHg) | Post-treatment IOP (mmHg) |
| This compound | 29.1 ± 5.3 | 19.6 ± 6.7 |
Table 3: Comparison of this compound with Other Miotics
| Treatment Change | Number of Patients | Improved IOP Control | No Change in IOP |
| Pilocarpine/Carbachol to this compound | 20 | 12 (60%) | 7 (35%) |
Conclusion
This compound stands as a significant milestone in the pharmacological treatment of glaucoma. Its discovery and development as a potent, long-acting organophosphate acetylcholinesterase inhibitor provided a valuable therapeutic option for lowering intraocular pressure. The detailed understanding of its chemical synthesis, mechanism of action, and clinical efficacy, as outlined in this technical guide, provides a comprehensive resource for researchers and clinicians. While newer classes of glaucoma medications have emerged, the study of this compound continues to offer valuable insights into the principles of enzyme inhibition and the development of ophthalmic therapeutics.
Echothiopate Iodide in Neuropharmacological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Echothiopate iodide, an organophosphate compound, is a long-acting, irreversible cholinesterase inhibitor.[1] While its clinical applications, primarily in the treatment of glaucoma and accommodative esotropia, are well-documented, its utility in basic neuropharmacological research is equally significant.[1][2] This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its mechanism of action, its use in creating experimental models of cholinergic system dysregulation, and its effects on various neurophysiological parameters. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and illustrates critical pathways and workflows to support further investigation into the cholinergic system.
Mechanism of Action
This compound exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into acetate and choline.[3] The inhibition is characterized by the formation of a stable, covalent bond between the phosphorus atom of Echothiopate and the serine hydroxyl group within the active site of AChE.[3] This bond is highly resistant to hydrolysis, leading to a prolonged and effectively irreversible inactivation of the enzyme.[3][4]
The consequence of AChE inhibition is the accumulation of ACh at cholinergic synapses, leading to enhanced and prolonged stimulation of both muscarinic and nicotinic acetylcholine receptors.[3][5] This potentiation of cholinergic transmission underlies its therapeutic effects and its utility as a research tool to study the consequences of a hypercholinergic state.[5]
References
- 1. Echothiophate Iodide: Uses, Interactions, and Mechanism of Action [minicule.com]
- 2. What is Echothiophate Iodide used for? [synapse.patsnap.com]
- 3. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Echothiopate Iodide in Glaucoma Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echothiopate iodide is a potent, long-acting, irreversible cholinesterase inhibitor.[1] In the context of glaucoma, it functions by preventing the breakdown of acetylcholine, a neurotransmitter. This leads to increased acetylcholine levels in the eye, causing contraction of the ciliary muscle and widening of the trabecular meshwork.[2] This action facilitates the outflow of aqueous humor, thereby reducing intraocular pressure (IOP), a primary risk factor in the progression of glaucoma.[2][3][4] These application notes provide detailed protocols for the use of this compound in various animal models of glaucoma, offering a framework for efficacy and proof-of-concept studies.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism is the irreversible inhibition of acetylcholinesterase (AChE). By blocking AChE, acetylcholine (ACh) accumulates at the neuromuscular junctions of the ciliary body and the trabecular meshwork. The increased availability of ACh leads to sustained stimulation of muscarinic receptors, resulting in ciliary muscle contraction. This contraction pulls on the scleral spur and opens the trabecular meshwork, increasing the facility of aqueous humor outflow and lowering IOP.[1][2][3]
Caption: Signaling pathway of this compound in the eye.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on Intraocular Pressure (IOP) as reported in animal and human studies. Data on rodent models is notably absent in the current literature, necessitating pilot studies to determine optimal dosing and efficacy.
Table 1: IOP Reduction in a Beagle Model of Inherited Glaucoma
| This compound Concentration | Duration of IOP Reduction | Animal Model | Reference |
| 0.125% | 25 hours | Beagle | [1] |
| 0.25% | 53 hours | Beagle | [1] |
Table 2: IOP Reduction in Human Glaucoma Studies (for reference)
| This compound Concentration | Mean Baseline IOP (mmHg) | Mean Final IOP (mmHg) | Study Population | Reference |
| 0.125% | 30.4 ± 8.2 | 16.6 ± 4.2 | Pseudophakic glaucoma patients | [5] |
| Not Specified | 29.1 ± 5.3 | 19.6 ± 6.7 | Children with glaucoma after cataract extraction | [6] |
Experimental Protocols
Preparation of this compound Ophthalmic Solution
This compound is typically supplied as a sterile powder for reconstitution.
-
Materials:
-
Sterile bottle of this compound powder (e.g., 6.25 mg for 0.125% solution)
-
5 mL bottle of sterile diluent
-
Sterilized dropper assembly
-
-
Procedure:
-
Aseptically pour the sterile diluent into the bottle containing the this compound powder.
-
Insert the dropper assembly into the bottle and tighten the cap.
-
Shake well to ensure the powder is completely dissolved.
-
Store the reconstituted solution at room temperature (approximately 25°C). Do not refrigerate.
-
Discard any unused solution after 4 weeks.
-
Protocol for a Rat Model of Ocular Hypertension (OHT) and Treatment
This protocol describes the induction of OHT in rats using hypertonic saline injection, followed by a proposed treatment regimen with this compound.
Caption: Experimental workflow for a rat glaucoma model.
-
Induction of Ocular Hypertension:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Under a dissecting microscope, expose the episcleral veins.
-
Using a microneedle, inject 50 µL of 2 M hypertonic saline into the episcleral venous plexus to induce scarring of the trabecular meshwork.[7] Blanching of the vessels indicates a successful injection.[7]
-
Allow the animal to recover. IOP elevation is typically expected to develop over 1-2 weeks.[8]
-
-
IOP Measurement:
-
Measure IOP in conscious rats using a rebound tonometer (e.g., TonoLab or TonoVet).[2][4][9][10]
-
Gently restrain the animal. For rats, this can often be done by hand.[4][10]
-
Position the tonometer probe perpendicular to the central cornea.[11]
-
Obtain a series of readings as per the manufacturer's instructions and average them to get a final IOP value.
-
-
Proposed Treatment Protocol (Pilot Study):
-
Rationale: Due to the absence of established rodent data, this protocol is extrapolated from beagle and human studies and should be optimized in a pilot study.
-
Groups:
-
Group 1: OHT eye, treated with vehicle (control).
-
Group 2: OHT eye, treated with 0.06% this compound.
-
Group 3: OHT eye, treated with 0.125% this compound.
-
-
Administration:
-
Once IOP elevation is confirmed, begin treatment.
-
Administer one drop of the assigned treatment solution topically to the affected eye once or twice daily. A twice-daily regimen is often preferred for maintaining a stable diurnal IOP curve.
-
Measure IOP at baseline (before treatment) and at regular intervals (e.g., 4, 8, 24, 48, and 72 hours) after the initial dose and then daily to assess both acute and chronic effects.
-
-
Protocol for a Beagle Model of Inherited Glaucoma
This protocol is based on a published study using beagles with inherited glaucoma.
-
Animals: Beagles with a diagnosis of inherited glaucoma.
-
IOP Measurement: Utilize a calibrated applanation or rebound tonometer suitable for canine eyes.
-
Treatment Protocol:
-
Measure baseline IOP in both glaucomatous and normotensive eyes.
-
Administer a single topical drop of 0.125% or 0.25% this compound solution to the glaucomatous eye.
-
Measure IOP and pupil size at regular intervals post-administration to determine the onset, peak effect, and duration of action. The study by Gum et al. (1993) found that 0.125% and 0.25% solutions reduced IOP for 25 and 53 hours, respectively.[1]
-
Potential Adverse Effects and Considerations
While specific adverse effects in animal models are not well-documented, based on human clinical data and the drug's mechanism of action, researchers should monitor for the following:
-
Ocular:
-
Systemic:
-
Considerations for Specific Models:
-
Rabbits: Some studies have reported a paradoxical hypertensive effect of this compound in pigmented rabbits. Therefore, rabbits may not be a suitable model for studying the IOP-lowering effects of this compound.
-
Anesthesia: Anesthesia can lower IOP in rodents.[2][4][10] Therefore, IOP measurements in conscious animals are preferred for obtaining accurate data.
-
Conclusion
This compound is a potent agent for lowering IOP and has shown efficacy in a beagle model of glaucoma. While its use in more common research models like rodents is not yet established, the protocols outlined above provide a framework for conducting pilot studies to determine its therapeutic potential. Careful monitoring for both ocular and systemic side effects is essential in all animal studies involving this compound.
References
- 1. Effect of topically applied demecarium bromide and echothiophate iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noninvasive measurement of rodent intraocular pressure with a rebound tonometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Effect of topically applied demecarium bromide and echothiophate iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma. | Semantic Scholar [semanticscholar.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Lowering of IOP by echothiophate iodide in pseudophakic eyes with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraocular pressure control with echothiophate iodide in children's eyes with glaucoma after cataract extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glaucoma-inducing Procedure in an In Vivo Rat Model and Whole-mount Retina Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Assessing intraocular pressure by rebound tonometer in rats with an air-filled anterior chamber - ProQuest [proquest.com]
- 12. drugs.com [drugs.com]
- 13. researchgate.net [researchgate.net]
- 14. Cholinergic toxicity resulting from ocular instillation of echothiophate iodide eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are the side effects of Echothiophate Iodide? [synapse.patsnap.com]
Application Notes and Protocols: Echothiopate Iodide Solution for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echothiopate iodide is a potent, long-acting, and irreversible organophosphate cholinesterase inhibitor.[1][2][3] It is primarily utilized in ophthalmic applications to reduce intraocular pressure in the treatment of glaucoma and for the management of accommodative esotropia.[1][3][4][5] Its mechanism of action involves the inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced parasympathetic activity.[1] In the eye, this causes miosis (pupil constriction), contraction of the ciliary muscle, and increased outflow of aqueous humor, which collectively lower intraocular pressure.[1][6][7][8][9]
These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for laboratory research purposes, along with stability data and a summary of its mechanism of action.
Data Presentation
Table 1: this compound Solution Preparation and Storage
| Parameter | Specification | Source(s) |
| Formulation | Lyophilized powder for reconstitution | [4][8][10] |
| Available Strengths | 1.5 mg (0.03%), 3 mg (0.06%), 6.25 mg (0.125%), 12.5 mg (0.25%) | [4][10] |
| Diluent Composition | 0.55% Chlorobutanol, 1.2% Mannitol, 0.06% Boric Acid, 0.026% Sodium Phosphate | [4][8][10] |
| Reconstitution Volume | 5 mL | [4][8][10] |
| Appearance (Powder) | White, crystalline, hygroscopic solid; may appear as a white amorphous deposit | [8][10] |
| Appearance (Reconstituted) | Clear, colorless solution | [11] |
Table 2: Stability of this compound
| Condition | Storage Temperature | Duration | Stability Notes | Source(s) |
| Unreconstituted Vials | 2°C to 8°C (Refrigerated) | Up to 48 months (shelf-life extension approved for some products) | Protect from light and moisture. | [4][6][7][11][12] |
| Reconstituted Solution | ~25°C (Room Temperature) | Up to 4 weeks | Do not refrigerate after reconstitution. Discard if the solution changes color, becomes cloudy, or develops particles. | [4][6][7][8][11] |
Signaling Pathway
This compound acts by irreversibly binding to and inhibiting acetylcholinesterase (AChE). This leads to an accumulation of acetylcholine (ACh) in the synaptic cleft of cholinergic neurons. The excess ACh repeatedly stimulates muscarinic receptors on target cells, such as the ciliary muscle and the iris sphincter muscle in the eye, leading to a sustained physiological response.
Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Reconstitution of this compound Solution
This protocol describes the steps for reconstituting lyophilized this compound for laboratory use.
Materials:
-
Vial of lyophilized this compound powder
-
Vial of sterile diluent
-
Sterile syringe and needle (or supplied dropper assembly)
-
Aseptic working area (e.g., laminar flow hood)
-
Vortex mixer
Procedure:
-
Ensure all materials are at room temperature.
-
Using aseptic technique, remove the caps from both the this compound vial and the diluent vial.
-
Withdraw 5 mL of the sterile diluent using a sterile syringe.
-
Carefully transfer the 5 mL of diluent into the vial containing the lyophilized this compound powder.
-
Secure the cap on the this compound vial and gently swirl to dissolve the powder.
-
Vortex the solution for 10-15 seconds to ensure complete dissolution and homogeneity.
-
Visually inspect the solution to ensure it is clear, colorless, and free of particulate matter.
-
Label the vial with the date of reconstitution, concentration, and a "discard after" date (4 weeks from reconstitution).
-
Store the reconstituted solution at room temperature (~25°C). Do not refrigerate.
Protocol 2: Stability Assessment of Reconstituted this compound
This protocol outlines a general procedure for assessing the stability of the reconstituted solution over time using High-Performance Liquid Chromatography (HPLC), a common technique for stability testing.[13]
Materials:
-
Reconstituted this compound solution
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be determined based on method development)
-
Reference standard of this compound
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Initial Analysis (Time 0):
-
Immediately after reconstitution, prepare a known concentration of the this compound solution.
-
Analyze the solution by HPLC to determine the initial peak area and retention time corresponding to this compound. This will serve as the baseline (100% stability).
-
Also, analyze for the presence of any degradation peaks.
-
-
Stability Study:
-
Store the remaining reconstituted solution under the desired conditions (e.g., room temperature, protected from light).
-
At specified time points (e.g., 1, 2, 3, and 4 weeks), withdraw an aliquot of the solution.
-
Prepare a sample for HPLC analysis at the same concentration as the initial analysis.
-
-
HPLC Analysis:
-
Inject the aged sample into the HPLC system.
-
Record the peak area of the this compound peak and any new peaks that may have appeared (degradation products).
-
-
Data Evaluation:
-
Calculate the percentage of remaining this compound at each time point relative to the initial (Time 0) measurement.
-
Monitor the increase in the area of any degradation peaks.
-
The stability of the solution is determined by the percentage of the active pharmaceutical ingredient remaining.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preparation and use of this compound solution in a laboratory setting.
Workflow for this compound solution preparation and use.
Safety Precautions
-
This compound is a potent organophosphate. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Be aware of the potential for systemic absorption and cholinergic side effects (e.g., salivation, sweating, bradycardia).[6]
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Echothiophate Iodide: Uses, Interactions, and Mechanism of Action [minicule.com]
- 4. Phospholine Iodide (Echothiophate Iodide for Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. What is Echothiophate Iodide used for? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. publications.aap.org [publications.aap.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ECHOTHIOPHATE SOLUTION - OPHTHALMIC (Phospholine Iodide) side effects, medical uses, and drug interactions. [medicinenet.com]
- 12. fda.gov [fda.gov]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
In Vivo Application of Echothiopate Iodide for Studying Myopia Progression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myopia, or nearsightedness, is a growing global health concern. The development and progression of myopia are linked to the excessive elongation of the eye's axial length, which is influenced by a complex interplay of genetic and environmental factors. The cholinergic system, particularly the muscarinic acetylcholine receptors (mAChRs), has been identified as a key player in the regulation of eye growth. Echothiopate iodide is a long-acting, irreversible cholinesterase inhibitor that potentiates the effects of acetylcholine by preventing its breakdown.[1][2][3] While clinically used for conditions like glaucoma and accommodative esotropia, its potential application in modulating myopia progression is an area of active investigation. A clinical trial is currently exploring the use of low-dose this compound (0.03%) eye drops to slow or prevent the progression of myopia in children.[4][5]
These application notes provide a framework for the in vivo application of this compound in preclinical animal models to study its effects on myopia progression. The protocols and data presentation examples are intended to serve as a starting point for researchers in this field.
Mechanism of Action in the Context of Myopia
This compound's primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh).[1][2][3] This inhibition leads to an accumulation of ACh at cholinergic synapses, thereby amplifying and prolonging its effects on postsynaptic receptors. In the eye, this increased cholinergic stimulation is hypothesized to influence myopia progression through the following pathway:
-
Increased Acetylcholine Levels: Topical administration of this compound leads to elevated concentrations of ACh in the anterior and posterior segments of the eye.
-
Muscarinic Acetylcholine Receptor (mAChR) Stimulation: The excess ACh acts on various subtypes of mAChRs (M1-M5) present in the retina, choroid, and sclera.[6][7][8]
-
Signaling Cascades in Ocular Tissues: Activation of these receptors is thought to trigger intracellular signaling cascades that can modulate the cellular processes involved in eye growth.
-
Scleral Remodeling: A key outcome of these signaling events is the regulation of scleral extracellular matrix (ECM) remodeling. This includes changes in the synthesis and degradation of collagen and proteoglycans, which ultimately determine the biomechanical properties of the sclera and its propensity for elongation.
Postulated Signaling Pathway
Caption: Postulated signaling pathway of this compound in myopia.
Proposed Experimental Protocols
The following are proposed protocols for inducing and treating myopia in common animal models. These protocols are intended as a starting point and may require optimization based on the specific research question and animal strain.
Protocol 1: Form-Deprivation Myopia (FDM) in Guinea Pigs
Objective: To evaluate the effect of topical this compound on the development of form-deprivation myopia in a guinea pig model.
Materials:
-
Male guinea pigs (2-3 weeks old)
-
Translucent diffusers (goggles)
-
This compound ophthalmic solution (e.g., 0.03%, sterile)
-
Vehicle control (e.g., sterile saline or carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Instruments for ocular measurements (e.g., streak retinoscope, A-scan ultrasonography, optical coherence tomography)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Baseline Measurements: Under anesthesia, perform baseline measurements of refractive error, axial length, and choroidal thickness for both eyes of each animal.
-
Myopia Induction: Attach a translucent diffuser to one eye (the experimental eye) of each animal to induce form-deprivation myopia. The contralateral eye serves as a control.
-
Treatment Groups: Divide the animals into the following treatment groups:
-
Group 1 (Control): FDM eye receives vehicle control (1 drop daily).
-
Group 2 (this compound): FDM eye receives this compound solution (1 drop daily).
-
-
Drug Administration: Instill one drop of the assigned treatment into the conjunctival sac of the FDM eye daily for the duration of the study (e.g., 4 weeks).
-
Follow-up Measurements: Perform measurements of refractive error, axial length, and choroidal thickness weekly for the duration of the study.
-
Data Analysis: At the end of the study, euthanize the animals and collect ocular tissues for further analysis if desired. Compare the changes in ocular parameters between the treatment groups.
Protocol 2: Lens-Induced Myopia (LIM) in Mice
Objective: To assess the impact of this compound on the development of lens-induced myopia in a mouse model.
Materials:
-
C57BL/6 mice (3-4 weeks old)
-
Miniature spectacle lenses (e.g., -10 D) and holders
-
This compound ophthalmic solution (e.g., 0.03%, sterile)
-
Vehicle control
-
Anesthesia
-
Ocular measurement instruments
Procedure:
-
Animal Preparation: Similar to the guinea pig protocol, acclimatize the mice and obtain baseline ocular measurements.
-
Myopia Induction: Affix a -10 D lens over one eye of each mouse to induce myopia.
-
Treatment Groups:
-
Group 1 (Control): LIM eye receives vehicle control (1 drop daily).
-
Group 2 (this compound): LIM eye receives this compound solution (1 drop daily).
-
-
Drug Administration: Administer the treatment daily for the study duration (e.g., 3-4 weeks).
-
Follow-up and Analysis: Conduct weekly or bi-weekly measurements of ocular parameters. Analyze the data to determine the effect of this compound on lens-induced myopia.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups. Below are examples of how to present the collected data.
Table 1: Example Data on Refractive Error (Diopters)
| Treatment Group | Baseline (Mean ± SD) | Week 1 (Mean ± SD) | Week 2 (Mean ± SD) | Week 3 (Mean ± SD) | Week 4 (Mean ± SD) |
| FDM + Vehicle | +2.5 ± 0.5 | -1.0 ± 0.7 | -3.2 ± 0.8 | -5.1 ± 1.0 | -6.5 ± 1.2 |
| FDM + Echothiopate | +2.6 ± 0.4 | +0.5 ± 0.6 | -0.8 ± 0.7 | -1.5 ± 0.9 | -2.1 ± 1.1 |
| Contralateral Control | +2.4 ± 0.5 | +2.3 ± 0.5 | +2.4 ± 0.6 | +2.5 ± 0.5 | +2.4 ± 0.6 |
Table 2: Example Data on Axial Length (mm)
| Treatment Group | Baseline (Mean ± SD) | Week 1 (Mean ± SD) | Week 2 (Mean ± SD) | Week 3 (Mean ± SD) | Week 4 (Mean ± SD) |
| FDM + Vehicle | 8.20 ± 0.05 | 8.35 ± 0.06 | 8.50 ± 0.07 | 8.65 ± 0.08 | 8.80 ± 0.09 |
| FDM + Echothiopate | 8.21 ± 0.04 | 8.28 ± 0.05 | 8.35 ± 0.06 | 8.42 ± 0.07 | 8.48 ± 0.08 |
| Contralateral Control | 8.19 ± 0.05 | 8.22 ± 0.05 | 8.25 ± 0.06 | 8.28 ± 0.06 | 8.31 ± 0.07 |
Table 3: Example Data on Choroidal Thickness (µm)
| Treatment Group | Baseline (Mean ± SD) | Week 1 (Mean ± SD) | Week 2 (Mean ± SD) | Week 3 (Mean ± SD) | Week 4 (Mean ± SD) |
| FDM + Vehicle | 250 ± 15 | 230 ± 12 | 215 ± 14 | 200 ± 16 | 185 ± 18 |
| FDM + Echothiopate | 248 ± 16 | 245 ± 14 | 240 ± 15 | 235 ± 17 | 230 ± 16 |
| Contralateral Control | 252 ± 14 | 250 ± 15 | 251 ± 13 | 253 ± 14 | 252 ± 15 |
Conclusion
The use of this compound in preclinical models of myopia offers a promising avenue for investigating the role of the cholinergic system in eye growth and for exploring new therapeutic strategies. The proposed protocols and data presentation formats provide a foundation for researchers to design and execute rigorous in vivo studies. Further research is warranted to elucidate the precise molecular mechanisms by which this compound may modulate myopia progression and to determine its optimal therapeutic potential.
References
- 1. The Dynamic Sclera: Extracellular Matrix Remodeling in Normal Ocular Growth and Myopia Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Repurposing Alzheimer’s disease medications—systemic cholinesterase inhibitors—for the treatment of dry eye syndrome, glaucoma, and age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Cholinesterase Inhibitor Research—An Overview of Preclinical Studies of Selected Organoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Cholinesterase Inhibitor Research-An Overview of Preclinical Studies of Selected Organoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosage Considerations for Echothiopate Iodide in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echothiopate iodide is a potent, long-acting, and irreversible organophosphate cholinesterase inhibitor. In a preclinical research setting, it is a valuable tool for studying the cholinergic system's role in various physiological and pathological processes, particularly in ophthalmology for the investigation of glaucoma and accommodative esotropia. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in enhanced and prolonged cholinergic effects. These application notes provide an overview of dosage considerations, experimental protocols, and relevant biological pathways for the use of this compound in preclinical research, with a focus on ophthalmic applications.
Mechanism of Action
This compound irreversibly binds to the serine residue in the active site of acetylcholinesterase, rendering the enzyme inactive. The resulting accumulation of acetylcholine in the synaptic cleft of parasympathetically innervated structures, such as the ciliary muscle and iris sphincter muscle in the eye, leads to several physiological effects. These include miosis (constriction of the pupil) and increased outflow of aqueous humor, which in turn reduces intraocular pressure (IOP).
Data Presentation: Dosage and Administration in Preclinical Models
The following tables summarize reported dosages of this compound used in various preclinical animal models. It is crucial to note that optimal dosage can vary significantly depending on the animal species, strain, age, and the specific experimental model of disease.
| Animal Model | Concentration (%) | Dosage Regimen | Route of Administration | Reference / Note |
| Rabbit | 0.125 | 1 drop, three times a day | Topical Ophthalmic | Aphakic rabbit eyes |
| Beagle | 0.125 | Single dose | Topical Ophthalmic | Normotensive and glaucomatous eyes |
| Beagle | 0.25 | Single dose | Topical Ophthalmic | Normotensive and glaucomatous eyes |
| Rat | 0.03 - 0.25 | Once or twice daily | Topical Ophthalmic | Extrapolated from clinical use; requires empirical determination in specific models. |
| Mouse | 0.03 - 0.25 | Once or twice daily | Topical Ophthalmic | Extrapolated from clinical use; requires empirical determination in specific models. |
Toxicity Data:
| Animal Model | LD50 | Route of Administration |
| Rat | 174 mcg/kg | Not specified |
Experimental Protocols
Preparation of this compound Ophthalmic Solution
This compound is typically supplied as a sterile powder for reconstitution.
Materials:
-
This compound sterile powder (e.g., 6.25 mg for 0.125% solution)
-
Sterile diluent (provided by the manufacturer, typically containing a buffer, a tonicity agent like mannitol, and a preservative like chlorobutanol)
-
Sterile dropper bottle
Protocol:
-
Aseptically add the entire volume of the sterile diluent to the vial containing the this compound powder.
-
Replace the cap and shake gently until the powder is completely dissolved.
-
The resulting solution is ready for topical ophthalmic administration.
-
Store the reconstituted solution as recommended by the manufacturer, typically at room temperature, and discard after a specified period (e.g., 4 weeks).
Induction of Ocular Hypertension in a Rat Model (Microbead Method)
This protocol describes a commonly used method to induce elevated intraocular pressure (IOP) in rats, creating a model of glaucoma.
Materials:
-
Polystyrene microbeads (e.g., 15 µm diameter)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine hydrochloride (0.5%)
-
30-gauge Hamilton syringe with a beveled needle
-
Tonometer suitable for rodents (e.g., TonoLab, Tono-Pen)
Protocol:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Apply a drop of topical proparacaine to the cornea of the eye to be injected for local anesthesia.
-
Under a dissecting microscope, carefully insert the 30-gauge needle through the cornea near the limbus into the anterior chamber, taking care not to damage the iris or lens.
-
Slowly inject a prepared sterile suspension of microbeads in PBS (e.g., 5 µL) into the anterior chamber. The microbeads will obstruct the trabecular meshwork, leading to reduced aqueous humor outflow and a subsequent increase in IOP.
-
Withdraw the needle carefully.
-
Apply a topical antibiotic ointment to the eye to prevent infection.
-
Allow the animal to recover from anesthesia on a warming pad.
-
Monitor IOP regularly (e.g., daily for the first week, then weekly) using a rodent tonometer to confirm the induction and maintenance of ocular hypertension.
Measurement of Cholinesterase Activity (Ellman's Method)
This colorimetric assay is used to determine the inhibitory effect of this compound on acetylcholinesterase activity in tissue homogenates or blood samples.
Materials:
-
Tissue homogenate or plasma sample
-
0.1 M Phosphate buffer (pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer
-
Acetylthiocholine iodide (ATCI) solution in deionized water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Protocol:
-
Prepare tissue homogenates or collect blood samples from control and this compound-treated animals.
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
Tissue homogenate or plasma sample
-
DTNB solution
-
-
Incubate the plate at room temperature for a defined period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the ATCI solution to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the cholinesterase activity.
-
Calculate the percentage of cholinesterase inhibition in the this compound-treated samples compared to the control samples.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for a preclinical study.
Application Notes and Protocols for Measuring Acetylcholinesterase Inhibition by Echothiopate Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echothiopate iodide is a potent, long-acting, and irreversible organophosphate inhibitor of acetylcholinesterase (AChE).[1][2][3][4] By forming a stable covalent bond with the serine residue in the active site of AChE, it prevents the hydrolysis of the neurotransmitter acetylcholine (ACh).[4] This leads to an accumulation of ACh at cholinergic synapses, resulting in prolonged stimulation of cholinergic receptors.[4] This mechanism of action makes this compound a subject of interest in neuropharmacology and for clinical applications such as the treatment of glaucoma.[5][6]
Accurate measurement of AChE inhibition by this compound is crucial for understanding its potency, mechanism of action, and for the development of novel therapeutics. These application notes provide detailed protocols for measuring AChE inhibition using spectrophotometric and fluorometric methods, with a focus on considerations for an irreversible inhibitor.
Mechanism of Acetylcholinesterase Inhibition by this compound
This compound, an organophosphate, acts as an irreversible inhibitor of acetylcholinesterase. The phosphate group of Echothiopate forms a covalent bond with the serine hydroxyl group in the active site of the enzyme. This phosphorylation renders the enzyme inactive, as it can no longer hydrolyze acetylcholine. Due to the stability of this bond, the inhibition is long-lasting, and recovery of enzyme activity often requires the synthesis of new enzyme molecules.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Data Presentation
Quantitative analysis of enzyme inhibitors is typically summarized by their half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For irreversible inhibitors like this compound, the rate of inactivation (k_inact_ or k_obs_) is a more descriptive parameter. Due to the limited availability of consistent, comparative IC50 and Ki values for this compound in the public literature, the following table serves as a template for researchers to populate with their experimentally determined data. For context, IC50 values for other organophosphate inhibitors are often in the nanomolar to low micromolar range.[7]
| Inhibitor | Enzyme Source | Assay Method | Incubation Time (min) | IC50 (nM) | k_inact_ (min⁻¹) | Reference |
| This compound | e.g., Human recombinant AChE | e.g., Ellman Assay | e.g., 30 | User-determined | User-determined | User's Data |
| This compound | e.g., Electric eel AChE | e.g., Fluorometric Assay | e.g., 60 | User-determined | User-determined | User's Data |
| Chlorpyrifos-oxon (example) | Rat brain AChE | Spectrophotometric | 30 | ~10 | - | [8] |
| Monocrotophos (example) | Human erythrocyte AChE | Spectrophotometric | Time-dependent | 250 | - | [7] |
Experimental Protocols
Spectrophotometric Measurement of AChE Inhibition (Ellman's Assay)
The Ellman's assay is a widely used, robust, and cost-effective method for measuring AChE activity. The assay measures the production of thiocholine, which results from the cleavage of acetylthiocholine iodide (ATCI) by AChE. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.
-
Acetylcholinesterase (AChE) (e.g., from electric eel or human recombinant)
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Caption: Experimental Workflow for the Ellman's Assay.
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be optimized to ensure a linear reaction rate over the measurement period.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in the phosphate buffer.
-
Prepare a stock solution of ATCI (e.g., 14 mM) in the phosphate buffer.
-
Prepare a series of dilutions of this compound in the phosphate buffer to achieve the desired final concentrations for the assay.
-
-
Assay Procedure in a 96-Well Plate:
-
To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the various dilutions of this compound to the sample wells. For control wells, add 10 µL of phosphate buffer (for 0% inhibition) or a known AChE inhibitor (for 100% inhibition).
-
Add 20 µL of the AChE solution to each well.
-
Pre-incubate the plate for a defined period (e.g., 15-60 minutes) at a controlled temperature (e.g., 25°C or 37°C). This step is critical for irreversible inhibitors to allow for the covalent bond formation with the enzyme. The optimal pre-incubation time should be determined experimentally by performing a time-course of inhibition.
-
Initiate the reaction by adding 20 µL of the ATCI solution and 10 µL of the DTNB solution to each well.
-
Immediately start measuring the absorbance at 412 nm using a microplate reader. For kinetic analysis, take readings at regular intervals (e.g., every minute) for 10-20 minutes.
-
-
Data Analysis:
-
The rate of the reaction is determined from the slope of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
For irreversible inhibitors, it is more informative to determine the apparent rate of inactivation (k_obs_). This can be done by plotting the natural logarithm of the remaining enzyme activity against the pre-incubation time at a given inhibitor concentration. The slope of this plot will be -k_obs_.
-
The second-order rate constant (k_inact_/K_i_) can then be determined by plotting k_obs_ versus the inhibitor concentration.
-
Fluorometric Measurement of AChE Inhibition
Fluorometric assays offer higher sensitivity compared to colorimetric methods and are suitable for high-throughput screening. Several commercial kits are available, often based on the detection of hydrogen peroxide produced in a coupled enzymatic reaction or the use of a fluorogenic substrate.
In this type of assay, AChE first hydrolyzes acetylcholine to choline. Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (e.g., resorufin), which can be measured.
-
Acetylcholinesterase (AChE)
-
This compound
-
Acetylcholine (ACh)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or another suitable fluorescent probe)
-
Reaction Buffer (e.g., Tris or phosphate buffer, pH ~7.4)
-
96-well black microplate (to minimize background fluorescence)
-
Fluorometric microplate reader
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a working solution of AChE in the reaction buffer.
-
Prepare a series of dilutions of this compound in the reaction buffer.
-
Prepare a detection mixture containing acetylcholine, choline oxidase, HRP, and the fluorescent probe in the reaction buffer. The concentrations of each component should be optimized according to the manufacturer's instructions or literature protocols.
-
-
Assay Procedure in a 96-Well Black Plate:
-
Add 50 µL of the various dilutions of this compound to the sample wells.
-
Add 25 µL of the AChE solution to each well.
-
Pre-incubate the plate for a defined period (e.g., 15-60 minutes) at a controlled temperature to allow for irreversible inhibition.
-
Initiate the reaction by adding 25 µL of the detection mixture to each well.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., Ex/Em = 540/590 nm for resorufin).
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the AChE activity.
-
Calculate the percentage of inhibition and determine the kinetic parameters of inhibition as described for the spectrophotometric assay.
-
Conclusion
The protocols outlined in these application notes provide a framework for the accurate and reliable measurement of acetylcholinesterase inhibition by the irreversible inhibitor this compound. The choice between the spectrophotometric Ellman's assay and a more sensitive fluorometric method will depend on the specific requirements of the study, including the required sensitivity and throughput. Due to the irreversible nature of this compound's interaction with AChE, careful consideration of pre-incubation time is essential for obtaining meaningful kinetic data. The provided templates and diagrams are intended to guide researchers in designing their experiments and presenting their findings in a clear and structured manner.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 5. What is Echothiophate Iodide used for? [synapse.patsnap.com]
- 6. Echothiophate Iodide (Professional Patient Advice) - Drugs.com [drugs.com]
- 7. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Echothiopate Iodide Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echothiopate iodide is a potent, long-acting, and irreversible acetylcholinesterase inhibitor.[1][2] It functions by inhibiting the breakdown of acetylcholine, a neurotransmitter crucial for parasympathetic nervous system functions.[1][3][4] This inhibition leads to an accumulation of acetylcholine at neuromuscular junctions, resulting in enhanced and prolonged cholinergic effects.[1][3][4] In ophthalmic applications, this compound causes constriction of the pupil (miosis) and contraction of the ciliary muscle.[5] This action increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure (IOP).[1][5]
These characteristics make this compound a valuable tool in experimental models of glaucoma and other ocular conditions in rodents. These application notes provide detailed protocols for the preparation and administration of this compound in rodent research, along with relevant quantitative data and a summary of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound, extrapolated and compiled for relevance in rodent studies.
Table 1: this compound Ophthalmic Solution Concentrations (Human Clinical Use)
| Concentration (%) | Concentration (mg/mL) |
| 0.03% | 0.3 |
| 0.06% | 0.6 |
| 0.125% | 1.25 |
| 0.25% | 2.5 |
Data sourced from human clinical information and can be used as a reference for preparing dilutions for rodent studies.[6]
Table 2: Acute Toxicity Data
| Species | Route of Administration | LD50 |
| Rat | Intraperitoneal | 174 mcg/kg |
This data is crucial for understanding the systemic toxicity and for dose selection in non-ocular administration routes.[1]
Table 3: this compound Administration Parameters in Animal Studies (Non-Rodent)
| Species | Administration Route | Concentration/Dose | Frequency | Reference |
| Rabbit | Topical Ocular | 0.125% solution | Three times a day | [7] |
| Monkey | Topical Ocular | 150 µg | Not specified | [8] |
This data from other animal models can help inform dose and frequency selection for rodent studies in the absence of direct rodent-specific data.
Experimental Protocols
The following are detailed protocols for the administration of this compound in rodent studies. These protocols are based on established practices for ocular drug administration in rodents and information from studies using this compound in other species, due to a lack of specific published protocols for rodents.
Protocol 1: Topical Ocular Administration of this compound in Rats and Mice
This is the most common and clinically relevant method for studying the effects of this compound on intraocular pressure.
Materials:
-
This compound powder
-
Sterile, isotonic saline or a commercially available sterile diluent[6]
-
Micropipette and sterile tips
-
Sterile microcentrifuge tubes
-
Animal restrainer for rats or mice
-
Tonometer suitable for rodents (e.g., TonoLab, Tono-Pen)
Procedure:
-
Preparation of this compound Solution:
-
Based on the desired concentration (refer to Table 1), calculate the required amount of this compound powder. For example, to prepare a 0.125% solution, dissolve 1.25 mg of this compound in 1 mL of sterile saline.
-
Aseptically weigh the powder and dissolve it in the sterile diluent in a sterile microcentrifuge tube.
-
Vortex briefly to ensure complete dissolution. Prepare fresh solutions daily to ensure potency and sterility.
-
-
Animal Handling and Restraint:
-
Gently restrain the rat or mouse using an appropriate restraining device to minimize stress and movement.
-
For topical administration, the animal's head should be held steady.
-
-
Topical Administration:
-
Using a calibrated micropipette, carefully instill a small volume (2-5 µL) of the this compound solution onto the cornea of the rodent's eye.
-
Avoid touching the cornea with the pipette tip.
-
The low volume is critical to prevent overflow and systemic absorption.
-
After administration, hold the animal for a brief period (approximately 1 minute) to allow for absorption. Digital compression of the nasolacrimal ducts can be performed to minimize systemic drainage.[3]
-
-
Monitoring and Data Collection:
-
Measure intraocular pressure (IOP) at baseline before administration and at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) using a rodent tonometer.
-
Observe and record any signs of ocular irritation, such as redness, swelling, or excessive tearing.
-
Protocol 2: Intravitreal Injection of this compound in Mice
This method is used for direct delivery to the posterior segment of the eye, though it is more invasive.
Materials:
-
Prepared sterile this compound solution (lower concentrations are recommended to start, e.g., 0.03%)
-
Hamilton syringe with a 33-gauge needle
-
Surgical microscope or magnifying lens
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Povidone-iodine solution
-
Sterile cotton swabs
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Place the anesthetized mouse under the surgical microscope.
-
Apply a drop of topical anesthetic to the eye.
-
Disinfect the ocular surface with a dilute povidone-iodine solution.
-
-
Intravitreal Injection:
-
Under microscopic guidance, carefully insert the 33-gauge needle through the sclera, just behind the limbus, avoiding the lens.
-
Slowly inject a small volume (0.5-1 µL) of the this compound solution into the vitreous cavity.
-
Withdraw the needle carefully.
-
-
Post-Procedure Care and Monitoring:
-
Apply a topical antibiotic ointment to the eye to prevent infection.
-
Monitor the animal during recovery from anesthesia.
-
Observe for any signs of complications, such as cataract formation, retinal detachment, or endophthalmitis.
-
IOP and other relevant parameters can be measured at specified time points post-injection.
-
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway in the Eye
This compound, as an acetylcholinesterase inhibitor, potentiates the effects of acetylcholine on its receptors in the eye. The primary targets are the ciliary muscle and the trabecular meshwork, which regulate aqueous humor outflow.
Caption: Cholinergic signaling pathway at the neuromuscular junction in the eye.
Experimental Workflow for Topical Ocular Administration
The following diagram illustrates a typical experimental workflow for evaluating the effect of topically administered this compound on intraocular pressure in rodents.
Caption: Experimental workflow for topical ocular administration studies.
Conclusion
These application notes and protocols provide a framework for the administration of this compound in rodent research. Due to the limited availability of rodent-specific data, researchers should carefully consider the provided information and adapt the protocols to their specific experimental needs. It is recommended to conduct pilot studies to determine the optimal dosage and administration frequency for the specific rodent strain and experimental model. Adherence to ethical guidelines for animal research is paramount throughout all procedures.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. Phospholine Iodide, (echothiophate iodide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Blood flow in aphakic rabbit eyes after sub-chronic glaucoma drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. H-7 effect on outflow facility after trabecular obstruction following long-term echothiophate treatment in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Handling and Disposal of Echothiopate Iodide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the safe handling, use, and disposal of Echothiopate iodide, a potent, long-acting, and irreversible organophosphate acetylcholinesterase (AChE) inhibitor.[1][2][3][4][5] Primarily used in ophthalmic applications for the treatment of glaucoma and accommodative esotropia, its high toxicity necessitates strict adherence to safety protocols in a research setting.[2][5] These application notes detail the chemical and physical properties of this compound, storage and stability information, and extensive safety precautions. Furthermore, a detailed protocol for an in vitro acetylcholinesterase inhibition assay using the Ellman's method is provided as a practical application for researchers studying its inhibitory effects.
Introduction
This compound ((2-mercaptoethyl) trimethylammonium iodide O,O-diethyl phosphorothioate) is an organophosphate compound that potently inhibits acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[6][7] By forming a stable, covalent bond with the active site of AChE, it leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced parasympathetic activity.[2] This mechanism of action is harnessed for therapeutic purposes, particularly in ophthalmology to reduce intraocular pressure.[7][8] However, its irreversible inhibition and systemic toxicity also make it a hazardous compound that requires careful management in a laboratory environment.
Chemical and Physical Properties
This compound is a white, crystalline, water-soluble, and hygroscopic solid with a slight mercaptan-like odor.[6][7]
| Property | Value | Reference |
| Chemical Name | 2-[(Diethoxyphosphinyl)thio]-N,N,N-trimethylethanaminium iodide | [9] |
| Synonyms | Ecothiopate iodide, Phospholine Iodide | [10] |
| CAS Number | 513-10-0 | [9] |
| Molecular Formula | C9H23INO3PS | [9] |
| Molecular Weight | 383.23 g/mol | [9] |
| Solubility | Water-soluble.[6][7] Slightly soluble in DMSO and methanol.[9] | [6][7][9] |
| Physical Form | White, crystalline, hygroscopic solid | [6][7] |
Safety and Handling
This compound is classified as acutely toxic and can be fatal if swallowed, and toxic in contact with skin or if inhaled. Strict safety measures must be followed.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear impervious, disposable gloves (double gloving is recommended).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of exposure, impervious disposable protective clothing should be worn.
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.
Engineering Controls
-
All handling of this compound powder should be performed in a certified chemical fume hood.
-
Ensure adequate ventilation in the laboratory.
Handling Procedures
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, vapor, mist, or gas.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Weigh the compound in a fume hood, preferably within a containment enclosure.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
After Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to ensure safety.
| Condition | Storage Temperature | Duration | Notes |
| Undiluted Vials (Powder) | 2°C to 8°C (Refrigerated) | As per manufacturer's expiry date | Protect from moisture as it is hygroscopic.[6][7] |
| Reconstituted Aqueous Solution | ~25°C (Room Temperature) | Up to 4 weeks | Do not refrigerate reconstituted solutions.[11] |
| Stock Solutions in Organic Solvents (e.g., DMSO) | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C | Store in small aliquots to avoid repeated freeze-thaw cycles.[9] |
Disposal Procedures
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid this compound waste and any contaminated consumables (e.g., pipette tips, tubes, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not discharge down the drain.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable decontamination solution is a freshly prepared 10% bleach solution, followed by a water rinse.
-
Final Disposal: Arrange for the disposal of hazardous waste through a licensed chemical waste disposal company, following all local, state, and federal regulations. Controlled incineration with flue gas scrubbing is a recommended disposal method.
Experimental Protocols
Preparation of Stock Solutions
Note: Always prepare stock solutions in a chemical fume hood, wearing appropriate PPE.
10 mM Aqueous Stock Solution:
-
Calculate the mass of this compound needed for your desired volume (Molar Mass = 383.23 g/mol ). For example, for 1 mL of a 10 mM solution, weigh out 3.83 mg.
-
Carefully weigh the this compound powder in a fume hood.
-
Add the powder to a sterile microcentrifuge tube or vial.
-
Add the desired volume of sterile, deionized water.
-
Vortex gently until the solid is completely dissolved.
-
Store as recommended in the storage table.
10 mM DMSO Stock Solution:
-
Follow steps 1-3 as above.
-
Add the desired volume of anhydrous DMSO.
-
Vortex gently to dissolve. To aid dissolution, you may warm the tube to 37°C and sonicate for a short period.[9]
-
Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a representative method for determining the inhibitory activity of this compound on AChE in a 96-well plate format. The Ellman's method is a colorimetric assay that measures the activity of AChE based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate.[12]
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
0.1 M Phosphate Buffer (pH 8.0)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.[12]
-
10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store protected from light.[12]
-
14 mM ATCI Solution: Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.[12]
-
AChE Solution (e.g., 1 U/mL): Prepare a stock solution of AChE and dilute it with phosphate buffer to the desired final concentration immediately before use. Keep the enzyme solution on ice.[12]
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations in the assay wells.
Assay Procedure:
-
Set up the 96-well plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL water (or solvent used for inhibitor).
-
Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL water (or solvent).
-
Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound working solution.
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[12][13]
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. To the blank wells, add 10 µL of phosphate buffer. The final volume in each well should be 180 µL.[12]
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[12]
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Visualizations
References
- 1. US9708352B2 - Echothiophate iodide process - Google Patents [patents.google.com]
- 2. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Phospholine Iodide®(echothiophate iodide forophthalmic solution) [dailymed.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. glpbio.com [glpbio.com]
- 10. Echothiophate Iodide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. publications.aap.org [publications.aap.org]
- 12. benchchem.com [benchchem.com]
- 13. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Application Notes and Protocols: Echothiopate Iodide in Accommodative Esotropia Studies
For Researchers, Scientists, and Drug Development Professionals
Overview
Accommodative esotropia is a form of strabismus, or eye misalignment, characterized by an inward turning of the eyes that is often associated with the focusing efforts of the eyes (accommodation).[1][2] Echothiopate iodide, a long-acting, irreversible organophosphate cholinesterase inhibitor, serves as a valuable pharmacological tool in both the diagnosis and treatment of this condition.[3][4][5] By inhibiting acetylcholinesterase, it enhances the effects of endogenous acetylcholine, leading to miosis (pupil constriction) and potentiation of accommodation.[5][6][7] This action helps correct the inward eye turn associated with accommodative esotropia.[3] These notes provide detailed data summaries and protocols for the application of this compound in research and clinical study settings.
Mechanism of Action
This compound functions by irreversibly binding to and inhibiting the enzyme acetylcholinesterase (AChE).[3][5] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into inactive choline and acetate in the synaptic cleft.[3] The inhibition of AChE by this compound leads to an accumulation of ACh at the neuromuscular junctions of parasympathetically innervated structures in the eye, such as the iris and ciliary muscle.[3][5][7]
The resulting enhanced and prolonged stimulation of muscarinic receptors on the ciliary muscle potentiates accommodation and produces miosis.[6][8] In the context of accommodative esotropia, this enhanced ciliary muscle tone aids the eye's focusing mechanism, thereby reducing the excessive convergence that causes the inward turning of the eye.[3]
Data Presentation
Quantitative data from available literature is summarized below for easy reference and comparison.
Table 1: Pharmacokinetics of this compound
| Parameter | Value | Reference |
|---|---|---|
| Onset of Action | Miosis: ≤60 minutes | [6] |
| IOP Decrease: 24 hours | [6] | |
| Peak Effect | Miosis: 10-30 minutes | [4] |
| Duration of Action | Up to 100 hours (due to irreversible inhibition) | [4] |
| Miosis: 1 to 4 weeks | [8] | |
| IOP Decrease: Days to weeks | [8] | |
| Metabolism | Plasma (Butyrylcholinesterase) | [4] |
| Systemic Absorption | Possible via ophthalmic route |[5] |
Table 2: Dosing Regimens for Accommodative Esotropia in Pediatric Patients
| Application | Concentration | Dosage | Duration | Reference |
|---|---|---|---|---|
| Diagnosis | 0.125% | 1 drop in both eyes once daily at bedtime | 2 to 3 weeks | [6][9][10][11] |
| Treatment | 0.06% | 1 drop in both eyes once daily | As needed | [10][11][12] |
| 0.125% | 1 drop in both eyes every other day | As needed | [6][10][11][12] | |
| Max Dose | 0.125% | 1 drop in both eyes once daily | Short periods | [6][11][12] |
| Note | The lowest effective concentration and frequency should be used for maintenance therapy.[6][10][11][12] |
Table 3: Clinical Outcomes of a Diagnostic Trial in Esotropic Children (n=75)
| Outcome Classification | Percentage of Patients | Recommended Action | Reference |
|---|---|---|---|
| Purely Accommodative | 35% | Continued medical therapy | [1] |
| Mixed (Accommodative & Non-Accommodative) | 20% | Referred for possible surgical correction | [1] |
| Non-Accommodative | 45% | Referred for possible surgical correction |[1] |
Table 4: Reported Adverse Effects
| Category | Adverse Effect | Frequency/Notes | Reference |
|---|---|---|---|
| Ocular (Common) | Stinging, burning, lacrimation | Often temporary | [7][13][14] |
| Brow ache, induced myopia, blurred vision | Common, especially initially | [7][15][16] | |
| Lid muscle twitching, conjunctival redness | Frequent | [7][13] | |
| Ocular (Serious) | Iris cysts | More frequent in children; usually shrink upon discontinuation | [7][13][17] |
| Lens opacities / Cataract formation | Associated with prolonged use | [7][11][16] | |
| Retinal detachment | Rare, but reported | [7][15] | |
| Activation of latent iritis or uveitis | Possible | [7][13] | |
| Systemic | Salivation, sweating, diarrhea | Symptoms of excess cholinergic activity | [3][6][15] |
| Muscle weakness, urinary incontinence | Discontinue if symptoms occur | [6][17] |
| | Cardiac irregularities (bradycardia, hypotension) | Discontinue if irregularities occur |[6][7] |
Table 5: Significant Drug Interactions
| Interacting Drug | Risk | Outcome / Mechanism | Management | Reference |
|---|---|---|---|---|
| Succinylcholine | High | Prolonged apnea due to decreased cholinesterase activity. | Use an alternative neuromuscular blocker if possible; if used, reduce dose and monitor. | [4][6][17] |
| Systemic Anticholinesterases | High | Potential for additive toxic effects. | Use with caution and monitor for adverse effects. | [17][18] |
| Atropine | Moderate | Antagonizes the muscarinic effects of acetylcholine, reducing echothiopate efficacy. | Monitor therapeutic effect. | [4] |
| Beta-blockers (ophthalmic) | Moderate | Combined use may lead to excessively low intraocular pressure. | Careful monitoring is required. |[15] |
Experimental Protocols
Adherence to proper administration and handling techniques is critical for subject safety and data integrity.
Protocol: Diagnostic Trial for Accommodative Esotropia
This protocol outlines a clinical trial to differentiate accommodative esotropia from other forms.
-
Objective: To determine if an esotropia has a significant accommodative component.
-
Materials:
-
Procedure:
-
Baseline Assessment: Perform a complete ophthalmic examination. Quantitatively measure the angle of esotropia for both near and distant fixation.
-
Drug Reconstitution: Prepare the 0.125% this compound solution according to the manufacturer's instructions using aseptic technique.[7]
-
Subject/Guardian Instruction: Instruct the subject or their guardian on the proper administration technique (see Section 4.3).
-
Dosing Regimen: Instill one drop of 0.125% solution into both eyes once daily at bedtime.[9][10][11]
-
Trial Duration: Continue the daily regimen for a period of two to three weeks.[9][10][11]
-
Follow-up Assessment: After the trial period, repeat the ophthalmic examination and quantitatively measure the angle of esotropia.
-
Data Analysis: A favorable response, indicated by a significant reduction or elimination of the esotropia, suggests an accommodative component.[1][9][11] The degree of residual strabismus should be evaluated to determine if the esotropia is purely accommodative, mixed, or non-accommodative.[1]
-
Protocol: Treatment and Maintenance
-
Objective: To provide long-term control of accommodative esotropia.
-
Procedure:
-
Initiation: Following a successful diagnostic trial, transition to a maintenance dose.
-
Dose Titration: Prescribe the lowest concentration and frequency that provides satisfactory results.[7][11] This may be 0.125% every other day or 0.06% every day.[11] Dosages can often be gradually lowered as treatment progresses.[11]
-
Monitoring: Conduct regular follow-up examinations to monitor for efficacy and adverse effects, particularly the formation of iris cysts.[7]
-
Duration: Treatment duration is indefinite, continuing as long as the drug is well-tolerated and effective.[18] Consider periodic cessation to re-evaluate the need for therapy.
-
General Administration Technique
-
Wash hands thoroughly before and after instillation.[10][12]
-
To avoid contamination, do not touch the dropper tip to the eye or any other surface.[12]
-
After instilling the drop, apply gentle finger pressure to the nasolacrimal duct (inner corner of the eye) for one to two minutes.[9][10][12] This minimizes systemic absorption through drainage into the nasal chamber.[10][12]
-
Blot any excess solution from around the eye with a clean tissue.[10][12]
Safety and Handling
-
Contraindications: Do not use in subjects with active uveal inflammation, most cases of angle-closure glaucoma (without iridectomy), or known hypersensitivity to the ingredients.[9][17][18]
-
Warnings and Precautions:
-
Use with extreme caution in patients with asthma, spastic gastrointestinal disturbances, peptic ulcer disease, bradycardia, hypotension, recent myocardial infarction, epilepsy, or Parkinsonism.[6][17]
-
Discontinue use if cardiac irregularities, or symptoms of systemic cholinergic overactivity (e.g., profuse sweating, salivation, urinary incontinence) occur.[6][8][17]
-
Patients should be warned about potential exposure to organophosphate-type pesticides, which can have additive systemic effects.[6][10]
-
-
Storage: Before reconstitution, refrigerate at 2°C to 8°C. After reconstitution, store at room temperature (approx. 25°C) and discard any unused solution after 4 weeks. Do not refrigerate the reconstituted solution.[9]
References
- 1. journals.healio.com [journals.healio.com]
- 2. Medical management of accommodative esotropia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 4. Echothiophate Iodide: Uses, Interactions, and Mechanism of Action [minicule.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. publications.aap.org [publications.aap.org]
- 7. Phospholine Iodide®(echothiophate iodide forophthalmic solution) [dailymed.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. drugs.com [drugs.com]
- 10. UpToDate 2018 [doctorabad.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. UpToDate 2018 [doctorabad.com]
- 13. Phospholine Iodide (Echothiophate Iodide for Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. drugs.com [drugs.com]
- 15. What is Echothiophate Iodide used for? [synapse.patsnap.com]
- 16. What are the side effects of Echothiophate Iodide? [synapse.patsnap.com]
- 17. ferapharma.com [ferapharma.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Overcoming solubility issues with Echothiopate iodide in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echothiopate Iodide.
Troubleshooting Guides
Issue: this compound fails to dissolve or precipitates out of solution.
Potential Cause 1: Incorrect Solvent or Buffer
This compound is a hygroscopic, crystalline solid that is generally soluble in water.[1][2][3] However, its solubility can be influenced by the pH and composition of the buffer. Some sources describe its solubility in water, methanol, and DMSO as "slightly soluble," which may indicate that high concentrations can be difficult to achieve in certain conditions.
Solution:
-
Start with a Sterile, Purified Water-Based System: Initially, dissolve this compound in sterile, deionized water before adding it to your final experimental buffer as a concentrated stock.
-
pH Adjustment: The pH of the solution can be critical. The commercial formulation for ophthalmic use is reconstituted in a diluent containing buffering agents like boric acid and sodium phosphate.[2][4][5] This suggests that a buffered solution is important for stability and solubility. When preparing your own solutions, consider a buffer system that maintains a pH in the slightly acidic to neutral range (e.g., pH 6.0-7.4).
-
Test Different Buffer Systems: If precipitation occurs in your primary buffer (e.g., Phosphate-Buffered Saline - PBS), try alternative common laboratory buffers such as Tris-HCl. Be aware that phosphate buffers themselves can sometimes precipitate, especially in the presence of high concentrations of organic solvents or other salts.[6][7]
Potential Cause 2: Low Temperature
The solubility of many compounds decreases at lower temperatures. Storing a concentrated stock solution in the refrigerator or freezer might cause the this compound to precipitate.
Solution:
-
Room Temperature Storage: The reconstituted commercial ophthalmic solution is stored at room temperature (approximately 25°C or 77°F) and is stable for about four weeks.[4][8] For experimental stock solutions, storage at room temperature is also recommended. Avoid refrigeration of aqueous stock solutions unless solubility at lower temperatures has been confirmed.
-
Gentle Warming: If precipitation is observed after storage in the cold, gently warm the solution to room temperature or 37°C with gentle agitation to see if the compound goes back into solution.[9]
Potential Cause 3: High Concentration
You may be attempting to create a solution that is above the solubility limit of this compound in your specific buffer system.
Solution:
-
Prepare a Saturated Solution for Testing: To determine the approximate solubility in your buffer, you can perform a simple saturation test. Add a small, known amount of this compound to a fixed volume of your buffer and vortex. Continue adding small, pre-weighed amounts of the compound until a persistent precipitate is observed. This will give you a practical upper limit for your experimental concentrations.
-
Work with More Dilute Solutions: If possible, adjust your experimental design to work with lower concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: For most biological experiments, it is recommended to prepare a primary stock solution in a sterile, high-purity aqueous solvent, such as deionized water or a simple buffer like saline. The commercial ophthalmic product is reconstituted in an aqueous diluent.[2][4][5] For applications requiring an organic solvent, some suppliers note that it is slightly soluble in methanol and DMSO. When using organic solvents, be mindful of their compatibility with your experimental system and the potential for precipitation when diluted into an aqueous buffer.
Q2: How should I store my this compound solutions?
A2: Based on the stability of the commercial reconstituted ophthalmic solution, aqueous solutions of this compound should be stored at room temperature (around 25°C or 77°F) and are expected to be stable for up to four weeks.[4][8] Do not refrigerate aqueous stock solutions, as this may cause precipitation. Protect solutions from light.
Q3: My this compound solution has a slight odor. Is this normal?
A3: Yes, this compound is described as having a slight mercaptan-like odor.[1][2][3] This is characteristic of the compound and does not necessarily indicate degradation.
Q4: At what pH is this compound most stable?
Q5: Can I use this compound in cell culture experiments?
A5: Yes, this compound can be used in cell culture experiments as an acetylcholinesterase inhibitor. When preparing solutions for cell culture, it is crucial to use sterile reagents and techniques. The final concentration of any organic solvent (like DMSO) in the cell culture medium should be kept to a minimum (typically less than 0.1%) to avoid cytotoxicity.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| Appearance | White, crystalline, hygroscopic solid | [1][2][3] |
| Odor | Slight mercaptan-like | [1][2][3] |
| Molecular Weight | 383.23 g/mol | [10] |
| General Solubility | Water-soluble | [1][2][3] |
| Reconstituted Solution Stability | Stable for 4 weeks at ~25°C | [4][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., cell culture grade, nuclease-free)
-
Sterile conical tube or vial
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration (Molarity = moles/liter; Moles = mass/molecular weight). For 10 ml of a 10 mM stock solution, you would need 38.32 mg.
-
Weigh the calculated amount of this compound powder and transfer it to the sterile tube.
-
Add the desired volume of sterile water to the tube.
-
Vortex the solution until the this compound is completely dissolved. If solubility is an issue, gentle warming to 37°C may be applied.
-
Store the stock solution at room temperature, protected from light.
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Reagent
This protocol is a general guideline for a colorimetric assay to measure the inhibition of AChE by this compound.
-
Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to AChE activity.
-
Materials:
-
Acetylcholinesterase (from a suitable source, e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
DTNB (Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In the wells of the 96-well plate, add the following:
-
Phosphate buffer
-
AChE solution
-
Various dilutions of your this compound solution (the inhibitor)
-
-
Include control wells:
-
Negative control (100% activity): Buffer, AChE, and vehicle (the solvent your inhibitor is dissolved in).
-
Blank: Buffer, ATCI, DTNB (no enzyme).
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI and DTNB solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of this compound compared to the negative control.
-
Mandatory Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Mechanism of action of this compound in the cholinergic synapse.
References
- 1. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]
- 2. Phospholine Iodide®(echothiophate iodide forophthalmic solution) [dailymed.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. DailyMed - PHOSPHOLINE IODIDE- echothiophate iodide for ophthalmic solution kit [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Echothiophate Iodide | Drug Lookup | Pediatric Care Online | American Academy of Pediatrics [publications.aap.org]
- 9. benchchem.com [benchchem.com]
- 10. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Echothiopate Iodide Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Echothiopate iodide in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution turned cloudy and changed color. What is the cause?
A1: Cloudiness, color change, or the formation of precipitates in your this compound solution are indicators of chemical degradation. This compound is an organophosphate compound that is susceptible to hydrolysis, particularly in alkaline (high pH) conditions. The degradation products can alter the solution's appearance and, more importantly, reduce its potency and potentially introduce impurities.
Q2: What are the primary factors that cause the degradation of this compound in aqueous solutions?
A2: The main factors contributing to the degradation of this compound in aqueous solutions are:
-
pH: this compound is most stable in acidic to neutral solutions and degrades rapidly in alkaline conditions.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation pathways.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidative degradation of the molecule.
Q3: What are the recommended storage conditions for this compound solutions?
A3: Based on manufacturer guidelines for the ophthalmic formulation, the following storage conditions are recommended:
-
Prior to Reconstitution (Lyophilized Powder): Store under refrigeration at 2°C to 8°C (36°F to 46°F)[1][2].
-
After Reconstitution (Aqueous Solution): Store at room temperature, approximately 25°C (77°F). Do not refrigerate the reconstituted solution[1][2]. Discard any unused solution after 4 weeks[1][2].
Q4: Can I use a buffer to stabilize my this compound solution?
A4: Yes, using a buffer is crucial for maintaining a stable pH and preventing hydrolytic degradation. The commercial ophthalmic diluent for this compound contains a boric acid and sodium phosphate buffer system[3][4]. For laboratory preparations, a similar phosphate or citrate-based buffer system to maintain a pH in the acidic to neutral range is recommended.
Q5: Are there any specific excipients I should consider adding to my aqueous solution to improve stability?
A5: The commercial formulation provides insight into useful excipients. Besides a buffer system, consider the following:
-
Mannitol: Included as a tonicity-adjusting agent to make the solution isotonic, which is critical for ophthalmic applications to prevent irritation[3][5][6].
-
Chlorobutanol: Added as a preservative to prevent microbial growth in multi-dose preparations[3][7].
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Prepared Solutions
-
Potential Cause: Hydrolysis due to inappropriate pH.
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your aqueous solution. If it is in the alkaline range (pH > 7), this is likely the cause of degradation.
-
Implement a Buffer System: Prepare your this compound solution using a buffer with a pKa that allows you to maintain a pH in the acidic to neutral range. A phosphate buffer system is a good starting point.
-
Monitor pH Over Time: Periodically check the pH of your stock solutions, as it may change over time, especially if exposed to air (which can introduce CO2 and lower pH).
-
Issue 2: Solution Degradation Despite Refrigeration
-
Potential Cause: Inappropriate storage temperature for the reconstituted solution.
-
Troubleshooting Steps:
-
Store at Room Temperature: Contrary to common practice for many biological reagents, reconstituted this compound solutions are recommended to be stored at room temperature (around 25°C)[1][2]. Refrigeration of the aqueous solution is not advised by the manufacturer.
-
Follow First-In, First-Out: Always use the oldest prepared solution first to ensure it is used within its stability window.
-
Discard After 4 Weeks: Adhere to the 4-week expiration period for reconstituted solutions to avoid using degraded material[1][2].
-
Issue 3: Suspected Photodegradation
-
Potential Cause: Exposure of the solution to ambient or UV light.
-
Troubleshooting Steps:
-
Use Amber Vials: Prepare and store your this compound solutions in amber or other light-protecting vials to minimize exposure to light.
-
Work in a Dimly Lit Area: When handling the solution, avoid direct, bright light.
-
Store in the Dark: Keep stored solutions in a dark place, such as a closed cabinet or drawer.
-
Data on Storage and Stability
| Parameter | Condition | Recommendation | Citation |
| Storage (Unreconstituted) | Temperature | 2°C to 8°C (Refrigerated) | [1][2] |
| Storage (Reconstituted) | Temperature | ~25°C (Room Temperature) | [1][2] |
| Shelf-life (Reconstituted) | Duration | Discard after 4 weeks | [1][2] |
| Appearance of Degraded Solution | Visual Cues | Cloudy, color change, particle formation |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol is based on the components of the commercially available ophthalmic solution and is intended for research purposes.
Materials:
-
This compound powder
-
Sterile, purified water
-
Boric acid
-
Sodium phosphate (monobasic and dibasic for buffer preparation)
-
Mannitol
-
Chlorobutanol (use with caution and appropriate safety measures)
-
Sterile amber vials
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare the Buffer/Excipient Solution:
-
In a sterile container, dissolve boric acid (to a final concentration of 0.06%), sodium phosphate (to a final concentration of 0.026%), mannitol (to a final concentration of 1.2%), and chlorobutanol (to a final concentration of 0.55%) in sterile, purified water[3][4].
-
Adjust the pH of the solution to a slightly acidic to neutral range (e.g., pH 5.0-7.0) using small additions of a sterile sodium hydroxide or acetic acid solution.
-
Sterile-filter the final buffer/excipient solution through a 0.22 µm filter into a sterile container.
-
-
Reconstitute this compound:
-
Aseptically, add the desired volume of the sterile buffer/excipient solution to a pre-weighed amount of this compound powder to achieve the target concentration.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
-
-
Storage:
-
Store the final solution in sterile amber vials at room temperature (~25°C).
-
Label the vials with the preparation date, concentration, and a "discard after 4 weeks" note.
-
Protocol 2: Forced Degradation Study for this compound
This protocol provides a general framework for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
Materials:
-
Prepared this compound solution (as per Protocol 1 or your own formulation)
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Calibrated oven
-
Photostability chamber
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Acid Hydrolysis:
-
Mix the this compound solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes)[8].
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix the this compound solution with an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes)[8].
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the this compound solution with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the mixture at room temperature and protected from light for a defined period (e.g., up to 7 days)[9].
-
Analyze samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Place the this compound solution in a calibrated oven at an elevated temperature (e.g., 70°C)[8].
-
Analyze samples by HPLC at various time points.
-
-
Photodegradation:
-
Expose the this compound solution in a photostability chamber to a controlled light source (UV and visible light) as per ICH Q1B guidelines[9].
-
Concurrently, keep a control sample protected from light.
-
Analyze both the exposed and control samples by HPLC at various time points.
-
-
Analysis:
-
For all stress conditions, use a validated stability-indicating HPLC method to separate the intact this compound from its degradation products.
-
Quantify the percentage of degradation over time.
-
Visualizations
Caption: Factors leading to the degradation of this compound in aqueous solutions.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. ijpsm.com [ijpsm.com]
- 4. Phospholine Iodide®(echothiophate iodide forophthalmic solution) [dailymed.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
- 6. researchgate.net [researchgate.net]
- 7. Preservatives in Topical Ophthalmic Medications - Page 5 [medscape.com]
- 8. ijrpp.com [ijrpp.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Echothiopate iodide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echothiopate iodide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a long-acting, irreversible organophosphate acetylcholinesterase (AChE) inhibitor.[1][2] Its primary mechanism of action is to bind to the active site of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in prolonged stimulation of cholinergic receptors.[1][2]
Q2: What are the common experimental applications of this compound?
In a research context, this compound is primarily used to study the effects of cholinergic system stimulation and acetylcholinesterase inhibition. It is often used in in vitro enzyme inhibition assays, such as the Ellman's assay, to determine its inhibitory potency (e.g., IC50 value). It is also used in cell-based assays and animal models to investigate the physiological and pathological roles of the cholinergic system.
Q3: What are the proper storage and handling procedures for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Unreconstituted (lyophilized powder): Store in a refrigerator at 2°C to 8°C.[3]
-
Reconstituted solution: Store at room temperature (approximately 25°C). Do not refrigerate after reconstitution. Any unused solution should be discarded after 4 weeks.[3]
It is also important to handle the compound in a well-ventilated area and wear appropriate personal protective equipment, as it is a potent cholinesterase inhibitor.
Troubleshooting Inconsistent Results
Issue 1: High Background Absorbance in Acetylcholinesterase (Ellman's) Assay
High background absorbance can mask the true enzyme activity and lead to inaccurate results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Spontaneous hydrolysis of acetylthiocholine iodide | Run a blank control containing all reagents except the enzyme. | This will quantify the rate of non-enzymatic hydrolysis, which can then be subtracted from the sample readings. |
| Reaction of this compound with DTNB | Run a control with this compound and DTNB in the buffer without the enzyme or substrate. | If there is a color change, it indicates a direct reaction, and an alternative assay method may be needed. |
| Contamination of reagents with sulfhydryl groups | Prepare fresh reagents, particularly the buffer and DTNB solution. | A reduction in background absorbance should be observed. |
| Light sensitivity of DTNB | Store DTNB solution in a dark container and minimize light exposure during the assay. | This will prevent the degradation of DTNB and reduce background signal. |
Issue 2: Low or No Acetylcholinesterase Inhibition Observed
Failure to observe the expected inhibitory effect of this compound can be due to several factors.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound | Prepare a fresh stock solution of this compound from the lyophilized powder. Ensure proper storage of the stock solution. | Restored inhibitory activity should be observed. |
| Incorrect concentration of this compound | Verify the calculations for the stock solution and dilutions. Use a calibrated pipette for accurate measurements. | The expected dose-dependent inhibition should be achieved. |
| Suboptimal assay conditions (pH, temperature) | Ensure the assay buffer pH is within the optimal range for both the enzyme and the inhibitor (typically pH 7.4-8.0). Maintain a constant and appropriate temperature throughout the experiment.[4] | Consistent and reproducible inhibition data. |
| Inactive enzyme | Use a new vial of acetylcholinesterase and handle it according to the manufacturer's instructions. | Positive control (enzyme without inhibitor) should show robust activity. |
Issue 3: High Variability Between Replicate Wells
Inconsistent results across replicate wells can compromise the reliability of your data.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting errors | Use calibrated pipettes and ensure proper pipetting technique. Use a multichannel pipette for adding reagents to multiple wells simultaneously. | Reduced coefficient of variation (%CV) between replicates. |
| Incomplete mixing of reagents | Gently mix the contents of the wells after adding each reagent by pipetting up and down or using a plate shaker. | Uniform reaction rates across replicate wells. |
| Temperature gradients across the microplate | Allow the microplate and reagents to equilibrate to the assay temperature before starting the reaction. Incubate the plate in a temperature-controlled environment. | Consistent enzyme activity and inhibition across the plate. |
| Edge effects in the microplate | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. | More consistent results in the inner wells. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using Ellman's Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for acetylcholinesterase.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
DTNB solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer.
-
ATCI solution (75 mM): Dissolve 21.67 mg of ATCI in 1 mL of deionized water.
-
AChE solution: Prepare a working solution of AChE in phosphate buffer to a final concentration that gives a linear rate of reaction over 5-10 minutes.
-
This compound solutions: Prepare a series of dilutions of this compound in phosphate buffer to cover a range of expected inhibitory concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.
-
Add 50 µL of the different this compound dilutions to the test wells.
-
Add 25 µL of the AChE solution to all wells except the blank.
-
Add 125 µL of the DTNB solution to all wells.
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the ATCI solution to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100, where V_control is the rate of the reaction without the inhibitor and V_inhibitor is the rate with the inhibitor.
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Managing Side Effects of Echothiopate Iodide in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Echothiopate iodide in animal studies. The information is designed to help you anticipate, recognize, and manage potential side effects, ensuring the welfare of your animal subjects and the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a long-acting, irreversible organophosphate acetylcholinesterase (AChE) inhibitor.[1] Its primary mechanism of action is to block the AChE enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1] This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in enhanced and prolonged stimulation of muscarinic and nicotinic receptors.[1] In ophthalmic applications, this increased cholinergic stimulation causes contraction of the ciliary muscle and widening of the trabecular meshwork, which facilitates the outflow of aqueous humor and reduces intraocular pressure.[1][2]
Q2: What are the common local (ocular) side effects of this compound in animal studies?
Following topical administration to the eye, researchers may observe a range of local side effects, primarily due to the potentiation of acetylcholine's effects on ocular structures. These can include:
-
Miosis (pupil constriction): This is an expected pharmacological effect.
-
Eye irritation: Manifested as burning or stinging sensations upon application.[3]
-
Blurred vision: A temporary effect resulting from the drug's impact on the eye's focusing muscles.[3]
-
Increased lacrimation (tearing). [3]
-
Conjunctival and ciliary redness.
-
Brow ache.
Prolonged use has been associated with the development of cataracts in some cases.[3]
Q3: What are the potential systemic side effects of this compound in animal studies?
Systemic absorption of this compound can lead to generalized cholinergic stimulation, resulting in a range of side effects that can vary in severity depending on the dose and the animal species. These may include:[3]
-
Muscarinic effects:
-
Salivation
-
Lacrimation
-
Urination
-
Defecation
-
Gastrointestinal distress (e.g., cramping, vomiting, diarrhea)[3]
-
Emesis (vomiting)
-
Bronchospasm and increased bronchial secretions
-
Bradycardia (slow heart rate)
-
-
Nicotinic effects:
-
Muscle fasciculations (twitching)
-
Muscle weakness
-
Paralysis
-
-
Central Nervous System (CNS) effects:
-
Restlessness
-
Ataxia
-
Seizures
-
Respiratory depression
-
Q4: How can I minimize systemic absorption of this compound during topical ocular administration?
To reduce the likelihood of systemic side effects, it is crucial to minimize the systemic absorption of the drug. The following techniques are recommended:
-
Digital compression of the nasolacrimal ducts: Apply gentle pressure to the inner corner of the eye for one to two minutes immediately following instillation. This helps to prevent the solution from draining into the nasal cavity and being absorbed into the systemic circulation.
-
Use the smallest effective drop volume: Larger drop volumes can increase the amount of drug available for systemic absorption.
-
Wipe away excess solution: After instillation, gently wipe any excess solution from around the eye with a sterile gauze pad.
Troubleshooting Guides
Issue 1: Animal exhibits signs of mild to moderate systemic cholinergic toxicity (e.g., excessive salivation, urination, defecation, muscle tremors).
Cause: Systemic absorption of this compound leading to overstimulation of the parasympathetic nervous system.
Solution:
-
Immediate Action:
-
Temporarily discontinue the administration of this compound.
-
Monitor the animal closely for any worsening of symptoms.
-
Provide supportive care as needed (e.g., ensure hydration, maintain body temperature).
-
-
Pharmacological Intervention (if symptoms persist or worsen):
-
Administer Atropine sulfate , a muscarinic antagonist, to counteract the muscarinic effects of acetylcholine. The dosage will vary depending on the animal species. It is crucial to consult with a veterinarian for appropriate dosing.
-
For severe muscle tremors or fasciculations, a benzodiazepine such as diazepam may be considered to control seizures and muscle activity.
-
-
Prevention of Recurrence:
-
Review your drug administration technique to ensure you are minimizing systemic absorption (see Q4 in FAQs).
-
Consider reducing the dose or the frequency of this compound administration in future experiments, if scientifically justifiable.
-
Issue 2: Animal displays signs of severe cholinergic toxicity (cholinergic crisis), including respiratory distress, severe muscle weakness or paralysis, and bradycardia.
Cause: Significant overdose or high systemic absorption of this compound, leading to a life-threatening cholinergic crisis.
Solution: This is a medical emergency requiring immediate intervention.
-
Immediate Action:
-
Ensure a patent airway and provide respiratory support. This may involve supplemental oxygen or mechanical ventilation if the animal is experiencing respiratory failure.
-
Discontinue this compound administration immediately.
-
Continuously monitor vital signs: Heart rate, respiratory rate, and oxygen saturation.
-
-
Pharmacological Intervention:
-
Atropine Sulfate: Administer atropine to block the muscarinic effects. In a crisis, higher and more frequent doses may be required. The goal is to reduce bronchial secretions and reverse bradycardia.
-
Pralidoxime (2-PAM): Administer pralidoxime to reactivate the acetylcholinesterase enzyme that has been inhibited by this compound. This is most effective when given soon after exposure and primarily addresses the nicotinic effects, such as muscle weakness and paralysis.[4][5]
-
Benzodiazepines: Administer diazepam or a similar agent to control seizures.
-
-
Supportive Care:
-
Provide intravenous fluids to maintain hydration and blood pressure.
-
Maintain the animal's body temperature.
-
Continue intensive monitoring until the animal is stable.
-
Data Presentation
Table 1: Recommended Antidote Dosages for Cholinergic Crisis in Selected Animal Species
| Animal Species | Atropine Sulfate Dosage | Pralidoxime (2-PAM) Dosage | Notes |
| Guinea Pig | 0.4 mg/kg (free base) | 25.7 mg/kg (chloride) | Co-administration demonstrated protective effects against carbamate pesticides.[6] |
| General Recommendation for Organophosphate Poisoning | 2-4 mg IV every 5 minutes, titrated to effect (resolution of bronchorrhea) | Loading dose: 20 mg/kg (max 2 g) IV over 30 minutes, followed by an infusion of 8-10 mg/kg/hr.[7] | These are general human-derived guidelines and should be adapted for specific animal models in consultation with a veterinarian. |
Disclaimer: The dosages provided are for informational purposes only and are based on studies of organophosphate and carbamate toxicity. Always consult with a qualified veterinarian to determine the appropriate dosages for your specific animal model and experimental conditions.
Experimental Protocols
Protocol 1: Monitoring for Side Effects of this compound in a Rodent Model
-
Baseline Assessment:
-
Before the first administration of this compound, perform a thorough clinical examination of each animal.
-
Record baseline values for:
-
Body weight
-
General appearance and posture
-
Behavioral activity
-
Presence of any ocular abnormalities (e.g., redness, discharge)
-
Respiratory rate
-
-
-
Drug Administration:
-
Administer this compound ophthalmic solution as per your experimental protocol.
-
Employ techniques to minimize systemic absorption (see Q4 in FAQs).
-
-
Post-Administration Monitoring:
-
Immediate (0-4 hours post-dose): Observe animals continuously for the first hour and then every 30 minutes for the next three hours. Look for acute signs of local and systemic toxicity (see FAQs Q2 and Q3).
-
Daily Monitoring: For the duration of the study, perform daily clinical observations. Record any changes from baseline.
-
Weekly Detailed Examination: Once a week, perform a more detailed examination, including body weight measurement and a thorough check for any developing ocular or systemic side effects.
-
-
Scoring of Clinical Signs:
-
Use a standardized scoring system to objectively assess the severity of any observed side effects. This will allow for quantitative analysis of the data.
-
-
Intervention Plan:
-
Have a clear plan in place for intervention if an animal shows signs of distress or toxicity, as outlined in the Troubleshooting Guides. This should include the availability of emergency drugs like atropine and 2-PAM, and a clear communication plan with the veterinary staff.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. What are the side effects of Echothiophate Iodide? [synapse.patsnap.com]
- 4. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Efficacy of Recommended Prehospital Human Equivalent Doses of Atropine and Pralidoxime Against the Toxic Effects of Carbamate Poisoning in the Hartley Guinea Pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wikem.org [wikem.org]
Technical Support Center: Enhancing Echothiopate Iodide Delivery in Ophthalmic Research
Welcome to the technical support center for the application of Echothiopate Iodide in ophthalmic research models. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in-vivo and in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in the eye?
A1: this compound is a long-acting, irreversible acetylcholinesterase inhibitor.[1][2] In the eye, it prevents the breakdown of acetylcholine, a neurotransmitter.[1][2] This leads to increased stimulation of cholinergic receptors in the ciliary muscle and trabecular meshwork, causing ciliary muscle contraction. This contraction increases the outflow of aqueous humor, which in turn reduces intraocular pressure (IOP).[1][2][3][4]
Q2: What are the common challenges in delivering this compound in animal models?
A2: The primary challenges include ensuring accurate and consistent dosing, minimizing systemic absorption and associated side effects, and overcoming the natural protective barriers of the eye which can lead to rapid clearance of the drug. For topical application, the small eye size and different anatomy of rodent models compared to humans can make administration and retention of the drug difficult.
Q3: How should this compound be prepared and stored for research use?
A3: The commercially available form of this compound, Phospholine Iodide®, is a sterile powder that needs to be reconstituted with a specific diluent.[2][5] The diluent typically contains chlorobutanol, mannitol, boric acid, and sodium phosphate.[5] For research purposes, if starting from a pure compound, a sterile, buffered saline solution can be used as a vehicle. It is crucial to ensure the final solution is sterile and at a physiologically acceptable pH. Undiluted vials should be stored under refrigeration (2°C to 8°C).[1] After reconstitution, the solution should be stored at room temperature (around 25°C) and should not be refrigerated; any unused solution should be discarded after 4 weeks.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IOP Reduction | Improper administration technique leading to variable dosing. | Ensure consistent drop size and placement. For rodents, gently pull down the lower eyelid to create a small pocket for the drop. Practice the technique to ensure reproducibility. Apply gentle pressure to the nasolacrimal duct for 1-2 minutes after instillation to minimize systemic drainage.[1][2][6] |
| Development of tolerance. | Consider a "washout" period where the drug is not administered to allow for the resensitization of cholinergic receptors. | |
| Signs of Systemic Toxicity (e.g., salivation, tremors) | Systemic absorption of the drug through the conjunctiva and nasolacrimal duct. | Minimize the drop volume to what is necessary for the animal model. As mentioned, apply pressure to the nasolacrimal duct after administration to reduce drainage into the systemic circulation.[1][2][6] Observe animals closely for any adverse effects. |
| Ocular Irritation (e.g., redness, excessive tearing) | High concentration of the drug or formulation excipients. | If preparing your own formulation, ensure the pH and osmolarity are within a physiologically tolerated range. Consider starting with a lower concentration of this compound and gradually increasing if necessary. |
| Difficulty in Topical Administration to Small Animals (e.g., mice) | Animal movement and small eye surface area. | Proper animal handling and restraint are crucial. For mice, scruffing the animal can help to keep the eye open and steady for application. Using a micropipette with a fine tip can aid in delivering a small, precise volume. |
| Crystallization of the Drug in Solution | Low solubility or improper storage. | This compound is a water-soluble crystalline solid.[2] If you are preparing a high concentration, ensure it is fully dissolved. Store the reconstituted solution at room temperature as refrigeration can cause precipitation.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Ophthalmic Solution (0.125%) for Research
Materials:
-
This compound powder
-
Sterile, isotonic phosphate-buffered saline (PBS), pH 7.4
-
Sterile 0.22 µm syringe filter
-
Sterile vials for storage
-
Vortex mixer
-
Analytical balance
Methodology:
-
Using aseptic techniques in a laminar flow hood, weigh the required amount of this compound powder to prepare a 0.125% (w/v) solution (e.g., 1.25 mg for 1 mL of solution).
-
Add the powder to a sterile vial.
-
Add the desired volume of sterile PBS to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a final sterile vial.
-
Store the prepared solution at room temperature (approximately 25°C) and protect it from light. Discard any unused solution after 4 weeks.[1]
Protocol 2: Topical Administration of this compound in a Rabbit Glaucoma Model
Animal Model:
-
New Zealand White rabbits with induced ocular hypertension.
Materials:
-
Prepared sterile 0.125% this compound solution
-
Calibrated micropipette
-
Tonometer for measuring intraocular pressure (IOP)
Methodology:
-
Gently restrain the rabbit.
-
Measure the baseline IOP of both eyes using a tonometer.
-
Instill one 50 µL drop of the 0.125% this compound solution into the lower conjunctival sac of the treated eye.[7] The other eye can serve as a control and receive a vehicle solution.
-
Apply gentle pressure to the nasolacrimal duct for 1-2 minutes to minimize systemic absorption.[1][2][6]
-
Monitor the animal for any signs of ocular irritation or systemic side effects.
-
Measure IOP at predetermined time points (e.g., 1, 2, 4, 8, 24 hours) post-instillation to evaluate the drug's efficacy.
Data Presentation
Table 1: Effect of this compound on Intraocular Pressure (IOP) in a Rabbit Model
| Treatment Group | Baseline IOP (mmHg) | IOP at 4 hours post-treatment (mmHg) | % IOP Reduction |
| Vehicle Control | 21.5 ± 1.2 | 21.2 ± 1.5 | 1.4% |
| 0.06% this compound | 22.1 ± 1.8 | 17.7 ± 1.3 | 19.9% |
| 0.125% this compound | 21.8 ± 1.5 | 15.3 ± 1.1 | 29.8% |
| 0.25% this compound | 22.3 ± 1.6 | 14.9 ± 1.4 | 33.2% |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data based on their specific experimental conditions.
Visualizations
Cholinergic Signaling Pathway in Aqueous Humor Outflow
Caption: Cholinergic signaling pathway leading to reduced intraocular pressure.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for assessing this compound efficacy in animal models.
References
- 1. drugs.com [drugs.com]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. Contractile response of the isolated trabecular meshwork and ciliary muscle to cholinergic and adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor agonists and antagonists: effects on ocular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. publications.aap.org [publications.aap.org]
- 7. Blood flow in aphakic rabbit eyes after sub-chronic glaucoma drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing tachyphylaxis with repeated Echothiopate iodide administration
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Echothiopate Iodide, focusing on the phenomenon of tachyphylaxis observed with repeated administration.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to this compound in our long-term in vivo/in vitro model. What could be the cause?
A diminished response to this compound following repeated administration is a known phenomenon called tachyphylaxis, or tolerance. This occurs because this compound is a long-acting, irreversible acetylcholinesterase (AChE) inhibitor.[1][2] Its primary mechanism is to block the AChE enzyme, leading to an accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[3][4][5]
Initially, this ACh accumulation leads to a heightened cholinergic response. However, prolonged overstimulation of cholinergic receptors (both muscarinic and nicotinic) can trigger compensatory mechanisms, including:
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Receptor Desensitization: The receptors become less responsive to acetylcholine.
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Receptor Downregulation: The number of cholinergic receptors on the cell surface is reduced.
This results in a subsensitivity of the target cells to cholinergic stimulation, manifesting as a reduced overall response to this compound.[6] Studies in primates, for instance, have demonstrated that after several months of treatment, the accommodative response of the eye to cholinergic agonists was severely reduced.[6]
Q2: What is the underlying signaling pathway leading to tachyphylaxis with this compound?
The development of tachyphylaxis is a multi-step process initiated by the primary action of this compound. The drug irreversibly binds to and inhibits the acetylcholinesterase (AChE) enzyme.[1] This inhibition prevents the breakdown of acetylcholine (ACh), causing its concentration to rise significantly in the synaptic cleft.[3] The excess ACh continuously stimulates postsynaptic muscarinic and nicotinic receptors, leading to an initial hyper-cholinergic state.[5] However, this overstimulation activates intracellular feedback mechanisms that lead to the desensitization and downregulation of these receptors, ultimately causing a reduced cellular response to ACh and tachyphylaxis.[4][7]
Caption: Signaling pathway of this compound-induced tachyphylaxis.
Q3: How can we experimentally quantify the development of tachyphylaxis in our model?
Quantifying tachyphylaxis requires measuring both the activity of the drug target (AChE) and the functional response of the cholinergic system over time.
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Measure AChE Inhibition: Confirm that the drug is active by measuring AChE activity in your samples (e.g., plasma, red blood cells, or tissue homogenates) at different time points. A persistent depression of AChE levels indicates the drug is working as expected.[8][9]
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Conduct Functional Assays: Measure the physiological response to a direct-acting cholinergic agonist (e.g., pilocarpine, carbachol) before and during the course of repeated this compound administration. A rightward shift in the dose-response curve or a decrease in the maximal response to the agonist indicates receptor desensitization.
A study on cynomolgus monkeys provides a clear example. Researchers measured the accommodative response to the cholinergic agonist pilocarpine before and during long-term echothiophate treatment. The dramatic reduction in response to pilocarpine during treatment directly demonstrated cholinergic subsensitivity.[6]
Q4: Is it possible to reverse the effects of tachyphylaxis?
Yes, tolerance to this compound can be reversible, but it may require a significant drug-free period. Since Echothiopate's inhibition of AChE is long-lasting, recovery depends on the synthesis of new enzyme and the resensitization of cholinergic receptors.[1]
In primate studies, accommodative responses to cholinergic agonists showed noticeable return within two weeks of discontinuing echothiophate. By seven weeks, sensitivity had recovered to 30-50% of control levels, indicating a gradual but incomplete reversal over this period.[6] For experimental designs, incorporating a "washout" or "rest period" can help restore the system's sensitivity.[10]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Variable drug efficacy between experiments. | Tachyphylaxis/Tolerance | Implement a "washout" period between experiments. Ensure consistent dosing schedules and measure baseline cholinergic sensitivity before each new experimental run. Patients may develop tolerance after prolonged use; a rest period restores response to the drug.[10] |
| Initial hyper-responsiveness followed by a sharp decline in effect. | Acute Receptor Desensitization | This is the classic presentation of tachyphylaxis. Reduce the concentration or frequency of this compound administration. Measure responses at more frequent, earlier time points to characterize the peak effect and onset of desensitization. |
| Systemic side effects observed in animal models (e.g., muscle weakness, bradycardia). | Systemic Absorption and Cholinergic Crisis | Echothiophate Iodide can be systemically absorbed and cause profound cholinergic effects.[1][8][11] Refine the administration technique to limit systemic exposure (e.g., for ophthalmic studies, use digital compression of the nasolacrimal ducts).[12] Consider reducing the dose. |
| No response to this compound, even at initial doses. | Incorrect Drug Preparation/Storage | Echothiophate Iodide requires reconstitution.[10] Ensure the diluent and drug powder are mixed correctly. Store the unreconstituted drug in a refrigerator and the reconstituted solution at room temperature, discarding any unused solution after 4 weeks.[13] |
Quantitative Data on Tachyphylaxis & Drug Effects
Table 1: Recovery from Cholinergic Subsensitivity in Primates (Data sourced from a study on cynomolgus monkeys treated with topical this compound for several months)[6]
| Time After Discontinuation | Recovery of Accommodative Response to Pilocarpine |
| During Treatment | Little to no response |
| 2 Weeks | Noticeable return of response |
| 7 Weeks | ~30% to 50% of pre-treatment control levels |
Table 2: Effect of this compound (EI) on Intraocular Pressure (IOP) in Human Glaucoma Patients (Data from a retrospective study on pseudophakic glaucoma patients on maximal medical therapy)[14]
| Treatment Phase | Mean IOP (mmHg ± SD) |
| Baseline (Before EI) | 30.4 ± 8.2 |
| During EI Treatment | 16.6 ± 4.2 |
| After EI Discontinuation | 27.7 ± 8.0 |
Experimental Protocols
Protocol 1: Measurement of Acetylcholinesterase (AChE) Inhibition (Ellman's Method)
This colorimetric assay is a standard method for quantifying AChE activity.[15] It measures the product of a reaction between thiocholine (produced by AChE from acetylthiocholine) and DTNB. The rate of color change is proportional to AChE activity.
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
AChE standard (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Test samples (e.g., plasma, tissue homogenate) and controls
-
96-well microplate and plate reader (absorbance at 405-412 nm)[15][16]
Procedure:
-
Plate Setup: Designate wells for blanks (no enzyme), negative controls (100% enzyme activity), and test samples.
-
Reagent Preparation: Prepare working solutions of DTNB and ATCI in the phosphate buffer.[15]
-
Reaction Initiation:
-
To each well, add 150 µL of phosphate buffer.
-
Add 10 µL of your sample (or standard/control).
-
Add 20 µL of DTNB solution.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
-
Measurement: Immediately measure the absorbance at 412 nm and continue to take readings every minute for 10-15 minutes.
-
Calculation: Calculate the rate of change in absorbance (ΔAbs/min). The percent inhibition for each sample is calculated relative to the negative control.
Caption: Experimental workflow for AChE inhibition assay.
Protocol 2: Functional Assay for Cholinergic Receptor Sensitivity
This protocol assesses the functional consequence of tachyphylaxis by measuring the response of a biological system to a cholinergic agonist.
Model System: Isolated tissue bath (e.g., guinea pig ileum, aortic rings) or cell culture model expressing cholinergic receptors.
Materials:
-
Isolated tissue preparation or cell culture system.
-
Krebs-Henseleit solution (for tissue baths) or appropriate cell culture media.
-
Cholinergic agonist (e.g., Carbachol, Pilocarpine).
-
This compound.
-
Data acquisition system to measure response (e.g., force transducer, calcium imaging).
Procedure:
-
Baseline Measurement:
-
Equilibrate the tissue/cells in the experimental buffer.
-
Generate a cumulative concentration-response curve for the cholinergic agonist to determine the baseline EC50 and Emax.
-
-
Induction of Tachyphylaxis:
-
Wash out the agonist.
-
Expose the system to a clinically relevant concentration of this compound for a prolonged period (e.g., hours to days, depending on the model). This may involve repeated dosing.
-
-
Post-Treatment Measurement:
-
After the incubation period, thoroughly wash out the this compound.
-
Generate a second concentration-response curve for the same cholinergic agonist.
-
-
Analysis:
-
Compare the pre- and post-treatment concentration-response curves.
-
A rightward shift in the EC50 or a reduction in the Emax indicates the development of tachyphylaxis/desensitization.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Echothiophate Iodide: Uses, Interactions, and Mechanism of Action [minicule.com]
- 3. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 4. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]
- 5. Organophosphorus Pesticides as Modulating Substances of Inflammation through the Cholinergic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticholinesterase-induced cholinergic subsensitivity in primate accommodative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of organophosphorus anticholinesterases on nicotinic receptor ion channels at adult mouse muscle endplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholinergic toxicity resulting from ocular instillation of echothiophate iodide eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of echothiophate iodide on systemic cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Echothiophate Iodide (Professional Patient Advice) - Drugs.com [drugs.com]
- 11. Phospholine Iodide, (echothiophate iodide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Echothiophate Iodide Ophthalmic Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 14. Lowering of IOP by echothiophate iodide in pseudophakic eyes with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubcompare.ai [pubcompare.ai]
Minimizing systemic absorption of topical Echothiopate iodide in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the systemic absorption of topical Echothiopate Iodide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of systemic absorption for topically applied this compound?
A1: The primary route of systemic absorption for topically applied this compound is not through the cornea, but rather through the nasolacrimal duct. After instillation into the eye, a significant portion of the drug drains through the nasolacrimal duct into the nasal cavity, where it is readily absorbed by the highly vascularized nasal mucosa, leading to systemic circulation.
Q2: What are the common systemic side effects observed with this compound administration in experimental animals?
A2: Systemic side effects are a result of the drug's cholinesterase inhibitor activity. In animal models, researchers should monitor for signs such as salivation, lacrimation, urinary incontinence, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome). Other potential systemic effects include bradycardia, hypotension, and respiratory distress.
Q3: How can I reduce the systemic absorption of this compound in my experiments?
A3: Several techniques can be employed to minimize systemic absorption. These include:
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Nasolacrimal Occlusion: Applying gentle pressure to the inner canthus of the eye for one to two minutes after instillation can significantly reduce drainage into the nasal cavity.
-
Reducing Drop Volume: Using the smallest effective drop volume (microdrops) can decrease the amount of drug available for systemic absorption.
-
Increasing Formulation Viscosity: Formulations with higher viscosity have a longer residence time in the eye, which can increase local absorption and reduce the amount of drug that drains into the nasolacrimal duct.
Q4: Is there an optimal drop size for topical ophthalmic drug administration in animal models?
A4: Yes, the optimal drop volume is generally considered to be around 20 μL, as the precorneal area has a limited capacity. Larger volumes are more likely to overflow and be rapidly drained into the nasolacrimal system, increasing the risk of systemic absorption.
Troubleshooting Guides
Issue 1: High variability in systemic drug levels between experimental subjects.
| Potential Cause | Troubleshooting/Solution |
| Inconsistent drop instillation technique. | Ensure standardized drop placement and that the person administering the drops is properly trained. Use a micropipette for precise volume control. |
| Variable duration and effectiveness of nasolacrimal occlusion. | Implement a strict protocol for the duration and method of nasolacrimal occlusion. Consider using a gentle clamp for consistent pressure in animal studies. |
| Differences in animal grooming behavior (in rodent studies). | House animals individually for a short period post-administration to prevent grooming and ingestion of the drug from the fur of cagemates. |
| Anatomical variations in the nasolacrimal duct of the animals. | Ensure the use of age- and weight-matched animals from the same strain to minimize anatomical variability. |
Issue 2: Unexpected systemic side effects observed at therapeutic ocular doses.
| Potential Cause | Troubleshooting/Solution |
| Larger than intended drop volume being administered. | Calibrate the dropper or use a precision micropipette to deliver a consistent and smaller drop volume (e.g., 20 μL). |
| Inadequate nasolacrimal occlusion. | Review and retrain on the nasolacrimal occlusion technique to ensure it is performed correctly and for a sufficient duration (1-2 minutes). |
| The formulation has very low viscosity. | Consider reformulating with a viscosity-enhancing agent to increase ocular residence time and reduce drainage. |
| The animal model is particularly sensitive to the systemic effects of cholinesterase inhibitors. | Lower the concentration of this compound in the formulation while ensuring therapeutic efficacy at the ocular level. |
Data Presentation
Table 1: Techniques to Minimize Systemic Absorption of Topical Ophthalmic Drugs
| Technique | Reported Reduction in Systemic Absorption | Mechanism of Action | Key Considerations |
| Nasolacrimal Occlusion (NLO) | Up to 65-67% | Prevents drainage of the drug into the nasal cavity, reducing absorption by the nasal mucosa. | The duration and consistency of the occlusion are critical for effectiveness. |
| Reduced Drop Volume | Significant reduction, though specific percentages for this compound are not readily available. | Less overflow from the conjunctival sac into the nasolacrimal duct. | Optimal volume is around 20 μL. Requires precise administration tools. |
| Increased Formulation Viscosity | Varies depending on the polymer used. | Increases ocular contact time, allowing more drug to be absorbed locally and less to drain systemically. | May cause temporary blurred vision. The formulation must be non-irritating. |
| Use of Prodrugs | Dependent on the specific prodrug design. | The drug is administered in an inactive form and is converted to the active form at the target site (the eye). | Requires specific enzymatic activity in the eye for conversion. |
| Addition of Vasoconstrictors | Varies. | Reduces blood flow in the conjunctiva and nasal mucosa, thereby decreasing the rate of drug absorption into the systemic circulation. | May have its own systemic side effects and may affect intraocular pressure. |
Experimental Protocols
Protocol: Topical Administration of this compound and Assessment of Systemic Absorption in a Rabbit Model
This protocol outlines the procedure for administering topical this compound to rabbits and measuring the systemic effect by monitoring plasma cholinesterase levels.
1. Materials:
-
This compound ophthalmic solution (reconstituted as per manufacturer's instructions).
-
New Zealand White rabbits (2-3 kg).
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Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).
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Calibrated micropipette for accurate drop delivery.
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Blood collection supplies (syringes, EDTA tubes).
-
Centrifuge.
-
Cholinesterase activity assay kit.
-
Spectrophotometer.
2. Animal Preparation:
-
Allow rabbits to acclimate to the laboratory environment for at least one week.
-
Perform a baseline health check, including body weight.
-
Collect a baseline blood sample to determine normal plasma cholinesterase levels.
3. Drug Administration:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into the experimental eye.
-
After 1 minute, instill a precise volume (e.g., 20 µL) of the this compound solution into the lower conjunctival sac, avoiding contact with the cornea.
-
Immediately apply nasolacrimal occlusion by gently pressing a finger against the inner canthus of the eye for 2 minutes.
-
Observe the animal for any immediate adverse reactions.
4. Blood Sampling:
-
Collect blood samples from the marginal ear vein at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours post-administration).
-
Place blood into EDTA tubes and centrifuge to separate the plasma.
-
Store plasma samples at -80°C until analysis.
5. Measurement of Plasma Cholinesterase Activity:
-
Thaw plasma samples on ice.
-
Follow the instructions of the cholinesterase activity assay kit to measure the enzyme activity in each plasma sample.
-
Measure the absorbance using a spectrophotometer at the wavelength specified in the assay protocol.
6. Data Analysis:
-
Calculate the percentage of cholinesterase inhibition at each time point relative to the baseline levels.
-
Plot the percentage of inhibition versus time to visualize the systemic effect of the administered this compound.
Mandatory Visualizations
Caption: Pathway of systemic absorption for topical this compound.
Caption: Experimental workflow for assessing systemic absorption.
Caption: Troubleshooting logic for high systemic absorption.
Identifying and mitigating artifacts in Echothiopate iodide-treated samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echothiopate Iodide-treated samples. The information is designed to help identify and mitigate potential artifacts and experimental complications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a long-acting, irreversible organophosphate cholinesterase inhibitor.[1] It covalently bonds to the active site of cholinesterase enzymes (both acetylcholinesterase - AChE and butyrylcholinesterase - BChE), leading to their inactivation.[1] This results in an accumulation of the neurotransmitter acetylcholine at cholinergic synapses, potentiating its effects.[1] In a research context, this potent and long-lasting inhibition is a critical factor to consider in experimental design and data interpretation.
Q2: We are seeing significantly lower or no cholinesterase activity in our this compound-treated samples compared to controls. Is this an artifact?
This is the expected pharmacological effect of this compound, not an artifact. As an irreversible cholinesterase inhibitor, its primary mechanism of action is to inactivate cholinesterase. Therefore, a profound decrease in enzyme activity is an indicator that the compound is active in your experimental system. It is crucial to distinguish this expected outcome from an unintended experimental error. Several studies have shown that this compound therapy leads to a depression of both plasma and erythrocyte cholinesterase levels.[1][2][3]
Q3: Could the iodide component of this compound interfere with our assays?
Yes, the iodide in the compound could potentially interfere with certain laboratory assays, particularly those that are sensitive to iodine. While direct evidence for this compound interference is limited in the literature, studies on other iodine-containing compounds, such as radiological contrast media, have shown interference in various assays.[4][5] This interference can manifest as positive or negative bias in colorimetric or electrophoretic assessments.[4][5] It is advisable to run appropriate controls to test for potential iodide-specific interference in your specific assay.
Q4: Can this compound be absorbed systemically in animal studies and affect tissues beyond the site of administration?
Yes, ophthalmic application of this compound can lead to systemic absorption and produce systemic effects.[1] This is a critical consideration in animal studies, as unintended systemic cholinergic effects could influence experimental outcomes. For example, a patient developed a severe cholinergic syndrome from the use of echothiophate iodide ophthalmic drops.[6] Researchers should be aware of potential systemic side effects such as muscle weakness, increased salivation, and other signs of cholinergic stimulation.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High levels of cytotoxicity or apoptosis. | This compound, as an organophosphate, can induce oxidative stress, which may lead to cell damage. | 1. Perform a dose-response curve: Determine the optimal concentration of this compound that achieves the desired level of cholinesterase inhibition without causing significant cytotoxicity. 2. Include viability assays: Routinely perform cell viability assays (e.g., MTT, LDH) in parallel with your primary endpoint measurements. 3. Consider antioxidant co-treatment: In some experimental systems, co-treatment with an antioxidant like Vitamin E has been shown to mitigate organophosphate-induced cytotoxicity.[7] |
| Altered cell signaling pathways unrelated to cholinergic activity. | This compound may have off-target effects, or the sustained increase in acetylcholine could trigger downstream signaling cascades. | 1. Use specific cholinergic antagonists: To confirm that the observed effects are due to cholinergic stimulation, pre-treat a subset of your samples with a muscarinic or nicotinic receptor antagonist. 2. Profile pathway activation: Use techniques like Western blotting or reporter assays to investigate the activation of key signaling pathways that may be affected. |
Issue 2: Inconsistent Cholinesterase Activity Measurements
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in cholinesterase inhibition between replicate samples. | 1. Incomplete reconstitution of lyophilized this compound. 2. Degradation of the compound after reconstitution. | 1. Ensure complete dissolution: Follow the manufacturer's instructions for reconstitution carefully, shaking well to ensure the compound is fully dissolved.[8] 2. Adhere to storage recommendations: After reconstitution, store at room temperature (around 25°C) and discard any unused solution after 4 weeks. Do not refrigerate the reconstituted solution.[9] |
| Cholinesterase activity is not fully inhibited, even at high concentrations. | Presence of a resistant cholinesterase variant or a competing substrate in the sample matrix. | 1. Verify the purity and activity of your this compound. 2. Characterize the cholinesterase in your sample: If possible, determine the type of cholinesterase present (AChE vs. BChE) as there may be differential sensitivity. 3. Sample purification: Consider partial purification of your sample to remove potential interfering substances. |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Solutions
-
Reconstitution:
-
Use aseptic techniques throughout the process.
-
Remove the aluminum seals and rubber plugs from both the this compound powder and the sterile diluent containers.
-
Carefully pour the diluent into the drug container.
-
Secure the dropper assembly onto the drug container and shake for several seconds to ensure complete mixing and dissolution.[9]
-
-
Storage:
-
Administration to Samples:
-
Use calibrated pipettes to ensure accurate dosing.
-
For cell cultures, add the this compound solution to the medium and mix gently.
-
For tissue homogenates or other biological samples, add the solution and ensure thorough mixing before proceeding with the assay.
-
Protocol 2: Control Experiments to Mitigate Artifacts
-
Vehicle Control: Always include a control group that is treated with the same vehicle (the diluent for this compound) used to dissolve the compound. This will account for any effects of the solvent itself.
-
Iodide Control: To test for interference from the iodide component, include a control group treated with a solution of potassium iodide or sodium iodide at a molar concentration equivalent to the highest concentration of this compound used in your experiment.
-
Heat-Inactivated Enzyme Control: For enzymatic assays, include a control where the enzyme source (e.g., tissue homogenate) has been heat-inactivated before the addition of this compound and the substrate. This helps to determine the non-enzymatic background signal.
Data Presentation
Table 1: Effect of this compound on Intraocular Pressure (IOP) in a Clinical Study
| Treatment Group | Baseline IOP (mmHg) (Mean ± SD) | Final IOP (mmHg) (Mean ± SD) | IOP Reduction (%) |
| This compound | 30.4 ± 8.2 | 16.6 ± 4.2 | 45.4% |
This table summarizes data from a study on pseudophakic glaucoma patients receiving this compound as an adjunctive therapy.[10]
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Echothiophate iodide. The effect of 0.0625 per cent solution on blood cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of echothiophate iodide on systemic cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Interference of medical contrast media on laboratory testing | Semantic Scholar [semanticscholar.org]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. Cholinergic toxicity resulting from ocular instillation of echothiophate iodide eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the effects and mechanisms of organophosphorus pesticide exposure and hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Phospholine Iodide®(echothiophate iodide forophthalmic solution) [dailymed.nlm.nih.gov]
- 10. Lowering of IOP by echothiophate iodide in pseudophakic eyes with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Long-Term Stability of Reconstituted Echothiopate Iodide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the long-term stability of reconstituted Echothiopate iodide ophthalmic solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for reconstituted this compound solution and why is it critical?
A1: Reconstituted this compound solutions should be stored at room temperature, approximately 25°C (77°F).[1][2][3][4] It is critical not to refrigerate the reconstituted solution.[1][2][3][4] While refrigeration slows down many chemical degradation pathways, the specific formulation of the commercial product, which includes various excipients, is optimized for stability at room temperature. Deviation from this recommendation can lead to precipitation of excipients or the active pharmaceutical ingredient (API), altering the solution's homogeneity and potency. The reconstituted solution should be discarded after 4 weeks.[1][2][3][4]
Q2: What are the primary degradation pathways for this compound in an aqueous solution?
A2: As an organophosphate ester, this compound is susceptible to hydrolysis. The primary degradation pathway is the hydrolytic cleavage of the phosphoester bond. This hydrolysis is influenced by pH, with the rate generally increasing in both acidic and alkaline conditions. The presence of iodide in the formulation can also potentially lead to oxidative degradation, especially when exposed to light.
Q3: What role do the excipients in the provided diluent play in the stability of the reconstituted solution?
A3: The diluent provided with this compound contains several excipients crucial for stability and therapeutic efficacy.[5][6][7][8] These include:
-
Buffer components (Boric acid, Sodium phosphate): To maintain the pH of the solution within a range that minimizes the rate of hydrolysis.
-
Tonicity modifier (Mannitol): To ensure the ophthalmic solution is isotonic with tears, minimizing irritation upon administration.
-
Preservative (Chlorobutanol): To prevent microbial growth in the multi-dose container.
-
Stabilizer (Potassium acetate): Found in the vial with the lyophilized drug, it acts as a co-drying agent and contributes to the stability of the freeze-dried product and the final reconstituted solution.[5][6][7]
Q4: Can I use a different diluent to reconstitute the this compound powder?
A4: It is strongly advised to only use the sterile diluent provided by the manufacturer. The specific composition of the diluent is formulated to ensure the stability, sterility, and appropriate physiological properties (pH, tonicity) of the final ophthalmic solution. Using an alternative diluent could lead to rapid degradation of the active ingredient, precipitation, or ocular irritation.
Troubleshooting Guide
Issue 1: The reconstituted solution appears cloudy or contains particulate matter immediately after preparation.
-
Possible Cause 1: Incomplete dissolution.
-
Troubleshooting Step: Ensure the vial is shaken well for several seconds after adding the diluent to ensure complete mixing and dissolution.[2]
-
-
Possible Cause 2: Improper reconstitution technique.
-
Troubleshooting Step: Review the reconstitution protocol. Ensure that the diluent is added carefully to the drug container and that no external contaminants are introduced.
-
-
Possible Cause 3: Particulate matter from the vial or stopper.
-
Troubleshooting Step: Visually inspect the vial before reconstitution for any visible particles. If particles are observed, do not use the vial. If the issue persists across multiple vials, it may indicate a batch-related issue. Refer to the experimental protocol below for particulate matter testing.
-
Issue 2: The reconstituted solution changes color (e.g., turns yellow) over time.
-
Possible Cause 1: Photodegradation.
-
Troubleshooting Step: Protect the reconstituted solution from light by storing it in its original carton or in a light-protected container.
-
-
Possible Cause 2: Oxidative degradation.
-
Possible Cause 3: Interaction with container/closure.
-
Troubleshooting Step: Only use the dropper and container provided. Transferring the solution to a different container may introduce leachables that can cause discoloration.
-
Issue 3: A decrease in the potency of the reconstituted solution is observed before the 4-week expiration date.
-
Possible Cause 1: Improper storage temperature.
-
Troubleshooting Step: Confirm that the solution has been consistently stored at room temperature (around 25°C) and not refrigerated or exposed to high temperatures.
-
-
Possible Cause 2: Hydrolysis due to pH shift.
-
Troubleshooting Step: If you have the capability, measure the pH of the solution. A significant deviation from the expected pH range could indicate a stability issue. This is an advanced troubleshooting step and may not be feasible in all laboratory settings.
-
-
Possible Cause 3: Inaccurate initial reconstitution.
-
Troubleshooting Step: Ensure that the entire volume of the provided diluent is used for reconstitution to achieve the correct final concentration.
-
Quantitative Data Summary
The following table summarizes the recommended storage conditions and stability information for reconstituted this compound based on manufacturer guidelines and general pharmaceutical knowledge.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room Temperature (~25°C / 77°F)[1][2][3][4] | Optimized formulation stability; avoids potential precipitation at lower temperatures. |
| Refrigeration | Do Not Refrigerate[1][2][3][4] | May cause precipitation of excipients or API. |
| Shelf-life after Reconstitution | Discard after 4 weeks[1][2][3][4] | Ensures potency and minimizes the risk of degradation and microbial contamination. |
| Light Exposure | Protect from light | To prevent potential photodegradation. |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method. Method parameters will need to be optimized for your specific instrumentation and column.
-
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
-
Materials:
-
This compound reference standard
-
Reconstituted this compound solution
-
HPLC grade acetonitrile, methanol, and water
-
Phosphate buffer (e.g., potassium phosphate monobasic)
-
Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for forced degradation
-
Oxidizing agent (e.g., hydrogen peroxide) for forced degradation
-
C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound).
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the drug solution at 60°C for 48 hours.
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Protocol 2: Particulate Matter Testing in Reconstituted Ophthalmic Solutions
This protocol is based on the general principles outlined in USP <789> for particulate matter in ophthalmic solutions.
-
Objective: To quantify the number of sub-visible particles in the reconstituted this compound solution.
-
Method 1: Light Obscuration Particle Count Test
-
Apparatus: A calibrated light obscuration particle counter.
-
Procedure:
-
Gently mix the reconstituted solution by inverting the container.
-
Carefully open the container, avoiding contamination.
-
Withdraw a suitable volume of the solution into the particle counter.
-
Count the number of particles at or above 10 µm and 25 µm.
-
-
Acceptance Criteria (per USP <789>):
-
Not more than 50 particles per mL ≥ 10 µm
-
Not more than 5 particles per mL ≥ 25 µm
-
-
-
Method 2: Microscopic Particle Count Test (if Method 1 fails or is not suitable)
-
Apparatus: Microscope with a calibrated graticule, membrane filter assembly.
-
Procedure:
-
Filter a known volume of the reconstituted solution through a pre-cleaned membrane filter.
-
Rinse the filter with particle-free water.
-
Place the filter in a petri dish and allow it to dry.
-
Count the particles on the filter surface using the microscope.
-
-
Acceptance Criteria: Refer to USP <789> for specific limits for the microscopic method.
-
Visualizations
Caption: Simplified degradation pathway of this compound.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. ARL Bio Pharma | Ophthalmic Medication and Particulate Matter [arlok.com]
- 3. entegris.com [entegris.com]
- 4. nishkaresearch.com [nishkaresearch.com]
- 5. Echothiophate Iodide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. WO2015114470A1 - Echothiophate iodide process - Google Patents [patents.google.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Phospholine Iodide (Echothiophate Iodide for Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Validation & Comparative
A Comparative Analysis of Echothiopate Iodide and Other Irreversible Cholinesterase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Echothiopate iodide with other irreversible cholinesterase inhibitors, supported by experimental data and detailed methodologies.
This compound is a potent, long-acting organophosphate cholinesterase inhibitor that has been primarily used in the treatment of glaucoma.[1][2] Its mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh). This leads to an accumulation of ACh at the neuromuscular junction, resulting in sustained parasympathetic stimulation. In the eye, this manifests as miosis (pupil constriction), contraction of the ciliary muscle, and increased outflow of aqueous humor through the trabecular meshwork, ultimately lowering intraocular pressure (IOP).[1][3][4] This guide will delve into the comparative efficacy of this compound, presenting quantitative data, experimental protocols, and visual representations of the underlying biological pathways.
Quantitative Comparison of Inhibitory Potency
The efficacy of irreversible cholinesterase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% and are indicative of the inhibitor's potency. While direct comparative studies across a wide range of irreversible inhibitors are limited, the following table summarizes available data from various sources. It is important to note that variations in experimental conditions can influence these values.
| Inhibitor | Target Enzyme | IC50 | Ki | Organism | Reference |
| This compound | Acetylcholinesterase | Data Not Available | Data Not Available | Human | N/A |
| Diazinon | Acetylcholinesterase | 2.6 µM | 1.5 µM | Human | [5] |
| Chlorpyrifos | Acetylcholinesterase | 0.2 µM | 0.1 µM | Human | [5] |
| Paraoxon | Acetylcholinesterase | Data Not Available | k(i) model dependent on concentration | Human | [6] |
| Sarin | Acetylcholinesterase | Data Not Available | Data Not Available | Rat | N/A |
| VX | Acetylcholinesterase | Data Not Available | Data Not Available | Rat | N/A |
Clinical Efficacy in Glaucoma Management
Clinical studies have demonstrated the efficacy of this compound in lowering intraocular pressure in patients with glaucoma.
A retrospective study on pseudophakic glaucoma patients already on maximal medical therapy showed that the addition of 0.125% this compound resulted in a significant reduction in IOP. The mean baseline IOP of 30.4 ± 8.2 mmHg dropped to 16.6 ± 4.2 mmHg at the final follow-up.[7] In this study, an IOP reduction of ≥20% was observed in 75% of eyes, and a reduction of ≥30% was seen in 63% of eyes.[7]
Another study comparing 0.06% this compound with 4% pilocarpine, a reversible cholinesterase inhibitor, in patients with ocular hypertension and chronic simple glaucoma found that this compound was more effective at reducing IOP.[8] In the this compound-treated group, only 20% of eyes showed IOP peaks over 24 mm Hg, compared to 70% in the pilocarpine-treated group.[8]
A study on children with glaucoma after cataract extraction also highlighted the efficacy of this compound. The mean baseline IOP of 29.1 ± 5.3 mm Hg was reduced to 19.6 ± 6.7 mm Hg with treatment.[9]
Experimental Protocols
The determination of cholinesterase inhibitory activity is crucial for evaluating the potency of inhibitors like this compound. A commonly employed method is the Ellman's assay.
Ellman's Assay for Cholinesterase Inhibition
This spectrophotometric method measures the activity of cholinesterase by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured at 412 nm.[10][11][12][13][14][15][16][17]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test inhibitor solution (e.g., this compound)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
To each well of a 96-well microplate, add phosphate buffer, the test inhibitor solution at various concentrations, and the AChE enzyme solution.
-
Incubate the plate for a predefined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Add the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution.
-
Measure the absorbance of the wells at 412 nm at regular intervals or after a fixed time point.
-
A control reaction without the inhibitor is run in parallel.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental workflow for determining cholinesterase inhibition using the Ellman's assay.
Signaling Pathway of this compound in Glaucoma
The therapeutic effect of this compound in glaucoma is a direct consequence of its impact on the cholinergic signaling pathway in the eye.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Echothiophate Iodide used for? [synapse.patsnap.com]
- 3. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lowering of IOP by echothiophate iodide in pseudophakic eyes with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Intraocular pressure control with echothiophate iodide in children's eyes with glaucoma after cataract extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. broadpharm.com [broadpharm.com]
- 13. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 14. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 3.5. Colorimetric Determination of Acetylcholinesterase Activities [bio-protocol.org]
- 17. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Echothiopate Iodide's Effects in Diverse Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of Echothiopate iodide, a potent organophosphate acetylcholinesterase (AChE) inhibitor, across various research models. This compound is primarily used in ophthalmology for the management of glaucoma and accommodative esotropia.[1] Its mechanism of action involves the irreversible inhibition of AChE, leading to an accumulation of acetylcholine at cholinergic synapses and consequently enhancing parasympathetic activity.[2][3] This guide will objectively compare its performance with other relevant cholinergic agents, supported by experimental data from in vitro and in vivo studies.
In Vitro Efficacy: Acetylcholinesterase Inhibition
The primary in vitro measure of an AChE inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This compound is characterized as an irreversible inhibitor, forming a stable covalent bond with the active site of acetylcholinesterase.[2] This irreversible nature makes direct IC50 comparisons with reversible inhibitors complex. However, for the purpose of this guide, we will present available data on the inhibitory concentrations of this compound and its alternatives.
| Compound | Target Enzyme | IC50 / Kᵢ (µM) | Inhibition Type | Research Model |
| This compound | Acetylcholinesterase | Data not available¹ | Irreversible | - |
| Physostigmine | Human Acetylcholinesterase | 0.117 ± 0.007[4] | Reversible | In vitro (Human whole blood) |
| Demecarium Bromide | Cholinesterase | 0.15 (Kᵢapp)[5] | Reversible | Not Specified |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a standard colorimetric method for determining AChE activity and inhibition.
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Test compounds (this compound and alternatives) dissolved in an appropriate solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.
-
Assay Setup:
-
To each well of a 96-well plate, add phosphate buffer.
-
Add the test compound at various concentrations to the respective wells. Include a control group with no inhibitor.
-
Add the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation time to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Detection: Immediately after adding the substrate, add the DTNB solution to all wells.
-
Measurement: Measure the absorbance at 412 nm at regular time intervals using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
In Vivo Efficacy: Animal and Human Studies
The in vivo effects of this compound and its alternatives are primarily evaluated by their ability to reduce intraocular pressure (IOP) in animal models of glaucoma and in human clinical studies.
Comparison of IOP Reduction in a Beagle Model of Glaucoma
A study in beagles with inherited glaucoma provided a direct comparison of the IOP-lowering effects of this compound and Demecarium bromide.
| Compound (Concentration) | Duration of IOP Reduction (hours) | Research Model |
| This compound (0.125%) | 25[6] | Beagles with inherited glaucoma |
| This compound (0.25%) | 53[6] | Beagles with inherited glaucoma |
| Demecarium Bromide (0.125%) | 49[6] | Beagles with inherited glaucoma |
| Demecarium Bromide (0.25%) | 55[6] | Beagles with inherited glaucoma |
Comparison of IOP Reduction in Human Glaucoma Patients
A clinical study compared the efficacy of this compound with the direct-acting cholinergic agonist, pilocarpine, in patients with open-angle glaucoma. The study found that 0.06% this compound administered twice daily was more effective at reducing and stabilizing diurnal IOP compared to 4% pilocarpine administered four times daily.[2] Specifically, 70% of pilocarpine-treated eyes showed IOP peaks over 24 mm Hg, whereas only 20% of Echothiopate-treated eyes exhibited similar peaks.[2]
Experimental Protocol: In Vivo Intraocular Pressure Measurement in an Animal Model
This protocol describes a general procedure for inducing glaucoma and measuring IOP in a rabbit model, which can be adapted for other animal models.
Model Induction (Example: Alpha-Chymotrypsin-Induced Ocular Hypertension):
-
Anesthetize the animal (e.g., rabbit) with an appropriate anesthetic agent.
-
Under sterile conditions, inject a solution of alpha-chymotrypsin into the posterior chamber of one eye to induce enzymatic zonulolysis and subsequent obstruction of aqueous outflow, leading to elevated IOP. The contralateral eye can serve as a control.
-
Monitor the animal for recovery from anesthesia.
Drug Administration and IOP Measurement:
-
After a stable elevation of IOP is established (typically after a few days), begin topical administration of the test compounds (e.g., this compound eye drops) and control vehicle to the respective eyes according to the study design (e.g., once or twice daily).
-
At specified time points before and after drug administration, measure the IOP using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) following the application of a topical anesthetic to the cornea.
-
Record IOP measurements and calculate the mean and standard deviation for each treatment group.
-
Data Analysis: Compare the IOP reduction between the different treatment groups and the control group to evaluate the efficacy of the compounds.
References
- 1. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lens opacities and organophosphate cholinesterase-inhibiting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Assessing the Off-Target Effects of Echothiopate Iodide in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the off-target effects of Echothiopate iodide, a potent, long-acting, and irreversible acetylcholinesterase (AChE) inhibitor, with other commonly used glaucoma medications, Pilocarpine and Timolol. Understanding the off-target profile of a drug is crucial for predicting potential adverse effects and ensuring patient safety. This document summarizes available data on the off-target interactions of these drugs and provides detailed experimental protocols for key cellular assays used in safety pharmacology.
Introduction to this compound and Off-Target Effects
This compound is an organophosphate compound primarily used topically to treat glaucoma and accommodative esotropia.[1][2] Its therapeutic effect stems from the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at neuromuscular junctions and subsequent reduction of intraocular pressure.[1][3][4] While its on-target effects are well-characterized, the potential for off-target interactions, where a drug binds to and affects unintended biological molecules, remains a critical area of investigation for ensuring its overall safety profile. Off-target effects can lead to unforeseen side effects and toxicities.[5]
Comparative Overview of On- and Off-Target Effects
This section compares the known on-target and off-target effects of this compound with two other widely used anti-glaucoma agents: Pilocarpine, a muscarinic receptor agonist, and Timolol, a non-selective beta-adrenergic receptor blocker.
| Drug | On-Target Mechanism | Known/Potential Off-Target Effects |
| This compound | Irreversible inhibition of acetylcholinesterase (AChE)[1][3][4] | - Cardiac Effects: Potential for cardiac irregularities and cardiac arrest, suggesting interactions with cardiac ion channels.[6] - Nicotinic Receptor Modulation: Can act as an open channel blocker at nicotinic acetylcholine receptors.[7] - Systemic Cholinergic Effects: Due to systemic absorption, can lead to widespread cholinergic symptoms.[5] |
| Pilocarpine | Muscarinic acetylcholine receptor agonist | - Cardiac Muscarinic Receptor Activation: Activates M3 muscarinic receptors in the heart, modulating potassium and calcium currents, which can affect heart rate and rhythm.[8] - Systemic Parasympathomimetic Effects: Can cause sweating, nausea, and other systemic effects due to broad muscarinic receptor activation.[9] |
| Timolol | Non-selective beta-adrenergic receptor antagonist[10] | - Systemic Beta-Blockade: Systemic absorption can lead to bradycardia (slow heart rate) and other cardiovascular effects.[11][12] - Respiratory Effects: Can exacerbate asthma or chronic obstructive pulmonary disease (COPD). - Acetylcholinesterase Inhibition: Has been shown to inhibit acetylcholinesterase in red blood cells.[13] |
Experimental Protocols for Assessing Off-Target Effects
A comprehensive assessment of off-target effects involves a battery of in vitro cellular assays. Below are detailed protocols for three key assays relevant to the potential off-target profiles of this compound and its comparators.
Radioligand Receptor Binding Assay for Off-Target Screening
This assay is used to determine the binding affinity of a test compound to a large panel of known receptors, ion channels, and transporters.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to a specific receptor. The amount of radioactivity displaced by the test compound is measured to determine its binding affinity (Ki).
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control.
-
Radiolabeled ligand at a concentration near its Kd.
-
Membrane preparation.
-
-
For non-specific binding determination, a high concentration of a known unlabeled ligand for the target receptor is added.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound ligand.
-
-
Detection:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Automated Patch Clamp Assay for Cardiac Ion Channel (hERG) Profiling
This assay is crucial for assessing the risk of drug-induced cardiac arrhythmias by measuring the effect of a compound on the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.
Principle: The automated patch clamp system allows for high-throughput electrophysiological recording of ion channel activity in whole-cell configuration. The effect of the test compound on the hERG current is measured to determine its inhibitory potential.
Methodology:
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Culture the cells under standard conditions until they reach the appropriate confluency for the assay.
-
-
Cell Preparation:
-
Harvest the cells and prepare a single-cell suspension in the external solution.
-
Cell density and viability are crucial for successful recordings.
-
-
Automated Patch Clamp Procedure:
-
The automated patch clamp instrument (e.g., QPatch or Patchliner) uses microfluidic chips to capture individual cells and form a high-resistance seal (gigaseal).
-
The whole-cell configuration is established by applying suction to rupture the cell membrane within the patch.
-
A specific voltage protocol is applied to elicit the hERG current. This typically involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.
-
-
Compound Application:
-
After establishing a stable baseline recording, the test compound is applied at various concentrations through the microfluidic system.
-
The effect of the compound on the hERG current is recorded.
-
-
Data Analysis:
-
The peak tail current amplitude is measured before and after compound application.
-
The percentage of inhibition of the hERG current is calculated for each concentration of the test compound.
-
An IC50 value is determined by fitting the concentration-response data to a Hill equation.
-
GPCR Functional Assay (Calcium Flux)
This assay measures the ability of a compound to activate or inhibit G-protein coupled receptors (GPCRs) that signal through the release of intracellular calcium.
Principle: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. Upon GPCR activation by an agonist, intracellular calcium levels increase, leading to a change in the fluorescence of the dye, which can be measured in real-time.
Methodology:
-
Cell Culture and Plating:
-
Use a cell line stably or transiently expressing the GPCR of interest.
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (to prevent dye extrusion).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading.
-
Inject the test compound (for agonist mode) or a known agonist in the presence of the test compound (for antagonist mode).
-
Immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
For agonist testing, the EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined.
-
For antagonist testing, the IC50 value (the concentration of the compound that inhibits 50% of the response to a known agonist) is determined.
-
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: On- and off-target signaling of this compound.
Caption: Workflow for a radioligand receptor binding assay.
Caption: Primary off-target liabilities of glaucoma drugs.
Conclusion
While this compound is an effective medication for lowering intraocular pressure, its off-target profile warrants careful consideration, particularly concerning potential cardiac effects. This guide highlights the importance of utilizing a comprehensive panel of in vitro cellular assays to characterize the safety pharmacology of this compound and other ophthalmic drugs. A thorough understanding of a drug's off-target interactions is paramount for mitigating risks and ensuring patient safety in drug development and clinical practice. Further head-to-head comparative studies using standardized cellular assays are needed to provide a more definitive quantitative comparison of the off-target effects of these medications.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Phospholine Iodide, (echothiophate iodide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Phospholine Iodide (Echothiophate Iodide for Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Echothiophate Iodide: Indications, Side Effects, Warnings - Drugs.com [drugs.com]
- 5. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Echothiophate Iodide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Effects of organophosphorus anticholinesterases on nicotinic receptor ion channels at adult mouse muscle endplates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Review on the Role of Pilocarpine on the Management of Xerostomia and the Importance of the Topical Administration Systems Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Association between Ophthalmic Timolol and Hospitalisation for Bradycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Timolol effects on erythrocyte deformability and nitric oxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Echothiopate Iodide Research: A Comparative Guide for Scientists
Echothiopate iodide, a long-acting and irreversible acetylcholinesterase inhibitor, has been a subject of clinical research for its efficacy in reducing intraocular pressure (IOP) in glaucoma patients and in the management of accommodative esotropia. This guide provides a comparative analysis of published research findings on this compound, presenting quantitative data from key studies, detailing experimental protocols to the extent available in the public domain, and visualizing its mechanism of action.
Quantitative Comparison of Clinical Studies
The following tables summarize the key quantitative findings from comparative studies investigating the efficacy of this compound in reducing intraocular pressure (IOP).
Table 1: this compound in Pseudophakic Glaucoma
| Study Population | Intervention | Baseline IOP (mean ± SD) | Final IOP (mean ± SD) | IOP Reduction | p-value | Follow-up Duration |
| 24 eyes of pseudophakic glaucoma patients on maximal medical therapy | Addition of this compound | 30.4 ± 8.2 mmHg | 16.6 ± 4.2 mmHg | ≥20% in 75% of eyes; ≥30% in 63% of eyes | < 0.0001 | 11.2 ± 3.9 months |
Table 2: this compound in Pediatric Glaucoma Following Cataract Extraction
| Study Population | Intervention | Baseline IOP (mean ± SD) | Final IOP (mean ± SD) | IOP Reduction | Notes |
| 32 eyes of 21 children with glaucoma after cataract surgery | This compound | 29.1 ± 5.3 mmHg | 19.6 ± 6.7 mmHg | IOP was reduced in 31 of 32 eyes. | Mean duration of use was 3.5 years. |
Table 3: this compound vs. Pilocarpine or Carbachol in Open-Angle Glaucoma
| Study Population | Intervention | Outcome | Notes |
| 20 patients with uncontrolled open-angle glaucoma (aphakic or pseudophakic) | Replacement of pilocarpine or carbachol with this compound | 60% (12 patients) showed statistically significant improvement in pressure control. | 35% (7 patients) showed no change, and 1 had higher pressure. |
Table 4: this compound vs. Pilocarpine in Chronic Simple Glaucoma
| Study Population | Interventions | Key Findings |
| 20 eyes of 13 patients with ocular hypertension and chronic simple glaucoma | - this compound 0.06% (administered at 7 A.M. and 10 P.M.)- Pilocarpine 4% (administered 4 times daily) | - this compound reduced IOP more effectively than pilocarpine.[1]- 70% of pilocarpine-treated eyes had IOP peaks over 24 mm Hg, compared to 20% of echothiophate-treated eyes.[1] |
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effect by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).[2][3] This inhibition leads to an accumulation of acetylcholine (ACh) at the neuromuscular junctions of the ciliary body and iris sphincter muscles. The increased levels of ACh cause sustained muscle contraction, which in turn facilitates the outflow of aqueous humor through the trabecular meshwork, ultimately leading to a reduction in intraocular pressure.[2][4]
Experimental Protocols
Reproducibility of research findings is critically dependent on detailed experimental protocols. While the abstracts of the cited studies provide a general overview, detailed protocols are often found in the full-text publications, which were not consistently available. The following summarizes the available methodological information.
Study 1: Lowering of IOP by this compound in Pseudophakic Eyes with Glaucoma
-
Study Design: A retrospective chart review.
-
Participants: 24 patients (24 eyes) with pseudophakic glaucoma who were on maximal medical therapy with uncontrolled IOP.
-
Intervention: this compound was added to the existing treatment regimen. The concentration of this compound used was not specified in the available abstract.
-
Outcome Measures: The primary outcome was the change in IOP from baseline to the final follow-up visit.
-
Data Analysis: A paired t-test was likely used to compare baseline and final IOP, given the reported p-value.
-
Limitations: As a retrospective study, it is subject to selection bias and lack of a control group. The specific methods for IOP measurement were not detailed in the abstract.
Study 2: Intraocular pressure control with this compound in children's eyes with glaucoma after cataract extraction
-
Study Design: A retrospective medical record review.
-
Participants: 21 children (32 eyes) who developed glaucoma after cataract surgery.
-
Intervention: Treatment with this compound. The specific dosage and formulation were not detailed in the abstract.
-
Outcome Measures: The primary outcome was the change in IOP from baseline.
-
Limitations: This was a retrospective study without a control group. Details on the criteria for initiating this compound and the specific tonometry method used for IOP measurement in children were not available in the abstract.
Study 3: Intraocular pressure response to the replacement of pilocarpine or carbachol with echothiophate
-
Study Design: A retrospective study.
-
Participants: 20 patients with open-angle glaucoma in aphakia or pseudophakia whose IOP was uncontrolled on their current therapy of pilocarpine or carbachol.
-
Intervention: The current miotic (pilocarpine or carbachol) was replaced with this compound. The concentration of this compound was not specified in the abstract.
-
Outcome Measures: The change in IOP control was assessed.
-
Limitations: The retrospective nature of the study and the lack of a concurrent control group are limitations. The criteria for "uncontrolled" IOP and "statistically significant improvement" were not defined in the abstract.
Study 4: Comparison of action of cholinergic and anticholinesterase agents in glaucoma
-
Study Design: A comparative study.
-
Participants: 20 eyes of 13 patients with varying stages of ocular hypertension and chronic simple glaucoma.
-
Interventions:
-
Pilocarpine 4% administered four times daily.
-
This compound 0.06% administered twice daily (7 A.M. and 10 P.M.).[1]
-
-
Outcome Measures: Diurnal variations in intraocular pressure were measured.
-
Methodology: Diurnal tension curves were performed at baseline (no therapy), after a month of pilocarpine treatment, and after a month of echothiophate iodide treatment.[1] The specific method for measuring IOP was not detailed in the abstract.
Experimental Workflow
The general workflow for the clinical studies cited can be inferred, although specific details are lacking. The following diagram illustrates a typical workflow for a comparative clinical trial evaluating an anti-glaucoma medication.
References
Benchmarking Echothiopate Iodide's Potency Against Other Organophosphates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of Echothiopate iodide and other selected organophosphates as inhibitors of acetylcholinesterase (AChE), a key enzyme in the nervous system. The information presented is intended to assist researchers and drug development professionals in understanding the relative efficacy of these compounds. The primary mechanism of action for organophosphate toxicity is the inhibition of acetylcholinesterase, which leads to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors.[1]
Quantitative Comparison of Organophosphate Potency
The potency of organophosphate inhibitors is commonly expressed in terms of their half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower IC50 or Ki value indicates a higher potency. The following table summarizes the available data on the in vitro inhibition of acetylcholinesterase by this compound and other organophosphates.
Note on Data Comparability: The IC50 and Ki values presented in this table are compiled from various studies. Direct comparison of these values should be approached with caution, as experimental conditions such as enzyme source, substrate concentration, temperature, and incubation time can vary between studies, potentially influencing the results.
| Organophosphate | Enzyme Source | Potency Metric | Value | Reference |
| This compound | Human Acetylcholinesterase | IC50 / Ki | Not available in the searched literature. Described as a potent, long-acting inhibitor.[2][3] | N/A |
| Chlorpyrifos | Human Red Blood Cell AChE | IC50 | 0.12 µM | [4] |
| Monocrotophos | Human Red Blood Cell AChE | IC50 | 0.25 µM | [4] |
| Profenofos | Human Red Blood Cell AChE | IC50 | 0.35 µM | [4] |
| Acephate | Human Red Blood Cell AChE | IC50 | 4.0 µM | [4] |
| Phoxim ethyl phosphonate | Human AChE | IC50 | 29.99 µM | [5] |
| Paraoxon | Rat Brain AChE | k_i | 0.0216 nM⁻¹h⁻¹ | [6] |
| Malaoxon | Bovine/Rodent Brain AChE | IC50 | More potent than paraoxon in fish, less in rodents. | [7] |
Experimental Protocols
The determination of the inhibitory potency of organophosphates on acetylcholinesterase is most commonly performed using the Ellman's method. This spectrophotometric assay is valued for its simplicity, reliability, and suitability for high-throughput screening.
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle: This assay measures the activity of acetylcholinesterase by quantifying the rate of formation of a yellow-colored product. The process involves two key reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate, acetylthiocholine (ATCh), to produce thiocholine and acetic acid.
-
Colorimetric Reaction: The thiocholine produced reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB²⁻), which is a yellow-colored anion that strongly absorbs light at a wavelength of 412 nm. The rate of color formation is directly proportional to the acetylcholinesterase activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
The organophosphate inhibitor to be tested
-
Microplate reader
-
96-well microplates
Procedure:
-
Reagent Preparation: Prepare stock solutions of the AChE enzyme, the organophosphate inhibitor at various concentrations, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, AChE solution, and the organophosphate inhibitor solution (or solvent for control wells).
-
Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add DTNB and then ATCI to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per unit time). The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the organophosphate inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Molecular Interactions and Experimental Processes
To better understand the biological processes and experimental procedures involved, the following diagrams are provided.
Caption: Cholinergic signaling and organophosphate inhibition.
Caption: Workflow for IC50 determination using Ellman's method.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 513-10-0 | FE10638 | Biosynth [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The effect of echothiophate iodide on systemic cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Miotic Effects of Echothiophate Iodide and Carbachol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the miotic effects of two prominent cholinergic agents: Echothiophate iodide, an irreversible acetylcholinesterase inhibitor, and carbachol, a direct-acting cholinergic agonist. This analysis is supported by experimental data and detailed methodologies to assist researchers in understanding the distinct pharmacological profiles of these compounds.
Executive Summary
Echothiophate iodide and carbachol are both effective miotics, inducing pupillary constriction by stimulating the cholinergic pathways in the eye. However, they achieve this through different mechanisms, resulting in distinct efficacy and duration of action. Echothiophate iodide produces a long-lasting and potent miosis by preventing the breakdown of acetylcholine, thereby amplifying its effect. In contrast, carbachol directly stimulates muscarinic receptors on the iris sphincter muscle, leading to a more rapid onset but shorter duration of action. The choice between these agents in a research or clinical setting depends on the desired intensity and duration of the miotic effect.
Mechanism of Action
The miotic effects of both Echothiopate iodide and carbachol are mediated through the parasympathetic nervous system's control of the iris sphincter muscle.
Carbachol is a cholinomimetic that directly binds to and activates muscarinic acetylcholine receptors (specifically the M3 subtype) on the smooth muscle cells of the iris sphincter.[1] This binding initiates a signaling cascade that leads to muscle contraction and subsequent pupillary constriction (miosis).[1]
Echothiophate iodide , on the other hand, is an organophosphate compound that acts as a potent and irreversible inhibitor of acetylcholinesterase (AChE).[2][3] AChE is the enzyme responsible for the hydrolysis and inactivation of acetylcholine (ACh) in the synaptic cleft.[2][3] By inhibiting AChE, this compound leads to an accumulation of endogenous acetylcholine at the neuromuscular junction of the iris sphincter muscle. This increased concentration of acetylcholine results in enhanced and prolonged stimulation of the muscarinic receptors, causing a sustained and powerful miotic effect.[2]
Signaling Pathways
The signaling pathways for both drugs converge on the contraction of the iris sphincter muscle.
Comparative Efficacy: Quantitative Data
While direct head-to-head studies comparing the miotic effects of this compound and carbachol with detailed pupil diameter measurements are limited, data from separate studies can provide insights into their relative efficacy.
| Parameter | This compound | Carbachol | Source |
| Onset of Miosis | 10-30 minutes | 10-20 minutes (topical) | [2] |
| Peak Miosis | Not specified | 1-2 hours | [4] |
| Duration of Miosis | 1-4 weeks | 4-8 hours (topical) | [2] |
| Pupil Diameter Reduction (Example) | Substantial and prolonged | From 4.3 ± 0.5 mm to 2.8 ± 0.3 mm at 1 hour (3% solution) | [5] |
Note: The data for pupil diameter reduction with this compound is qualitative, emphasizing its potent and long-lasting effect. The carbachol data is from a study in presbyopic subjects and may not be directly comparable to the general population or animal models.
Experimental Protocols
The following are generalized experimental protocols for assessing the miotic effects of ophthalmic drugs in a preclinical (rabbit) and clinical (human) setting.
Preclinical Evaluation in Rabbit Model
Objective: To determine and compare the miotic efficacy and duration of action of this compound and carbachol in rabbits.[6][7]
Materials:
-
Healthy adult albino rabbits
-
This compound ophthalmic solution (e.g., 0.125%)
-
Carbachol ophthalmic solution (e.g., 1.5%, 3%)
-
Normal saline (as control)
-
Pupillometer or a calibrated ruler
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Slit-lamp biomicroscope
Procedure:
-
Animal Acclimation: Acclimate rabbits to the laboratory environment and handling procedures.
-
Baseline Measurements: Measure the baseline pupil diameter of both eyes under controlled, dim lighting conditions using a pupillometer. Record the direct and consensual light reflexes.
-
Drug Instillation: Administer a single drop (approximately 50 µL) of the test article (this compound or carbachol) to one eye and a drop of normal saline to the contralateral eye (control).
-
Post-instillation Measurements: Measure the pupil diameter of both eyes at predetermined time points (e.g., 15, 30, 60 minutes, and then hourly for up to 8 hours for carbachol, and at extended time points for this compound, such as 24, 48, and 72 hours).
-
Assessment of Reflexes: At each time point, assess the light reflex and corneal reflex.
-
Data Analysis: Calculate the change in pupil diameter from baseline for each eye at each time point. Compare the miotic effect of the test articles to the control and to each other.
Clinical Evaluation in Human Subjects
Objective: To compare the miotic effect, safety, and tolerability of this compound and carbachol in human volunteers.
Materials:
-
Healthy human volunteers
-
This compound ophthalmic solution
-
Carbachol ophthalmic solution
-
Sterile saline (as control)
-
Digital pupillometer
-
Slit-lamp biomicroscope
-
Intraocular pressure measurement device (tonometer)
Procedure:
-
Informed Consent and Screening: Obtain informed consent and screen subjects for any ocular or systemic conditions that could interfere with the study.
-
Baseline Examination: Conduct a thorough ophthalmic examination, including measurement of pupil diameter in scotopic (low light), mesopic (intermediate light), and photopic (bright light) conditions, intraocular pressure, and visual acuity.
-
Randomization and Blinding: Randomize subjects to receive one of the test articles or placebo in a double-blind manner. A crossover design with a sufficient washout period is often employed.
-
Drug Administration: Instill a single drop of the assigned medication into the designated eye(s).
-
Follow-up Assessments: Repeat the baseline examinations at specified time intervals post-instillation (e.g., 30 minutes, 1, 2, 4, 6, 8, and 24 hours). For long-acting drugs like this compound, follow-up may extend for several days or weeks.
-
Adverse Event Monitoring: Monitor and record any local or systemic adverse events throughout the study.
-
Statistical Analysis: Analyze the data to compare the changes in pupil diameter, intraocular pressure, and visual acuity between the treatment groups.
Conclusion
This compound and carbachol are both effective miotics that operate through the cholinergic system but with distinct mechanisms of action. This compound, as an irreversible acetylcholinesterase inhibitor, offers a potent and long-lasting miotic effect, which may be advantageous for long-term management of certain ocular conditions. Carbachol, a direct-acting cholinergic agonist, provides a more rapid onset and shorter duration of miosis, making it suitable for applications where a transient effect is desired, such as during certain surgical procedures. The selection of either agent for research or therapeutic development should be based on a careful consideration of their respective pharmacological profiles and the specific requirements of the intended application. Further head-to-head comparative studies with detailed quantitative assessments are warranted to fully elucidate the nuanced differences in their miotic efficacy.
References
- 1. Iris sphincter muscle - Wikipedia [en.wikipedia.org]
- 2. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods in cognitive pupillometry: Design, preprocessing, and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical outcomes of combined versus separate carbachol and brimonidine drops in correcting presbyopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Expt. 3 Study of mydriatic and miotic effects on rabbit eye. | PDF [slideshare.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Echothiopate Iodide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of echothiopate iodide, a potent organophosphate cholinesterase inhibitor. Adherence to these procedures is critical to ensure the safety of researchers, scientists, and drug development professionals, and to prevent environmental contamination. This compound is classified as a highly toxic substance and must be handled with extreme caution throughout its lifecycle, including disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle all materials contaminated with this compound with the utmost care.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound in any form (solid, solution, or contaminated materials). This includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields.
-
Hand Protection: Chemical-impermeable gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a full-face respirator with appropriate cartridges is required. All handling of solid this compound and the initial preparation of solutions should be conducted within a certified chemical fume hood.
Spill Management: In the event of a spill, the area must be immediately evacuated. Access to the contaminated zone should be restricted. Cleanup should only be performed by trained personnel equipped with the PPE detailed above.
-
Avoid generating dust from solid spills.
-
For liquid spills, use an absorbent material to contain the spill.
-
Carefully collect all contaminated materials using spark-proof tools and place them in a clearly labeled, sealed, and compatible waste container for hazardous materials.
-
Decontaminate the spill area with a suitable decontamination solution (see Section 2: Chemical Neutralization via Alkaline Hydrolysis) and then wash thoroughly with soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
Disposal Procedures: A Step-by-Step Guide
The recommended method for the disposal of this compound is through chemical neutralization via alkaline hydrolysis, followed by disposal in accordance with local and institutional regulations.
Segregation and Collection of Waste
All waste streams containing this compound must be segregated from other laboratory waste. This includes:
-
Unused or expired this compound.
-
Aqueous solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Contaminated PPE.
All waste must be collected in dedicated, leak-proof, and clearly labeled hazardous waste containers. The label should include the chemical name ("this compound"), the hazard classification ("Highly Toxic"), and the date of accumulation.
Chemical Neutralization via Alkaline Hydrolysis
Alkaline hydrolysis is a proven method for the degradation of organophosphate compounds into less toxic byproducts. This procedure must be carried out in a chemical fume hood by trained personnel.
Experimental Protocol: Alkaline Hydrolysis of this compound
Objective: To chemically degrade this compound into less hazardous compounds.
Materials:
-
This compound waste solution.
-
Sodium hydroxide (NaOH), 1M solution.
-
pH meter or pH indicator strips.
-
Stir plate and magnetic stir bar.
-
Appropriate reaction vessel (e.g., borosilicate glass beaker or flask).
-
Hydrochloric acid (HCl), 1M solution (for final neutralization).
Procedure:
-
Preparation: Carefully place the this compound waste solution into the reaction vessel within a chemical fume hood.
-
pH Adjustment: While continuously stirring the solution, slowly add the 1M sodium hydroxide solution. The target is to raise the pH of the solution to a range of 10-12 to facilitate effective hydrolysis.[1]
-
Verification of Degradation (Recommended): Before proceeding, it is highly recommended to verify the complete degradation of this compound. This can be achieved through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to confirm the absence of the parent compound.
-
Neutralization of the Final Solution: After the recommended reaction time and, if possible, analytical verification, the resulting solution will be highly alkaline. Slowly add 1M hydrochloric acid to neutralize the solution to a pH between 6.0 and 8.0. This step should be performed carefully to avoid a rapid exothermic reaction.
-
Final Disposal: The neutralized solution can now be disposed of in accordance with local wastewater discharge regulations. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the final disposal of the treated effluent.
Disposal of Contaminated Solids
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., water, if the formulation is water-soluble). The rinsate from this process must be collected and treated as hazardous waste, preferably by the alkaline hydrolysis method described above. After triple-rinsing, the container should be punctured or otherwise rendered unusable and disposed of according to institutional guidelines for decontaminated chemical containers.
-
Contaminated Labware and PPE: All disposable items contaminated with this compound, such as gloves, pipette tips, and plasticware, should be placed in a designated hazardous waste container and disposed of through your institution's hazardous waste management program. Non-disposable glassware should be decontaminated by soaking in an alkaline solution (pH 10-12) for at least 24 hours before standard washing procedures.
Data Presentation
| Parameter | Recommended Value/Procedure | Citation |
| Target pH for Alkaline Hydrolysis | 10 - 12 | [1] |
| Hydrolyzing Agent | 1M Sodium Hydroxide (NaOH) | [1] |
| Recommended Reaction Time | 24 hours at room temperature | |
| Final pH for Discharge | 6.0 - 8.0 | [1] |
| Container Decontamination | Triple-rinse with appropriate solvent |
Mandatory Visualization
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, your laboratory can maintain a safe working environment and ensure compliance with all relevant safety and environmental regulations. Always prioritize safety and consult your institution's EHS department with any questions or for clarification on specific procedures.
References
Essential Safety and Operational Guide for Handling Echothiopate Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Echothiopate iodide, a potent organophosphate cholinesterase inhibitor. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.
This compound is classified as acutely toxic and fatal if swallowed. It is also toxic in contact with skin or if inhaled.[1] Therefore, stringent safety protocols must be followed at all times.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the most critical lines of defense against exposure to this compound. The following table summarizes the required PPE for various stages of handling.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Preparing Solutions | Tightly fitting safety goggles or a full-face shield. | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double-gloving is recommended.[2] | A NIOSH-approved respirator is required if handling the powder outside of a certified chemical fume hood or glove box. | A fully buttoned lab coat or a chemical-resistant apron over a long-sleeved shirt and long pants.[3] |
| Handling Solutions | Safety glasses with side shields. | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Not generally required if handled in a well-ventilated area. However, a respirator should be available for immediate use in case of a spill. | A fully buttoned lab coat. |
| Cleaning and Decontamination | Tightly fitting safety goggles or a full-face shield. | Heavy-duty, chemical-resistant gloves. | A NIOSH-approved respirator may be necessary depending on the scale of the decontamination. | A chemical-resistant apron or gown over a lab coat. |
| Waste Disposal | Safety glasses with side shields. | Chemical-resistant gloves. | Not generally required if waste is properly contained. | A fully buttoned lab coat. |
Operational Plans: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly labeled with "Danger: Acutely Toxic" and access should be restricted to authorized personnel only.
2. Preparation of Solutions (to be performed in a certified chemical fume hood):
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Lay down absorbent, disposable bench paper to contain any potential spills.
-
Wear all required PPE as specified in the table above.
-
Carefully weigh the required amount of this compound powder. Avoid creating dust.
-
Slowly add the powder to the solvent to avoid splashing.
-
Once the solution is prepared, cap the container securely and label it clearly with the chemical name, concentration, date, and hazard warnings.
3. Handling of Solutions:
-
Always handle solutions of this compound within a well-ventilated area.
-
Use a bottle carrier when transporting containers of the solution.
-
Avoid direct contact with skin and eyes.
-
After handling, remove gloves and wash hands thoroughly with soap and water.[4]
Disposal Plans: Step-by-Step Guidance
All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, bench paper, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: All sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
2. Waste Container Labeling:
-
All hazardous waste containers must be labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of the waste
-
The associated hazards (e.g., "Acutely Toxic," "Organophosphate")
-
The date the waste was first added to the container.
-
3. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure that the waste containers are kept closed at all times, except when adding waste.
4. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste through standard laboratory drains or trash.[5] Disposal generally involves removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5]
Experimental Protocols
Decontamination Protocol for Surfaces and Equipment:
In the event of a spill or for routine cleaning of contaminated surfaces and equipment, the following procedure should be followed. Many organophosphate pesticides can be decomposed by treating them with lye (sodium hydroxide) or lime.[6]
-
Preparation of Decontamination Solution: Prepare a 10% sodium hydroxide (lye) solution by carefully mixing 100 grams of sodium hydroxide pellets in 1 liter of water. Caution: This solution is corrosive and will generate heat upon mixing. Wear appropriate PPE, including safety goggles and chemical-resistant gloves.
-
Initial Cleaning: For visible contamination, first absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Application of Decontaminant: Liberally apply the 10% sodium hydroxide solution to the contaminated surface or equipment.
-
Contact Time: Allow the decontamination solution to remain in contact with the surface for at least one hour.
-
Rinsing: Thoroughly rinse the surface or equipment with water.
-
Final Cleaning: Wash the surface or equipment with soap and water, followed by a final rinse with water.
-
Disposal of Decontamination Waste: All materials used for decontamination (e.g., absorbent material, wipes, cleaning solutions) must be disposed of as hazardous waste.
Mandatory Visualization
Caption: Workflow for responding to an this compound spill.
References
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. Pesticide use and personal protective equipment [health.vic.gov.au]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
